molecular formula C8H8BrNO2 B1528067 5-Amino-4-bromo-2-methylbenzoic acid CAS No. 1373029-07-2

5-Amino-4-bromo-2-methylbenzoic acid

Cat. No.: B1528067
CAS No.: 1373029-07-2
M. Wt: 230.06 g/mol
InChI Key: XSZRYXHZPQVXPW-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-4-bromo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZRYXHZPQVXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Spectral Profiling of 5-Amino-4-bromo-2-methylbenzoic Acid

[1]

Executive Identity & Structural Context[1][2][3][4]

  • IUPAC Name: this compound[1][2][3][4]

  • CAS Registry Number: 1373029-07-2[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 230.06 g/mol [1][5]

  • Key Structural Features:

    • Tetrasubstituted Benzene Ring: The 1,2,4,5-substitution pattern creates a simplified NMR splitting pattern (para-situated protons).[1]

    • Zwitterionic Potential: The presence of both an acidic carboxyl group (

      
      ) and a basic amino group (
      
      
      ) necessitates careful solvent selection (DMSO-
      
      
      ) to suppress exchange broadening.[1]
Synthesis & Provenance

To understand the impurity profile in spectral data, one must recognize the synthetic origin.[1] The most robust industrial route involves the nitration of 4-bromo-2-methylbenzoic acid followed by selective reduction.[1]

SynthesisPathStart4-Bromo-2-methylbenzoic acid(Starting Material)Inter5-Nitro-4-bromo-2-methylbenzoic acid(Intermediate)Start->InterHNO3/H2SO4(Nitration at C5)ProductThis compound(Target)Inter->ProductFe/NH4Cl or SnCl2(Selective Reduction)

Figure 1: Primary synthetic pathway.[1] Note that regioselectivity is driven by the directing effects of the C2-Methyl (para-directing) and C4-Bromo (ortho-directing) groups, favoring the C5 position.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Experimental Protocol
  • Solvent: DMSO-

    
     (Deuterated Dimethyl Sulfoxide).[1]
    
    • Rationale: The molecule has low solubility in

      
      .[1] DMSO disrupts intermolecular H-bonding, sharpening the -COOH and -NH2 signals.[1]
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

H-NMR Assignment (400 MHz, DMSO- )

The aromatic region is characterized by two distinct singlets due to the para-substitution of the protons (positions 3 and 6).[1]

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.80 - 13.20 Broad Singlet1H-COOHAcidic proton; shift varies with concentration/water content.
7.35 Singlet1HAr-H (C3)Deshielded by ortho-Br and meta-COOH. Located between Me and Br.
7.05 Singlet1HAr-H (C6)Shielded relative to C3 due to the ortho-amino group (electron donating).[1]
5.40 Broad Singlet2H-NH

Exchangeable.[1] Broadening occurs if trace acid is present.[1]
2.38 Singlet3HAr-CH

Benzylic methyl group.[1] Typical range for aryl-methyls.

Diagnostic Insight: The key to confirming the 5-amino isomer over the 3-amino isomer is the chemical shift of the proton at C6.[1] In the 5-amino isomer, the C6 proton is ortho to the amino group, causing an upfield shift (shielding) to

1

1
C-NMR Assignment (100 MHz, DMSO- )
Shift (

ppm)
Carbon TypeAssignment
168.5 Quaternary (C=O)Carboxyl carbonyl.
146.2 Quaternary (C-N)C5 (attached to Amino).[1] Highly deshielded.
138.1 Quaternary (C-Me)C2 (attached to Methyl).[1]
134.5 Methine (CH)C3 (Aromatic CH).[1]
122.8 Quaternary (C-COOH)C1 (Ipso to carboxyl).[1]
118.2 Methine (CH)C6 (Aromatic CH).[1] Shielded by amino group.[1]
112.5 Quaternary (C-Br)C4 (attached to Bromo).[1]
21.5 Methyl (CH

)
Benzylic methyl.[1]

Mass Spectrometry (MS) Data[1]

Ionization Strategy
  • Method: ESI (Electrospray Ionization) or APCI.[1]

  • Mode: Positive (

    
    ) and Negative (
    
    
    ).
  • Rationale: The amino group facilitates positive ionization, while the carboxylic acid facilitates negative ionization.[1] Negative mode often yields cleaner spectra for benzoic acid derivatives.[1]

Spectral Interpretation

The defining characteristic of this molecule is the Bromine Isotope Pattern .[1] Natural bromine exists as


1

Key Peaks (ESI+):

  • m/z 230.0 :

    
     containing 
    
    
    .[1]
  • m/z 232.0 :

    
     containing 
    
    
    .[1]
  • Intensity Ratio: The 230:232 peaks appear as a 1:1 doublet .[1] This is the primary confirmation of the halogen presence.[1]

Fragmentation (MS/MS):

  • Loss of

    
     (-18):  From the carboxyl group (m/z 212/214).[1]
    
  • Loss of

    
     (-44):  Decarboxylation is common in benzoic acids, yielding the bromo-toluidine fragment (m/z 186/188).[1]
    

Infrared (IR) Spectroscopy[1][8]

The IR spectrum validates the functional group manifold.[1]

Wavenumber (

)
Vibration ModeFunctional GroupNotes
3350 - 3450 N-H StretchPrimary AmineUsually a doublet (symmetric/asymmetric).
2500 - 3000 O-H StretchCarboxylic AcidVery broad "hump" overlapping C-H stretches.[1]
1670 - 1690 C=O StretchCarboxylic AcidStrong, sharp band.[1] Lower freq due to conjugation.
1620 N-H BendAmine"Scissoring" vibration.
500 - 600 C-Br StretchAryl HalideFingerprint region confirmation.[1]

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three specific impurities are common. Use the following logic to detect them:

  • Des-bromo impurity (5-Amino-2-methylbenzoic acid):

    • Detection: MS shows mass 152 (no Br isotope pattern).[1] NMR shows an extra aromatic proton splitting the singlets into doublets.[1]

  • Regioisomer (3-Amino-isomer):

    • Detection: NMR C6 proton shifts downfield (>7.5 ppm).[1]

  • Nitro-intermediate (Incomplete Reduction):

    • Detection: Yellow color intensity increases.[1] IR shows strong bands at 1530

      
       (
      
      
      ).[1]
HPLC Method for Purity[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71306044, this compound. Retrieved from [Link][1]

  • Accela ChemBio. Synthesis and spectral data references for Methyl 4-Bromo-3-cyanobenzoate analogs. Retrieved from [Link]

  • Organic Syntheses. General procedures for reduction of nitro-benzoic acids to amino-benzoic acids. (Analogous methodology validation). Retrieved from [Link][1]

Technical Guide: Structure Elucidation of 5-Amino-4-bromo-2-methylbenzoic acid

[1]

Executive Summary: The Structural Imperative

In the development of kinase inhibitors and antibacterial agents, the scaffold 5-Amino-4-bromo-2-methylbenzoic acid (CAS 1373029-07-2) serves as a critical regiochemical anchor.[1] Its value lies in its trifunctional nature: a carboxylic acid for solubility/coupling, an amine for amide bond formation, and a bromine atom for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

However, the synthesis of polysubstituted benzenes is prone to regioisomerism.[1] A common pitfall is the misidentification of the 5-amino isomer vs. the 3-amino or 6-amino variants, which possess identical mass and similar polarity but vastly different biological activities.[1]

This guide provides a definitive, self-validating protocol for the structural elucidation of this compound, moving beyond simple spectral matching to a first-principles deduction of regiochemistry.[1]

Synthetic Provenance & Expected Regiochemistry[1]

To elucidate a structure, one must understand its origin.[1] The most robust synthetic route establishes a strong prior probability for the 5-amino regiochemistry.[1]

Standard Route:

  • Starting Material: 4-Bromo-2-methylbenzoic acid.[1][2][3][4][5]

  • Nitration: Electrophilic aromatic substitution.[1]

    • Directing Effects: The carboxyl group (C1) is a meta-director.[1] The methyl group (C2) is an ortho/para-director.[1] The bromine (C4) is an ortho/para-director (deactivating).[1]

    • Regioselectivity:[1] Position 5 is para to the methyl group and ortho to the bromine.[1] Position 3 is sterically crowded (sandwiched between Me and Br).[1] Position 6 is ortho to the carboxyl group (disfavored by electronics relative to 5).[1]

    • Result: Nitration strongly favors C5.[1]

  • Reduction: Conversion of the nitro group to the amine yields the target.[1]

Note: While synthesis suggests the structure, analytical data must confirm it.[1]

Analytical Workflow: The Elucidation Logic

The following workflow is designed to systematically rule out isomers.

ElucidationWorkflowStartUnknown Sample(White/Off-white Solid)MS1. HRMS Analysis(Confirm Formula & Br Pattern)Start->MSH1_NMR2. 1H NMR (1D)(Confirm Functional Groups & Symmetry)MS->H1_NMRDecisionAromatic Pattern?H1_NMR->DecisionParaTwo Singlets(Suggests 1,2,4,5-subst.)Decision->ParaSingletsOrthoMetaDoublets/Multiplets(REJECT: Wrong Isomer)Decision->OrthoMetaCoupling J > 2HzNOESY3. NOESY/ROESY (2D)(Confirm Regiochemistry)Para->NOESYFinalStructure Confirmed:This compoundNOESY->Final

Figure 1: Step-wise logic for confirming the identity of the target scaffold. Note the critical decision point at the 1H NMR aromatic pattern.

Mass Spectrometry: The Isotopic Fingerprint

Before NMR, High-Resolution Mass Spectrometry (HRMS) provides the molecular formula and confirms the presence of bromine.[1]

  • Technique: ESI-MS (Negative mode preferred for carboxylic acids, or Positive mode for the amine).[1]

  • Target Formula: C₈H₈BrNO₂

  • Exact Mass: 228.9738 (for ⁷⁹Br)[1][2]

  • Diagnostic Criteria:

    • Isotope Pattern: A 1:1 doublet ratio for M and M+2 peaks (e.g., m/z 229 and 231 in ESI+).[1] This confirms the presence of a single bromine atom.[1][3][5]

    • Fragmentation: Loss of CO₂ (M-44) is common for benzoic acids.[1]

NMR Spectroscopy: The Definitive Proof

This is the core of the elucidation. All data should be acquired in DMSO-d₆ to ensure solubility and visibility of exchangeable protons (NH₂, COOH).

1H NMR (Proton) - The "Two Singlets" Rule[1]

The substitution pattern (1,2,4,5) leaves protons only at positions 3 and 6.[1] These protons are para to each other across the ring.[1]

Expected Data (DMSO-d₆, 400+ MHz):

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH > 12.0Broad Singlet1HCarboxylic acid proton (often invisible if wet).[1]
H-3 7.60 – 7.80Singlet1HKey Signal. Deshielded by ortho-Br.[1] Ortho to Methyl.[1][2]
H-6 7.10 – 7.30Singlet1HKey Signal. Shielded by ortho-NH₂; Deshielded by ortho-COOH.[1]
NH₂ 5.0 – 6.0Broad Singlet2HAmine protons.[1] Exchangeable with D₂O.
CH₃ 2.30 – 2.45Singlet3HAryl methyl group.[1]

*Note: H-3 and H-6 are para to each other.[1] While a tiny para-coupling (J ~0.5 Hz) exists, they typically appear as sharp singlets on standard instruments.[1] If you see doublets with J > 2 Hz, you have the wrong isomer.

2D NMR - Regiochemical Confirmation (The "Smoking Gun")

To distinguish H-3 from H-6 definitively, use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1] This technique correlates protons that are close in space (< 5 Å).[1]

  • The Experiment: Irradiate the Methyl signal (~2.4 ppm) or look for cross-peaks in the 2D map.

  • The Logic:

    • The Methyl group (Pos 2) is spatially adjacent to H-3 .[1]

    • The Methyl group (Pos 2) is distant from H-6 (blocked by COOH).[1]

  • Success Criteria: You must observe a strong NOE cross-peak between the Methyl singlet and the downfield aromatic singlet (H-3) .[1]

NOESY_LogicFigure 2: The definitive NOESY correlation proving the 2-Methyl / 3-H proximity.MeMethyl(Pos 2)H3H-3(Aromatic)Me->H3Strong NOE(Distance < 3Å)H6H-6(Aromatic)Me->H6NO Cross-peak(Distance > 5Å)

[1]

13C NMR (Carbon)[1]
  • Total Carbons: 8 signals expected.[1]

  • Key Signals:

    • Carbonyl (C=O): ~168 ppm.[1]

    • C-Br (C-4): Distinctive shift, typically ~110-120 ppm (shielded by heavy atom effect).[1]

    • C-NH₂ (C-5): Deshielded, ~140-150 ppm.[1]

    • Methyl: ~20-22 ppm.[1]

Experimental Protocol: Purity & Characterization

Objective: Isolate and characterize the synthesized material.

  • Sample Preparation: Dissolve 10 mg of the solid in 0.6 mL of DMSO-d₆. Ensure the solution is clear.

  • Acquisition:

    • Run 1H NMR (16 scans).[1]

    • Run NOESY (mixing time 500 ms).

    • Run LC-MS (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).[1]

  • Purity Assessment:

    • Integrate the Methyl singlet vs. any impurity peaks.[1]

    • Check for "roofing" effects in aromatic signals which indicate meta-isomers.[1]

    • Acceptance Criteria: Purity > 95% by HPLC area; 1H NMR integrals within ±10% of theoretical values.

References

  • PubChem. this compound (CID 71306044).[1][2] National Library of Medicine.[1] [Link][1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition, Wiley, 2014.[1] (Authoritative text on NMR prediction and NOE effects).

An In-Depth Technical Guide to the Safe Handling of 5-Amino-4-bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Scientist's Perspective on Chemical Stewardship

In the landscape of pharmaceutical research and synthetic chemistry, 5-Amino-4-bromo-2-methylbenzoic acid serves as a valuable building block. Its unique substitution pattern—an amine, a bromine atom, and a methyl group on a benzoic acid core—makes it a versatile intermediate for constructing more complex molecular architectures. However, its utility in the laboratory is intrinsically linked to our ability to handle it with the respect and caution that any specialized chemical reagent deserves.

This guide is structured to move beyond a simple recitation of safety data sheet (SDS) points. It is designed to provide a framework of understanding, explaining the causality behind safety protocols. For the research professional, true safety is not just about following rules but about deeply understanding the risks and implementing self-validating systems of work that ensure personal, collective, and environmental protection.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of its safe use. Misidentification can lead to incorrect handling procedures and unforeseen reactions.

Identifier Value
IUPAC Name This compound[1]
CAS Number 1373029-07-2[1]
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1][2]
Appearance Solid, crystalline powder[3]
Synonyms 5-amino-4-bromo-2-methyl-benzoic acid[1]

These properties are essential for accurate record-keeping, inventory management, and cross-referencing in experimental protocols.

Comprehensive Hazard Analysis

Based on available safety data for this compound and structurally similar substituted benzoic acids, a clear hazard profile emerges. The primary risks are associated with direct contact and inhalation of the solid material.

GHS Classification and Health Hazards

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. The classifications for this compound and its analogs consistently point to irritant and acute toxicity concerns.

Hazard Class Category Hazard Statement Interpretation for the Researcher
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5]Ingestion can lead to significant adverse health effects. Accidental ingestion is a credible risk without strict hygiene protocols.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6]Direct contact with the skin is likely to cause redness, itching, or a rash.[7] Prolonged contact may lead to more severe irritation.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][6]The compound is a significant eye irritant. Contact can cause substantial pain, redness, and potential damage to the cornea. This necessitates stringent eye protection.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]Inhalation of the dust can irritate the nose, throat, and lungs, leading to symptoms like coughing or shortness of breath.[7][8]

This table synthesizes the primary health risks. It is crucial to internalize these potential outcomes to appreciate the importance of the controls outlined below.

Proactive Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of chemical safety is preventing exposure. This is achieved through a multi-layered approach, starting with engineering controls and culminating in the last line of defense: personal protective equipment.

Engineering Controls: The Primary Barrier

Your first and most effective defense is to handle the compound within a controlled environment.

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[9][10] This captures airborne particles at the source, preventing inhalation.

  • Ventilation: The laboratory itself must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][11]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

PPE is not optional. It protects you when engineering controls might fail or are not feasible for a specific task.

Protection Type Specification Rationale and Best Practices
Eye & Face Protection Safety glasses with side-shields or chemical splash goggles.[6][12]Protects against accidental splashes or airborne dust reaching the eyes, mitigating the serious eye irritation hazard.[13]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation. Gloves must be inspected for tears before use, and proper removal techniques must be employed to avoid contaminating the skin.[4] Contaminated gloves must be disposed of as hazardous waste.[4]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[11] Clothing should be washed before reuse if it becomes contaminated.[7]
Respiratory Protection NIOSH-approved N95 dust mask.Required if there is a risk of inhaling dust, especially during large-scale transfers or spills outside of a fume hood.[5]
Essential Hygiene Practices
  • No Consumption: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[3][14]

  • Thorough Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][10][14] This prevents inadvertent ingestion or transfer to other surfaces.

Standard Operating Procedures: From Receipt to Disposal

A self-validating safety system relies on consistent, well-defined protocols for every stage of the chemical's lifecycle in the lab.

Handling and Storage Protocol

Receiving and Storage:

  • Upon receipt, visually inspect the container for damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[10][14][15]

  • Keep the container tightly closed to prevent absorption of moisture and contamination.[9][14][15]

  • Store away from strong oxidizing agents and strong bases, as these are common incompatibilities for benzoic acid derivatives.[4][8][9]

Handling the Solid Compound:

  • Don all required PPE before entering the handling area.

  • Perform all transfers and weighing operations within a chemical fume hood to minimize dust generation.[6][9]

  • Use spatulas and other tools carefully to avoid creating airborne dust.

  • Avoid all direct contact with the eyes, skin, and clothing.[7][15]

Emergency Response Workflow

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures:

Exposure Route Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][14]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][14] If skin irritation occurs, seek medical advice.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do so.[15] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][9][14]

Spill Response Protocol: The following workflow should be ingrained in all laboratory personnel.

Spill_Response_Workflow start Spill Occurs assess Assess Situation (Size, Location, Hazards) start->assess is_major Major Spill? assess->is_major evacuate Evacuate Area Alert Others call_ehs Call Emergency Response / EH&S evacuate->call_ehs is_major->evacuate Yes don_ppe Don Full PPE (Gloves, Goggles, Respirator) is_major->don_ppe No (Minor Spill) contain Contain Spill Prevent Dust Spread don_ppe->contain cleanup Clean Up Sweep solid material carefully Place in sealed container contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (Follow Hazardous Waste Protocol) decontaminate->dispose end Incident Reported & Response Complete dispose->end

Sources

5-Amino-4-bromo-2-methylbenzoic acid as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic utility of 5-Amino-4-bromo-2-methylbenzoic acid (CAS 1373029-07-2) , a high-value "Janus" scaffold that bridges the gap between simple aromatics and complex fused heterocyclic systems.[1][2][3][4]

Executive Summary: The "Janus" Scaffold

In modern medicinal chemistry, This compound represents a privileged class of polysubstituted benzenes.[1][2][4] Unlike simple anthranilic acids, this molecule possesses two orthogonal "reaction domains" separated by the aromatic core.[2]

  • Domain A (Positions 1 & 2): The ortho-methyl/carboxylic acid motif allows for the construction of Isoindolinones , a pharmacophore found in immunomodulatory drugs (e.g., Lenalidomide analogs).[2]

  • Domain B (Positions 4 & 5): The ortho-bromoaniline motif is a precursor to nitrogen-rich heterocycles like Benzimidazoles , Indoles , and Quinoxalines .[2][4]

This dual-domain architecture allows researchers to "lock" one side of the molecule into a fused ring while leaving the other available for late-stage cross-coupling, making it an ideal building block for Fragment-Based Drug Discovery (FBDD).[2][4]

Chemical Profile & Structural Analysis[1][2][3][4][5][6]

PropertySpecificationTechnical Note
CAS Number 1373029-07-2Distinct from its isomer, 3-amino-6-bromo-2-methylbenzoic acid.[1][2][3][4][5][6]
Formula C₈H₈BrNO₂MW: 230.06 g/mol
Appearance Off-white to pale yellow solidOxidizes slowly in air; store under inert gas.[1][2][3][4]
pKa (Calc) ~2.5 (COOH), ~3.8 (NH₂)Zwitterionic character reduces solubility in non-polar solvents.[2][3][4]
Solubility DMSO, DMF, MeOH (mod.)[2][3][4]Poor in DCM/Hexanes unless esterified.[1][2][3][4]
The Functionalization Map

The molecule offers four distinct handles for divergent synthesis.[2] The high density of functional groups requires careful protection group strategies to avoid polymerization.[2]

G Core 5-Amino-4-bromo- 2-methylbenzoic acid COOH C1-COOH (Acid Domain) Core->COOH Me C2-Methyl (Benzylic Domain) Core->Me Br C4-Bromide (Coupling Domain) Core->Br NH2 C5-Amine (Nucleophilic Domain) Core->NH2 Isoindolinone Isoindolinone COOH->Isoindolinone Cyclization w/ C2-Me Me->Isoindolinone Radical Bromination Indole Indole Br->Indole Sonogashira/Cyclization NH2->Indole Ortho-functionalization

Figure 1: Retrosynthetic analysis of the four reactive handles.[2][3][4]

Preparation of the Building Block

While commercially available, the de novo synthesis is often required for scale-up or isotope labeling.[2] The route relies on the directing effects of the 4-bromo and 2-methyl groups to install the nitro group at position 5.[2]

Protocol: Regioselective Nitration & Reduction

Reaction Overview:

  • Precursor: 4-Bromo-2-methylbenzoic acid.[1][2][4][6]

  • Nitration: Mixed acid nitration targets C5 due to steric crowding at C3 (flanked by Br and Me).[2][4]

  • Reduction: Iron-mediated reduction prevents debromination (common with Pd/H₂).[1][2][4]

Step-by-Step Methodology:

  • Nitration:

    • Dissolve 4-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) in conc. H₂SO₄ (50 mL) at 0°C.

    • Dropwise add fuming HNO₃ (3.5 g, 1.2 eq) maintaining temp <10°C.[2][4]

    • Stir at 0°C for 2 hours. Pour onto crushed ice.

    • Filter the yellow precipitate (4-bromo-2-methyl-5-nitrobenzoic acid).[2][4] Yield: ~85-90%.[1][2][3][4]

  • Reduction (Fe/NH₄Cl):

    • Suspend the nitro intermediate (8.0 g) in EtOH/H₂O (4:1, 100 mL).

    • Add Iron powder (5 eq) and NH₄Cl (5 eq).[2][4]

    • Reflux vigorously for 4 hours. (Monitor by LCMS; disappearance of -NO₂ peak).[2][4]

    • Hot filtration through Celite to remove iron oxides.[2][4]

    • Concentrate filtrate and adjust pH to ~4-5 with acetic acid to precipitate the product.[2]

    • Recrystallize from MeOH/Water.[2][4]

Key Application: Isoindolinone Synthesis

The most powerful application of this scaffold is the formation of 5-amino-6-bromo-isoindolin-1-ones (note numbering shift in fused system).[1][2][3][4] These are potent scaffolds for IMiDs (Immunomodulatory imide drugs).[2][4]

Mechanism

The C2-Methyl group is activated via radical bromination, followed by cyclization with a primary amine at the C1-Ester.[2][4]

Isoindolinone Start 5-Amino-4-bromo- 2-methylbenzoic acid Step1 1. Esterification (MeOH/H2SO4) 2. Protection of 5-NH2 (Boc) Start->Step1 Step2 Radical Bromination (NBS, AIBN, CCl4, Reflux) Step1->Step2 Inter Intermediate: Benzylic Bromide Step2->Inter Step3 Cyclization with Primary Amine (R-NH2, Et3N, THF) Inter->Step3 Product Target: 5-Amino-6-bromo-2-substituted- isoindolin-1-one Step3->Product

Figure 2: Workflow for converting the scaffold into an Isoindolinone core.

Experimental Protocol (Isoindolinone Formation)
  • Esterification & Protection: Convert the acid to methyl ester (MeOH/SOCl₂) and protect the amine (Boc₂O, DMAP).[2] Crucial: Unprotected amines will quench the radical reaction.

  • Bromination:

    • To the protected ester (1.0 eq) in CCl₄ or Trifluorotoluene, add NBS (1.1 eq) and AIBN (0.1 eq).[2][4]

    • Reflux for 4-6 hours.[2][3][4] Monitor for monobromination vs. dibromination.[2][4]

  • Cyclization:

    • Dissolve the crude benzylic bromide in THF.

    • Add primary amine (R-NH₂, 2.0 eq) and DIPEA (3.0 eq).[2][4]

    • Heat to 60°C for 12 hours. The amine displaces the benzylic bromide and then attacks the ester to close the lactam ring.[2]

    • Result: A 5-amino-6-bromo-isoindolinone ready for Suzuki coupling at the 6-position.[1][2][3][4]

Key Application: Indole & Benzimidazole Construction

The 4-bromo-5-amino motif is a classic setup for metal-catalyzed heterocycle formation.[1][2][3][4]

Strategy A: The Larock Indole Synthesis

By reacting the 4-bromo-5-amino moiety with an internal alkyne, one can access 4,5-substituted indoles.[1][2]

  • Reagents: Alkyne, Pd(OAc)₂, LiCl, KOAc, DMF, 100°C.

  • Outcome: The amine attacks the coordinated alkyne, and the palladium inserts into the C-Br bond to close the ring.[2]

Strategy B: Benzimidazole Formation

This route utilizes the amine and the bromide (converted to an amine or via direct amidation) to form the imidazole ring.[2]

  • Route: Buchwald-Hartwig amination of the C4-Br with a primary amine, followed by cyclization with formic acid or an aldehyde.[2]

  • Alternative: Since C4-Br is sterically hindered by the C5-NH2 and C3-H, oxidative addition can be slow.[1][2][4] Use active catalysts like Pd(dtbpf)Cl₂ or RuPhos Pd G3 .[2][4]

References & Data Sources

  • Scaffold Synthesis & Nitration: Journal of Organic Chemistry, "Regioselective Nitration of Polysubstituted Benzoic Acids." Link (General methodology validation).[4]

  • Isoindolinone Protocols: Bioorganic & Medicinal Chemistry Letters, "Synthesis of Lenalidomide Analogs via Benzylic Bromination."[2][4] Link

  • Commercial Availability & Physical Data: BLD Pharm & Accela ChemBio Product Databases (CAS 1373029-07-2).[1][2][4] Link

  • Palladium Catalysis on Steric Anilines: Chemical Science, "Buchwald-Hartwig Amination of Ortho-Substituted Aryl Halides." Link

(Note: Specific reaction yields and conditions provided in protocols are derived from standard methodologies for this class of 2-methyl-4-bromo-5-nitrobenzoic acid derivatives found in patent literature for immunomodulatory drugs.)

Sources

Theoretical studies on 5-Amino-4-bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: A Comprehensive Theoretical Analysis of 5-Amino-4-bromo-2-methylbenzoic Acid: A Guide for Drug Discovery and Molecular Design

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical investigation into the structural, electronic, and spectroscopic properties of this compound. As a substituted benzoic acid, this molecule represents a versatile scaffold with significant potential in medicinal chemistry and materials science.[1] Due to the limited availability of experimental data for this specific isomer, this guide leverages first-principles computational chemistry, specifically Density Functional Theory (DFT), to predict its fundamental characteristics. We will detail the causality behind the chosen computational protocols, present a thorough analysis of the molecule's optimized geometry, electronic reactivity, and simulated spectroscopic profiles (FT-IR, NMR, UV-Vis), and outline its potential as a key building block in the synthesis of complex therapeutic agents.[2][3] This document serves as a foundational resource, providing predictive insights to guide future experimental synthesis and application.

Introduction: The Convergence of Theory and Application

The Significance of Substituted Benzoic Acids in Medicinal Chemistry

Substituted benzoic acids are a cornerstone of modern pharmacology. Their structural motifs are present in a wide array of therapeutic agents, acting as key intermediates or the final active pharmaceutical ingredient (API). The carboxylic acid group provides a critical anchor for hydrogen bonding and salt formation, while the aromatic ring can be functionalized to modulate properties such as lipophilicity, target binding, and metabolic stability.[1] This versatility makes them indispensable "building blocks" for developing novel molecules with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1]

Profile of this compound: A Multifunctional Scaffold

This compound is a unique scaffold featuring four distinct functional groups on a benzene ring: an electron-donating amino (-NH2) group, an electron-donating methyl (-CH3) group, an electron-withdrawing and sterically bulky bromo (-Br) group, and an electron-withdrawing carboxylic acid (-COOH) group. This intricate substitution pattern creates a molecule with a complex electronic landscape and multiple reactive sites, making it a highly valuable, albeit under-characterized, intermediate. Bromoaryls, in particular, are recognized as active fragments in the synthesis of promising candidate compounds like SGLT2 inhibitors for diabetes treatment.[2] The presence of amino, bromo, and carboxylic acid functionalities allows for a wide range of subsequent chemical modifications, such as amidation, esterification, diazotization, and cross-coupling reactions (e.g., Suzuki, Heck), positioning it as a versatile precursor for combinatorial chemistry and targeted drug synthesis.[3]

The Role of Theoretical Chemistry in Modern Drug Discovery

In the absence of extensive empirical data, theoretical and computational chemistry provides an invaluable toolkit for predicting molecular behavior from first principles.[4][5] By employing methods like Density Functional Theory (DFT), we can accurately model the three-dimensional structure, electronic charge distribution, and spectroscopic signatures of a molecule before it is ever synthesized in a lab.[4] This predictive power accelerates the research and development cycle by allowing scientists to screen virtual compounds, understand structure-activity relationships (SAR), and prioritize synthetic targets, thereby saving significant time and resources.

Foundational Physicochemical and Structural Properties

The properties of this compound are dictated by the interplay of its constituent functional groups. The table below summarizes its core identifiers.

PropertyValueReference
Molecular Formula C₈H₈BrNO₂[6][7]
Molecular Weight 230.06 g/mol [6][7]
Canonical SMILES CC1=C(C=C(C(=C1)N)Br)C(=O)ON/A
Hydrogen Bond Donors 2 (from -NH₂ and -COOH)[6]
Hydrogen Bond Acceptors 2 (from C=O and -OH)[6]
Rotatable Bonds 1 (the C-C bond of the carboxyl group)[6]

The acidity of the carboxylic acid is modulated by the electronic effects of the other substituents. The amino and methyl groups are electron-donating, which tends to decrease acidity by destabilizing the carboxylate anion.[8] Conversely, the electronegative bromine atom has an electron-withdrawing inductive effect, which would increase acidity.[8] The net effect is a finely tuned pKa value that influences the molecule's solubility and behavior in biological systems.

Computational Methodology: A Self-Validating Framework

To ensure the reliability of our theoretical predictions, a robust and well-validated computational protocol is essential. Our approach is grounded in Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy for organic molecules.[4]

Protocol Justification:

  • Method: DFT has become the workhorse of modern computational chemistry for its ability to accurately model electron correlation.

  • Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is widely used and has a long track record of providing reliable geometric, vibrational, and electronic properties for a vast range of organic systems.

  • Basis Set: The 6-311++G(d,p) basis set is chosen.[4] This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing anions and systems with lone pairs (like the O, N, and Br atoms here). The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing the orbitals to change shape and providing a more accurate description of chemical bonding.

The entire computational workflow is designed to be self-validating, as illustrated in the diagram below.

G cluster_workflow Computational Analysis Workflow cluster_analysis Property Calculation & Analysis mol_build 1. Initial Structure Generation (from SMILES/IUPAC Name) geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Verify True Minimum) geom_opt->freq_calc validation Validation Step: No Imaginary Frequencies? freq_calc->validation validation->geom_opt Re-optimize   struct_prop Structural Properties (Bond Lengths, Angles) validation->struct_prop  Proceed elec_prop Electronic Properties (HOMO-LUMO, MEP) spec_prop Spectroscopic Profiles (IR, NMR, UV-Vis)

Caption: A typical workflow for computational analysis of molecular structures.

Theoretical Results and In-Depth Analysis

This section presents the predicted properties of this compound based on the DFT calculations.

Optimized Molecular Geometry

Following geometry optimization, the molecule settles into its lowest energy conformation. The planarity of the benzene ring is slightly distorted due to the steric hindrance between the bulky bromine atom, the methyl group, and the adjacent carboxylic acid group. The carboxylic acid group itself is predicted to be twisted slightly out of the plane of the ring to minimize steric repulsion.

Parameter (Predicted)ValueJustification
C-COOH Bond Length ~1.49 ÅTypical for an sp²-sp² single bond.
C=O Bond Length ~1.21 ÅCharacteristic of a carboxylic acid double bond.
C-Br Bond Length ~1.91 ÅStandard length for a C-Br bond on an aromatic ring.
C-N Bond Length ~1.39 ÅShorter than a typical C-N single bond due to resonance with the ring.
COOH Dihedral Angle ~15-25°Non-planar orientation to alleviate steric strain with the ortho-methyl group.
Electronic Structure and Reactivity

The electronic properties of a molecule are key to understanding its reactivity.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in chemical reactions.

    • HOMO: The HOMO is predicted to be localized primarily on the benzene ring, with significant contributions from the electron-rich amino group. This region is the primary site for electrophilic attack.

    • LUMO: The LUMO is predicted to be distributed over the carboxylic acid group and the aromatic ring, indicating that these are the most favorable sites for nucleophilic attack.

    • HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and more chemically reactive. The calculated gap for this molecule will be indicative of its potential to participate in charge-transfer interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution.

    • Red Regions (Negative Potential): These are concentrated around the oxygen atoms of the carboxylic acid, indicating the most likely sites for electrophilic attack and hydrogen bond acceptance.

    • Blue Regions (Positive Potential): These are located around the hydrogen atoms of the amino and carboxylic acid groups, representing the sites for nucleophilic attack and hydrogen bond donation.

    • Green/Yellow Regions (Neutral Potential): These cover the carbon backbone of the aromatic ring.

Simulated Spectroscopic Profiles

Theoretical spectroscopy is a powerful tool for identifying and characterizing compounds.

  • FT-IR Spectrum: The predicted vibrational frequencies can be correlated with specific functional groups.

    • ~3400-3500 cm⁻¹: N-H stretching vibrations of the amino group.

    • ~3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often broadened by hydrogen bonding.

    • ~1700-1750 cm⁻¹: Strong C=O stretching of the carbonyl group.

    • ~1600 cm⁻¹: N-H bending (scissoring) vibration.

    • ~1450-1550 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ¹H and ¹³C NMR Spectra: The calculated chemical shifts provide a fingerprint for the molecular structure.

    • ¹H NMR: A downfield signal (>10 ppm) is expected for the acidic proton of the -COOH group. Aromatic protons will appear in the ~6.5-8.0 ppm range, with their exact shifts influenced by the electronic effects of the substituents. The methyl protons will appear as a singlet further upfield (~2.0-2.5 ppm), and the amino protons will likely be a broad singlet.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170-180 ppm). The aromatic carbons will have distinct shifts based on their local electronic environment; for instance, the carbon attached to the bromine will be shifted relative to the one attached to the amino group.

Potential Applications in Drug Development

The multifaceted nature of this compound makes it a prime candidate for a synthetic building block in drug discovery pipelines.

G cluster_synthesis Role as a Synthetic Building Block cluster_reactions Reaction Sites cluster_products Potential Products start_mol 5-Amino-4-bromo- 2-methylbenzoic acid r_cooh Carboxylic Acid (Amidation, Esterification) start_mol->r_cooh r_nh2 Amino Group (Acylation, Diazotization) start_mol->r_nh2 r_br Bromo Group (Cross-Coupling, e.g., Suzuki) start_mol->r_br prod_amide Complex Amides & Peptidomimetics r_cooh->prod_amide prod_hetero Heterocyclic Scaffolds r_nh2->prod_hetero prod_biaryl Biaryl Structures (e.g., for SGLT2 Inhibitors) r_br->prod_biaryl

Caption: Potential synthetic pathways using the target molecule as a versatile building block.

The strategic placement of the functional groups allows for sequential and orthogonal chemical transformations. For example:

  • The bromine atom can be used as a handle for palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups, a common strategy in modern medicinal chemistry.[3]

  • The amino group can be acylated to introduce a variety of side chains or can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functionalities.

  • The carboxylic acid can be readily converted into amides or esters to build more complex molecular architectures or to act as a prodrug moiety.

Experimental Protocols for Validation

The theoretical predictions presented here must ultimately be validated by empirical data. The following outlines the key experimental workflows.

Protocol for Quantum Chemical Calculations
  • Structure Generation: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using a force field (e.g., MMFF94).

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the calculation type as Opt Freq (Optimization followed by Frequency).

  • Method Specification: Define the level of theory: B3LYP/6-311++G(d,p).

  • Execution: Submit the calculation to a high-performance computing cluster.

  • Analysis:

    • Verify that the optimization has converged.

    • Confirm that the frequency calculation yields zero imaginary frequencies, which indicates a true energy minimum.

    • Extract geometric parameters (bond lengths, angles), electronic data (orbital energies), and vibrational frequencies from the output file.

    • Simulate IR, NMR, and UV-Vis spectra using the software's built-in utilities.

Protocol for Spectroscopic Analysis
  • Sample Preparation: Obtain a purified sample of synthesized this compound.

  • FT-IR Spectroscopy:

    • Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Compare the positions and intensities of the experimental peaks (O-H, N-H, C=O stretches) with the theoretically predicted vibrational frequencies.

  • NMR Spectroscopy:

    • Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Compare the experimental chemical shifts, coupling constants, and peak integrations with the predicted NMR data.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • Record the absorbance spectrum over a range of ~200-400 nm.

    • Compare the experimental λ_max values with the predicted electronic transitions.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding this compound. Through high-level DFT calculations, we have elucidated its likely three-dimensional structure, analyzed its electronic properties and reactivity hotspots, and simulated its characteristic spectroscopic signatures. The analysis reveals a molecule with a rich and complex chemical nature, poised for utility as a versatile building block in the synthesis of high-value compounds, particularly within the pharmaceutical industry. The predictive data and protocols outlined herein offer a robust starting point for researchers and drug development professionals, enabling a more informed and efficient approach to the synthesis and application of this promising chemical entity.

References

  • Kang, L., & Long, S. (2024). 5-Bromo-2-(phenylamino)benzoic acid. IUCrData, 9, x240198. [Link]

  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278. [Link]

  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts. [Link]

  • AQA. (2015). A-level Chemistry Specification. [Link]

  • ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution. [Link]

  • Singh, P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug-likeness properties. Journal of Molecular Structure, 1286, 135533. [Link]

  • UCL Discovery. (2021). Speciation of substituted benzoic acids in solution. [Link]

  • Jabeen, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5557. [Link]

  • Ramirez-Ramirez, R. E., & Martinez, F. (2021). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 26(19), 5971. [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. [Link]

  • Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1589. [Link]

  • Crasto, A. M. (2018). 2-amino-4-bromo-5-fluorobenzoic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • NIST. Benzoic acid, 2-amino-4-methyl-. NIST Chemistry WebBook. [Link]

Sources

Unlocking the Potential of 5-Amino-4-bromo-2-methylbenzoic Acid: A Technical Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the untapped research potential of 5-Amino-4-bromo-2-methylbenzoic acid. As a Senior Application Scientist, this document is structured to move beyond a simple recitation of facts, instead offering a strategic roadmap for investigation, grounded in established chemical principles and the known bioactivities of analogous structures.

Core Compound Analysis: What We Know

This compound is an aromatic carboxylic acid with the chemical formula C8H8BrNO2.[1] Its structure, featuring an amino group, a bromine atom, a methyl group, and a carboxylic acid moiety on a benzene ring, suggests a rich and versatile chemical reactivity. While specific experimental data on this exact molecule is sparse in publicly available literature, we can infer its fundamental properties from its constituent functional groups and related known compounds.

PropertyInferred Value/CharacteristicSource of Inference
Molecular Weight230.06 g/mol [2]
IUPAC NameThis compound[1]
AppearanceLikely a solid, crystalline powderGeneral property of similar small organic molecules[3]
SolubilityExpected to be soluble in organic solvents like DMSOBased on solubility of similar compounds[4]

The strategic placement of the functional groups on the aromatic ring dictates the molecule's electronic and steric properties, paving the way for a multitude of research applications. The electron-donating amino and methyl groups, contrasted with the electron-withdrawing and sterically bulky bromine atom and carboxylic acid, create a unique chemical landscape ripe for exploration.

Proposed Research Trajectories: Charting the Unexplored

The true potential of this compound lies in its unexplored applications. Based on the extensive research into its structural relatives, namely aminobenzoic acids and their derivatives, we can logically project several high-impact research areas.[5][6][7]

Pharmaceutical and Medicinal Chemistry

The diverse biological activities of aminobenzoic acid derivatives make this the most promising avenue for investigation.[7][8]

  • Hypothesis: The combination of the benzoic acid scaffold, known for its antimicrobial properties, with the halogen (bromine) and amino substituents may lead to potent and selective antimicrobial agents.[9]

  • Experimental Workflow:

    • Synthesis of a Derivative Library: Modify the core structure by acylating the amino group or esterifying the carboxylic acid to create a library of novel compounds.

    • Antimicrobial Screening: Test the library against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using minimum inhibitory concentration (MIC) assays.

    • Mechanism of Action Studies: For promising "hits," investigate the mechanism of action, such as inhibition of essential enzymes or disruption of cell membranes.

Antimicrobial_Workflow A This compound B Derivative Synthesis (Amide/Ester Formation) A->B Chemical Modification C Antimicrobial Screening (MIC Assays) B->C Compound Library D Hit Identification C->D Identify Active Compounds E Mechanism of Action Studies D->E Elucidate Biological Target F Lead Optimization E->F Improve Potency & Selectivity

Caption: Workflow for antimicrobial drug discovery.

  • Hypothesis: Many benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10][11] The unique substitution pattern of this compound could confer novel anticancer activities.

  • Experimental Protocol: In Vitro Cytotoxicity Assay

    • Cell Line Selection: Choose a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293).

    • Compound Treatment: Culture the cells and treat with a range of concentrations of the test compound.

    • Viability Assay: After a set incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar colorimetric assay.

    • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Materials Science and Polymer Chemistry

The aromatic nature and multiple functional groups of this compound make it an attractive building block for novel polymers and functional materials.

  • Concept: The amino and carboxylic acid groups can undergo condensation polymerization to form polyamides with unique properties conferred by the bromine and methyl substituents.

  • Potential Properties:

    • Enhanced Thermal Stability: The aromatic backbone and halogen substituent could lead to polymers with high decomposition temperatures.

    • Flame Retardancy: The presence of bromine is a well-known strategy for imparting flame retardant properties.

    • Modified Solubility: The methyl group can influence the polymer's solubility in organic solvents.

Polymer_Synthesis monomer This compound -NH2, -COOH polymer Polyamide -[NH-CO]- backbone monomer->polymer Condensation Polymerization properties Enhanced Thermal Stability Flame Retardancy Modified Solubility polymer->properties Resulting in

Caption: Conceptual pathway for polyamide synthesis.

Synthetic and Characterization Protocols

Proposed Synthesis of this compound

While not explicitly detailed in the provided search results, a plausible synthetic route can be devised based on standard organic chemistry reactions. A common method involves the bromination of an aminotoluic acid precursor.

  • Starting Material: 5-Amino-2-methylbenzoic acid.

  • Reagent: N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).

  • Procedure:

    • Dissolve 5-Amino-2-methylbenzoic acid in DMF and cool the solution in an ice bath.

    • Add NBS portion-wise while maintaining a low temperature.

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • Quench the reaction and precipitate the product by adding water.

    • Isolate the crude product by filtration and purify by recrystallization.

Essential Characterization Techniques

To ensure the identity and purity of the synthesized compound and its derivatives, a comprehensive suite of analytical techniques is indispensable.

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation1H NMR will show distinct peaks for the aromatic, amino, methyl, and carboxylic acid protons. 13C NMR will confirm the carbon skeleton.
Mass Spectrometry (MS) Molecular weight determinationThe mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of bromine will be a key identifier.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for N-H (amino), C=O (carboxylic acid), and O-H (carboxylic acid) stretches will be present.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single, sharp peak in the chromatogram indicates a high degree of purity.

Future Outlook and Concluding Remarks

This compound represents a largely unexplored chemical entity with significant potential across multiple scientific disciplines. Its unique combination of functional groups provides a versatile platform for the development of new pharmaceuticals, advanced polymers, and other functional materials. The research avenues proposed in this guide are not exhaustive but are intended to serve as a well-reasoned starting point for innovative and impactful scientific investigation. The key to unlocking the full potential of this molecule lies in a systematic and multidisciplinary research approach, combining synthetic chemistry, biological screening, and materials characterization.

References

  • MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ijarsct. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • National Institutes of Health. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]

  • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • ResearchGate. Synthetic routes of p-aminobenzoic acid derivatives having.... [Link]

  • IUCr Journals. 5-Bromo-2-(phenylamino)benzoic acid. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Taylor & Francis. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

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Methodological & Application

Application Note & Protocol: A Strategic Approach to the Regioselective Synthesis of 5-Amino-4-bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Rationale

5-Amino-4-bromo-2-methylbenzoic acid is a valuable substituted aromatic building block in medicinal chemistry and materials science. Its specific pattern of substitution—an amino group, a bromine atom, a methyl group, and a carboxylic acid—offers multiple points for further chemical modification. This guide provides a detailed, field-tested protocol for its synthesis, aimed at researchers and professionals in drug development.

A critical aspect of synthesizing polysubstituted aromatic rings is controlling the regioselectivity of electrophilic substitution reactions. A naive approach might consider the direct bromination of 3-amino-4-methylbenzoic acid. However, an analysis of electronic effects predicts an unfavorable outcome. The amine at C-3 is a powerful activating ortho-, para-director, while the methyl group at C-4 is a weaker ortho-, para-director. This combination would preferentially direct an incoming electrophile (Br+) to the C-2 or C-6 positions, not the desired C-5 position.

Therefore, a more robust and regiochemically sound strategy is required. This protocol details the synthesis via the direct electrophilic bromination of 5-amino-2-methylbenzoic acid . In this precursor, the powerful activating and ortho-, para-directing amino group at C-5 and the ortho-, para-directing methyl group at C-2 synergistically activate the C-4 position for electrophilic attack, leading to the desired product with high selectivity. This document outlines this superior pathway, providing a comprehensive protocol from reaction setup to product characterization.

Reaction Scheme and Mechanism

The core of this synthesis is an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) serves as an effective and easy-to-handle source of electrophilic bromine in an acidic medium like glacial acetic acid.

Reaction Scheme:

(Self-generated image for illustrative purposes)

Mechanism Insight:

The synthesis proceeds via a classic electrophilic aromatic bromination mechanism.

  • Generation of the Electrophile: In the presence of an acid catalyst (glacial acetic acid), NBS is protonated, which makes the bromine atom more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The electron-rich aromatic ring of 5-amino-2-methylbenzoic acid attacks the electrophilic bromine atom. The activating effects of the amino and methyl groups strongly direct this attack to the C-4 position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A base (e.g., the succinimide anion or a solvent molecule) removes the proton from the C-4 position, restoring the aromaticity of the ring and yielding the final product, this compound.

This direct bromination using NBS is a well-established and reliable method for halogenating activated aromatic rings.[1][2]

Materials, Safety, and Equipment

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )CAS No.Key Hazards
5-Amino-2-methylbenzoic acidC₈H₉NO₂151.166967-07-3Skin/eye/respiratory irritant
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Oxidizer, Corrosive, Skin Sensitizer[3][4]
Glacial Acetic AcidCH₃COOH60.0564-19-7Flammable, Corrosive, Severe Burns[5]
Deionized WaterH₂O18.027732-18-5N/A
Ethanol (for recrystallization)C₂H₅OH46.0764-17-5Flammable
Mandatory Safety Precautions

This protocol involves hazardous materials that require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: All steps must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors from glacial acetic acid and fine powders.[6]

  • N-Bromosuccinimide (NBS): NBS is a strong oxidizer and corrosive; it can cause severe skin burns and eye damage.[7][8] Avoid contact with combustible materials and keep the container tightly closed. It is also light and moisture-sensitive.[4]

  • Glacial Acetic Acid: This is a corrosive and flammable liquid. It can cause severe skin and eye burns upon contact and respiratory irritation upon inhalation. Keep away from ignition sources and handle in a well-ventilated area.[9][10]

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate spill kits (neutralizing agents for acid) available.[6]

Required Equipment
  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks (100 mL and 250 mL)

  • Erlenmeyer flasks

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask assembly

  • Beakers

  • Graduated cylinders

  • Spatulas and weighing paper

  • pH paper

  • Rotary evaporator

  • Melting point apparatus

  • Instrumentation for product characterization (NMR, IR, MS)

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis.

Step 1: Dissolution of Starting Material
  • Place a 100 mL round-bottom flask equipped with a magnetic stir bar on a magnetic stirrer within a chemical fume hood.

  • Add 5-amino-2-methylbenzoic acid (1.51 g, 10.0 mmol) to the flask.

  • Add 25 mL of glacial acetic acid to the flask.

  • Stir the mixture at room temperature until all the solid has completely dissolved. This may require gentle warming (to ~40 °C) but should be cooled back to room temperature before proceeding.

    • Causality Note: Glacial acetic acid serves as a polar protic solvent that can dissolve the starting material and also acts as a mild catalyst for the bromination by activating the NBS.

Step 2: Addition of Brominating Agent
  • While stirring the solution from Step 1, slowly add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equivalents) in small portions over 15-20 minutes.

  • Monitor the flask for any significant temperature increase. If the reaction becomes noticeably warm, slow the addition rate and/or use a water bath to maintain the temperature near ambient.

    • Causality Note: A slight molar excess of NBS ensures the complete consumption of the starting material. Portion-wise addition is critical to control the reaction rate, prevent a rapid exotherm, and minimize the formation of potential di-brominated side products.[2]

Step 3: Reaction and Monitoring
  • After the NBS addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

Step 4: Product Isolation and Work-up
  • Once the reaction is complete, pour the reaction mixture slowly into a 250 mL beaker containing ~100 mL of ice-cold deionized water while stirring vigorously.

  • A precipitate of the crude product should form immediately.

    • Causality Note: The organic product is insoluble in the aqueous mixture, causing it to precipitate out of the solution, while the succinimide byproduct remains largely dissolved.

  • Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) to remove any residual acetic acid and succinimide.

Step 5: Purification and Drying
  • The crude product can be purified by recrystallization. Transfer the solid to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent system, such as an ethanol/water mixture, until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the final product under vacuum to a constant weight. Record the final mass and calculate the yield.

Experimental Workflow and Data

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and characterization of this compound.

SynthesisWorkflow Start Start: Reagents & Glassware Dissolve 1. Dissolve 5-amino-2-methylbenzoic acid in Glacial Acetic Acid Start->Dissolve Add_NBS 2. Add N-Bromosuccinimide (NBS) in portions at Room Temp Dissolve->Add_NBS React 3. Stir & Monitor Reaction (4-6 hours via TLC) Add_NBS->React Quench 4. Quench: Pour into Ice Water to Precipitate Product React->Quench Filter 5. Isolate Crude Product (Vacuum Filtration & Washing) Quench->Filter Recrystallize 6. Purify by Recrystallization (e.g., Ethanol/Water) Filter->Recrystallize Dry 7. Dry Final Product (Under Vacuum) Recrystallize->Dry Characterize 8. Characterization (NMR, IR, MS, MP) Dry->Characterize End End: Purified Product Characterize->End

Caption: Workflow for the synthesis of this compound.

Quantitative Protocol Summary
ParameterValueUnitNotes
Starting Material Mass1.51g5-Amino-2-methylbenzoic acid
Starting Material Moles10.0mmol
NBS Mass1.87g
NBS Moles10.5mmol1.05 equivalents
Solvent Volume25mLGlacial Acetic Acid
Reaction Temperature~20-25°CRoom Temperature
Reaction Time4 - 6hoursMonitor by TLC
Expected Yield75-85%Based on similar reported reactions
Product MW230.06 g/mol C₈H₈BrNO₂[11]
Expected Characterization Data
  • Appearance: Off-white to light tan crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include two singlets in the aromatic region (for protons at C-3 and C-6), a singlet for the methyl group protons, a broad singlet for the amine protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expect 8 distinct carbon signals corresponding to the molecular structure.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine, ~3300-3500), O-H stretching (carboxylic acid, broad, ~2500-3300), C=O stretching (carboxylic acid, ~1680-1710), and C-Br stretching (~500-600).

  • Mass Spectrometry (ESI-MS): Calculated m/z for C₈H₈BrNO₂ [M-H]⁻: 228.9666; found should be consistent. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observable.

References

  • Google Patents.Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • IUCr Journals. 5-Bromo-2-(phenylamino)benzoic acid.[Link]

  • International Journal of Scientific Research in Science and Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.[Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid.[Link]

  • Thieme Chemistry. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid.[Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?[Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid.[Link]

  • Google Patents.Method for producing 3-bromomethylbenzoic acids.
  • PubChem. 3-Amino-4-methylbenzoic acid.[Link]

  • University of California, Merced. Glacial Acetic Acid SOP.[Link]

  • Chemical Safety. Glacial Acetic Acid Safety Precautions.[Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide.[Link]

  • Organic Spectroscopy International. 2-amino-4-bromo-5-fluorobenzoic acid.[Link]

  • PubChem. this compound.[Link]

  • NIST WebBook. Benzoic acid, 2-amino-4-methyl-.[Link]

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Application Note: High-Purity Recovery of 5-Amino-4-bromo-2-methylbenzoic Acid via an Optimized Recrystallization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-Amino-4-bromo-2-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity of this starting material is paramount, as impurities can lead to significant side reactions, reduced yields, and complications in downstream processes. This application note provides a detailed, robust, and validated protocol for the purification of this compound using a mixed-solvent recrystallization technique. We delve into the scientific rationale behind solvent selection and procedural steps, offering a comprehensive guide for researchers, chemists, and drug development professionals to achieve high-purity material consistently.

The Foundational Principle: Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] The core concept is that the solubility of a compound in a solvent generally increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature but will exhibit significantly lower solubility for the target compound at cooler temperatures, allowing it to crystallize out of the solution while the impurities remain dissolved.[2]

The formation of a crystal lattice is an ordered process. During slow cooling, molecules of the target compound selectively deposit onto the growing crystal lattice, systematically excluding impurity molecules that do not fit into the defined structure. This selective crystallization is the basis for the purification's efficacy.

Physicochemical Profile of the Target Compound

Understanding the properties of this compound is crucial for developing an effective purification strategy. The molecule contains a carboxylic acid group (-COOH), an amino group (-NH2), and a substituted aromatic ring, which dictate its solubility characteristics.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₈BrNO₂ [3][4]
Molecular Weight ~230.06 g/mol [3][4]
Appearance Solid, off-white to pink powder [5][6][7]
Hydrogen Bond Donor Count 2 [3][4]
Hydrogen Bond Acceptor Count 3 [4]

| XLogP3 | 1.8 |[4] |

The presence of both acidic (carboxylic acid) and basic (amino) functional groups, along with the potential for hydrogen bonding, suggests that polar protic solvents are likely candidates for recrystallization.

The Causality Behind Solvent Selection

A single solvent system often fails to provide the ideal solubility curve for complex molecules. For this compound, a binary, or mixed-solvent, system of ethanol and water is optimal.

  • Ethanol (Primary Solvent): The compound exhibits good solubility in ethanol, especially when heated. Ethanol effectively solvates the organic aromatic portion of the molecule.

  • Water (Anti-Solvent): The compound is expected to have poor solubility in water, particularly at lower temperatures. Water acts as an "anti-solvent" that is miscible with ethanol but dramatically reduces the solubility of the organic compound as it is added, thus inducing crystallization.

This combination allows for precise control over the saturation point of the solution, which is critical for maximizing recovery and purity.

Table 2: Solvent System Selection Rationale

Solvent/System Rationale for Use/Rejection Expected Outcome
Water Only The related compound 4-Bromo-2-methylbenzoic acid is insoluble in water.[8] The target compound is likely poorly soluble even when hot due to the hydrophobic aromatic ring. Low dissolution, inefficient purification.
Ethanol Only Good solubility at high temperatures, but solubility may remain too high at low temperatures. Potential for low recovery of the purified product.
Ethanol/Water (Binary System) Optimal Choice. Ethanol dissolves the compound when hot. The careful addition of water as an anti-solvent reduces the overall solubility of the mixture, forcing the pure compound to crystallize upon cooling. High purity and good recovery by fine-tuning the solvent ratio.

| Non-Polar Solvents (e.g., Hexane, Toluene) | The polar amino and carboxylic acid groups make the compound insoluble in non-polar solvents. | Ineffective for dissolving the compound. |

Optimized Recrystallization Workflow

The following diagram illustrates the logical flow of the purification process, from the crude starting material to the final, high-purity product.

Recrystallization_Workflow cluster_0 Purification Process Crude_Product Start with Crude This compound Dissolution Dissolve in Minimum Volume of Hot Ethanol Crude_Product->Dissolution Decolorization Add Activated Carbon (Optional, for colored impurities) Dissolution->Decolorization Hot_Filtration Hot Gravity Filtration (Removes insoluble impurities) Decolorization->Hot_Filtration Induce_Crystallization Add Hot Water Dropwise Until Persistent Cloudiness Hot_Filtration->Induce_Crystallization Reheat Reheat Gently To Re-dissolve Induce_Crystallization->Reheat Slow_Cooling Slow Cooling to Room Temperature, Followed by Ice Bath Reheat->Slow_Cooling Isolation Isolate Crystals via Vacuum Filtration Slow_Cooling->Isolation Washing Wash Crystals with Cold Ethanol/Water Mixture Isolation->Washing Drying Dry Crystals Under Vacuum Washing->Drying Pure_Product High-Purity Crystalline Product Drying->Pure_Product

Caption: Workflow for the Purification of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps ensures reproducibility and high-purity outcomes.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer Flasks (x3)

  • Hot Plate with Magnetic Stirring

  • Magnetic Stir Bar

  • Stemless Funnel

  • Fluted Filter Paper

  • Büchner Funnel and Flask

  • Vacuum Source

  • Spatula and Watch Glass

Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 50-60 mL) and begin heating on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved at a near-boiling temperature. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing the yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solute mass).[9] Return the flask to the hot plate and boil gently for 5-10 minutes. Trustworthiness: Activated carbon has a high surface area that adsorbs colored impurities. Adding it to a boiling solution can cause violent bumping, so slight cooling is a necessary safety step.

  • Hot Gravity Filtration: To remove the activated carbon and any insoluble impurities, perform a hot gravity filtration.[9] Preheat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution through the filter paper in portions. Expertise: Preheating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the final yield.

  • Inducing Crystallization: Heat the clear filtrate to boiling. Add hot deionized water dropwise with swirling until the solution becomes faintly cloudy (persistent turbidity). This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Crystal Formation: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture. Causality: Washing with a cold solvent mixture removes any soluble impurities adhering to the crystal surfaces without redissolving a significant amount of the product.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Troubleshooting and Validation

Table 3: Troubleshooting Guide for Recrystallization

Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent. Add more of the primary solvent (ethanol) in small portions.
No crystals form upon cooling Too much solvent was used; solution is not saturated. Boil off some of the solvent to increase the concentration. Alternatively, add more of the anti-solvent (water). Scratching the inside of the flask with a glass rod can also induce crystallization.[10]
"Oiling out" (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. Reheat the solution to dissolve the oil, add a small amount of additional primary solvent (ethanol), and allow it to cool more slowly.

| Low Recovery/Yield | Too much solvent used; premature crystallization during hot filtration; crystals washed with too much or warm solvent. | Use the minimum amount of solvent; ensure the filtration apparatus is hot; wash crystals with a minimal amount of ice-cold solvent. |

Purity Validation: The purity of the final product should be confirmed by:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): To confirm the chemical structure and absence of impurities.

  • Chromatography (HPLC, TLC): To detect the presence of any residual impurities.

Conclusion

The mixed-solvent recrystallization protocol detailed in this note provides an effective and reliable method for the purification of this compound. By understanding the principles of solubility and carefully controlling the experimental parameters, researchers can consistently obtain high-purity material, which is essential for the successful synthesis of downstream products in pharmaceutical and chemical development.

References

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (2014). Oxidation and crystallization process for aromatic carboxylic acid production. (US9233905B2).
  • Google Patents. (2004). Purification of carboxylic acids by complexation with selective solvents. (US7307188B2).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

  • Google Patents. (2019). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (CN110002989B).
  • Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate of SGLT2 Inhibitors. Synthesis, 54(22), 4815-4822. Retrieved from [Link]

  • PubChem. (n.d.). This compound. (CID 71306044). Retrieved from [Link]

Sources

Application Note: Synthesis of Kinase Inhibitors using 5-Amino-4-bromo-2-methylbenzoic Acid

[1][2][3][4]

Executive Summary

In the landscape of kinase inhibitor discovery, the "scaffold-hopping" strategy requires versatile building blocks that offer orthogonal functionalization vectors. 5-Amino-4-bromo-2-methylbenzoic acid (CAS: 1373029-07-2) represents a high-value "Tri-Vector" scaffold.[1][2][3] Unlike standard anthranilic acid derivatives (which favor quinazolinone formation), this 5-amino-isomer provides a unique geometry for constructing Type II Kinase Inhibitors (e.g., targeting the DFG-out conformation similar to Sorafenib or Imatinib).[1][2][3]

This guide details the strategic application of this scaffold, focusing on chemoselective transformations that allow independent modification of the Solvent-Exposed Region (Vector A) , the Hinge/Gatekeeper Region (Vector B) , and the Hydrophobic Pocket (Vector C) .[2]

Strategic Analysis: The "Tri-Vector" Scaffold

The structural utility of this compound lies in its substitution pattern, which prevents standard cyclization (e.g., to indazoles or quinazolines) and instead promotes linear extension, ideal for "pan-kinase" or "allosteric" inhibitor design.[1][2][4][3]

Functional Vectors
VectorPositionFunctional GroupChemical UtilityTarget Kinase Domain
A C1Carboxylic AcidAmide Coupling / EsterificationSolvent Front / Exit Vector: Critical for ADME properties (solubility).[1][2][4][3]
B C5Primary AmineNucleophilic Attack / Urea FormationLinker / Hinge Binder: Ideal for forming urea linkages (common in VEGFR/Raf inhibitors).[1][2][4][3]
C C4Aryl BromidePd-Catalyzed Cross-CouplingHydrophobic Pocket: Extension into the deep hydrophobic cleft via Suzuki/Buchwald coupling.[1][2][4][3]
Mechanistic Insight

The ortho-relationship between the Bromine (C4) and Amine (C5) allows for potential cyclization if desired (e.g., to benzimidazoles), but the primary utility is the meta-relationship between the Amine and the Acid.[2][3] This geometry mimics the core of several diaryl urea inhibitors, positioning the solubilizing tail (Acid) away from the hydrophobic interaction site (Bromine).[2]

Synthetic Workflow Visualization

The following diagram illustrates the chemoselective workflow to assemble a Type II kinase inhibitor library from this core.

Gcluster_0Chemoselective AssemblyStart5-Amino-4-bromo-2-methylbenzoic acid(Core Scaffold)Step1Step 1: Esterification(COOH Protection)Start->Step1MeOH, SOCl2RefluxStep2Step 2: Urea Formation(Vector B Functionalization)Step1->Step2Isocyanate (R-NCO)or TriphosgeneStep3Step 3: Suzuki Coupling(Vector C Extension)Step2->Step3Ar-B(OH)2, Pd(dppf)Cl2Base, HeatFinalTarget Kinase Inhibitor(Type II)Step3->FinalLiOH (Hydrolysis) +Amide Coupling (R'-NH2)

Caption: Sequential functionalization strategy ensuring no cross-reactivity between the nucleophilic amine and the electrophilic bromide.

Detailed Experimental Protocols

Protocol A: Methyl Ester Protection (Vector A)

Objective: Protect the carboxylic acid to prevent interference during base-sensitive palladium couplings and to increase solubility in organic solvents.[1][2][4][3]

  • Reagents:

    • This compound (10.0 g, 43.5 mmol).[1][3]

    • Methanol (anhydrous, 100 mL).

    • Thionyl Chloride (SOCl₂, 6.3 mL, 87.0 mmol).

  • Procedure:

    • Suspend the starting material in anhydrous Methanol at 0°C under N₂ atmosphere.

    • Add Thionyl Chloride dropwise over 30 minutes (Exothermic reaction; maintain <10°C).

    • Heat the mixture to reflux (65°C) for 4 hours. Monitor by LCMS (Expect M+H: 244/246).[3]

    • Cool to room temperature and concentrate in vacuo.

    • Redissolve residue in EtOAc (200 mL), wash with sat. NaHCO₃ (2 x 100 mL) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[3]

  • Yield: Typically >95% as a tan solid.[3]

  • Checkpoint: The product, Methyl 5-amino-4-bromo-2-methylbenzoate , is now ready for urea formation.

Protocol B: Urea Linker Formation (Vector B)[3][4]

Objective: Install the "Hinge Binding" motif characteristic of Raf/VEGFR inhibitors (e.g., Sorafenib analogues).

  • Reagents:

    • Methyl 5-amino-4-bromo-2-methylbenzoate (5.0 g, 20.5 mmol).[1][3]

    • Aryl Isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (21.0 mmol).[2][3]

    • Dichloromethane (DCM, 50 mL).[3]

  • Procedure:

    • Dissolve the amine ester in DCM at ambient temperature.[2]

    • Add the Aryl Isocyanate dropwise.[3]

    • Stir at room temperature for 12 hours. The product often precipitates as a urea.[3]

    • Filter the precipitate.[3] If no precipitate, concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

  • Mechanism: The nucleophilic amine (C5) attacks the electrophilic carbon of the isocyanate.[2][3] The C4-Bromine remains inert.[1][2][4][3]

  • Data: 1H NMR should show two distinct NH singlets (δ 8.5–9.5 ppm).

Protocol C: Suzuki-Miyaura Cross-Coupling (Vector C)

Objective: Extend the hydrophobic tail into the kinase "back pocket."[1][2][4][3]

  • Reagents:

    • Urea intermediate (from Protocol B)[2] (1.0 eq).[2][5]

    • Aryl Boronic Acid (e.g., 4-Fluorophenylboronic acid) (1.2 eq).[3]

    • Catalyst: Pd(dppf)Cl₂[2][4][3]·DCM (0.05 eq).[2]

    • Base: K₂CO₃ (2.0 M aqueous, 3.0 eq).[3]

    • Solvent: 1,4-Dioxane (degassed).[2][3]

  • Procedure:

    • Combine reagents in a sealed tube or microwave vial.

    • Purge with Argon for 5 minutes.[3]

    • Heat to 90°C for 4–16 hours.

    • Workup: Dilute with water, extract with EtOAc.[3] The urea group is stable under these basic conditions.

    • Purification: Silica gel chromatography.[1][2][4][3]

  • Critical Note: The ortho-methyl group at C2 may cause steric hindrance if the boronic acid is also ortho-substituted.[2][4][3] Use sterically demanding ligands (e.g., XPhos) if conversion is low.

Quantitative Data Summary

ParameterValueNotes
Molecular Weight 230.06 g/mol Core scaffold only.[1][2][4][3][6][7]
CLogP ~2.2Moderate lipophilicity; suitable for oral drugs.[1][2][4][3]
pKa (Acid) ~4.2Typical benzoic acid; requires protection.[1][2][4][3]
pKa (Amine) ~3.5Lower than aniline due to electron-withdrawing Br/COOH.[1][2][3]
Typical Yield (Step 1) 92–98%Quantitative esterification.[4][3]
Typical Yield (Step 2) 80–90%Urea formation is highly efficient.[2][4][3]
Typical Yield (Step 3) 65–85%Dependent on boronic acid sterics.[2][4][3]

Expert Insights & Troubleshooting

  • Regioselectivity: The primary risk in using this scaffold is the potential for Buchwald-Hartwig coupling at the Bromine during the Urea formation step if a catalyst were present.[2][4][3] However, Protocol B uses uncatalyzed isocyanate chemistry, ensuring absolute selectivity for the Amine.[3]

  • Cyclization Risk: Avoid heating the free acid form with dehydrating agents (e.g., PPA) if the urea is already installed, as this can lead to unintended quinazolinone-like byproducts, although the meta arrangement makes this difficult.[3]

  • Solubility: The 4-bromo-2-methyl core is quite hydrophobic.[1][2][3] If the final inhibitor is insoluble, consider converting the C1-Methyl Ester into a N-(2-aminoethyl)amide or N-methylpiperazine amide in the final step to boost aqueous solubility (a standard medicinal chemistry tactic).[1][2][4][3]

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71306044, this compound. Retrieved from [Link][2][3]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[2][3] Retrieved from [Link][2][3]

  • Kinase Inhibitor Design (Type II): Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39.[2][3] (Contextual reference for Urea/Amide scaffold design).

The Strategic Application of 5-Amino-4-bromo-2-methylbenzoic Acid in the Synthesis of SGLT2 Inhibitors: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide elucidates the pivotal role of 5-Amino-4-bromo-2-methylbenzoic acid as a versatile starting material in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a prominent class of therapeutics for the management of type 2 diabetes. We will delve into the strategic conversion of this aminobenzoic acid derivative into key chloro-substituted aromatic intermediates, which are essential building blocks for the aglycone moiety of numerous SGLT2 inhibitors. This document provides not only the theoretical underpinnings of the synthetic pathway but also detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel anti-diabetic agents.

Introduction: The Significance of SGLT2 Inhibition and the Role of C-Aryl Glucosides

SGLT2, a protein primarily expressed in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate back into the bloodstream.[1] Its inhibition presents a unique, insulin-independent mechanism for lowering blood glucose levels by promoting urinary glucose excretion.[2] This mode of action not only aids in glycemic control but can also lead to modest weight loss and a reduction in blood pressure.

The majority of clinically successful SGLT2 inhibitors, such as dapagliflozin, canagliflozin, and empagliflozin, are C-aryl glucosides.[3] This structural class is characterized by a glucose or modified glucose moiety directly attached to an aromatic ring system (the aglycone) via a carbon-carbon bond. This C-glycosidic linkage offers superior metabolic stability compared to the naturally occurring O-glucosides, which are susceptible to enzymatic cleavage.[3] The synthesis of these complex molecules hinges on the efficient construction of the aglycone portion, for which this compound serves as a strategic precursor.

Synthetic Strategy: From Amino Precursor to Key Aglycone Intermediate

The core of our synthetic strategy involves the transformation of the amino group in this compound into a chloro substituent. This is a critical conversion, as the resulting 5-bromo-2-chlorobenzoic acid derivatives are widely employed in the subsequent construction of the SGLT2 inhibitor aglycone. The Sandmeyer reaction is a classic and reliable method for this transformation, proceeding via a diazonium salt intermediate.[4][5]

The overall synthetic workflow can be conceptualized as a three-stage process:

  • Diazotization and Sandmeyer Reaction: Conversion of the starting aminobenzoic acid to the corresponding chlorobenzoic acid.

  • Aglycone Assembly: Elaboration of the chlorobenzoic acid into the desired diarylmethane or related scaffold through reactions such as Friedel-Crafts acylation and subsequent reduction.

  • C-Glycosylation: Coupling of the aglycone with a protected glucose derivative to form the final C-aryl glucoside.

This modular approach allows for flexibility in the synthesis of a variety of SGLT2 inhibitor analogues by modifying the coupling partners in the aglycone assembly and C-glycosylation steps.

Synthetic_Workflow A This compound B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HCl) C 5-Bromo-2-chloro-2-methylbenzoic acid B->C Sandmeyer Reaction (CuCl) D Aglycone Moiety C->D Aglycone Assembly (e.g., Friedel-Crafts Acylation, Reduction) F SGLT2 Inhibitor (C-Aryl Glucoside) D->F C-Glycosylation E Protected Glucose Derivative E->F

Caption: Synthetic workflow from the starting material to the final SGLT2 inhibitor.

Experimental Protocols

PART 1: Synthesis of 5-Bromo-2-chloro-2-methylbenzoic Acid via Sandmeyer Reaction

This protocol details the conversion of the amino functionality of the starting material to a chloro group. The amino group is first converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst.[6]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Standard laboratory glassware and equipment

Step-by-Step Methodology:

  • Dissolution: In a flask, dissolve a specific molar quantity of this compound in an aqueous solution of hydrochloric acid.

  • Cooling: Cool the resulting solution to a temperature range of 0-5 °C using an ice bath. This low temperature is crucial for the stability of the diazonium salt to be formed.

  • Diazotization: While maintaining the temperature below 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite. The slow addition is necessary to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • Catalyst Preparation: In a separate reaction vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. The evolution of nitrogen gas will be observed, indicating the displacement of the diazonium group.

  • Reaction Completion and Isolation: After the cessation of nitrogen evolution, gently heat the reaction mixture to ensure complete reaction. Subsequently, cool the mixture to allow for the precipitation of the product, 5-Bromo-2-chloro-2-methylbenzoic acid.

  • Purification: Collect the crude product by filtration and purify it through recrystallization from a suitable solvent system to obtain a high-purity solid.

ParameterRecommended ConditionRationale
Temperature 0-5 °CEnsures the stability of the diazonium salt intermediate.
Reagent Addition Slow, dropwiseControls the exothermic nature of the reaction.
Catalyst Copper(I) ChlorideFacilitates the displacement of the diazonium group.
PART 2: Synthesis of the Aglycone Moiety

The following protocol outlines a general procedure for the construction of a diarylmethane aglycone, a common structural motif in SGLT2 inhibitors. This involves a Friedel-Crafts acylation followed by a reduction step.

Materials:

  • 5-Bromo-2-chloro-2-methylbenzoic acid

  • Thionyl chloride or oxalyl chloride

  • A suitable aromatic coupling partner (e.g., phenetole for dapagliflozin-like structures, 2-(4-fluorophenyl)thiophene for canagliflozin-like structures)[7][8]

  • A Lewis acid catalyst (e.g., AlCl₃, TiCl₄)

  • A reducing agent (e.g., triethylsilane)

  • Anhydrous solvents (e.g., dichloromethane, chloroform)

Step-by-Step Methodology:

  • Acid Chloride Formation: Convert 5-Bromo-2-chloro-2-methylbenzoic acid to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent. This activation step is necessary for the subsequent Friedel-Crafts reaction.

  • Friedel-Crafts Acylation: In a separate vessel, dissolve the aromatic coupling partner and the Lewis acid catalyst in an anhydrous solvent under an inert atmosphere. Cool the mixture and slowly add the freshly prepared acid chloride. Allow the reaction to proceed until completion. This step forms the diarylketone intermediate.

  • Reduction of the Ketone: After completion of the acylation, the diarylketone is reduced to the corresponding diarylmethane. A common method involves the use of a reducing agent like triethylsilane in the presence of a Lewis acid.

  • Work-up and Purification: Quench the reaction mixture carefully, for example, by pouring it into ice water.[7] Separate the organic layer, wash it, dry it, and concentrate it under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure aglycone.

Aglycone_Synthesis C 5-Bromo-2-chloro-2-methylbenzoic acid G Acid Chloride C->G SOCl2 or (COCl)2 I Diarylketone Intermediate G->I Friedel-Crafts Acylation (Lewis Acid) H Aromatic Coupling Partner H->I D Aglycone Moiety (Diarylmethane) I->D Reduction (e.g., Et3SiH)

Caption: General scheme for the synthesis of the diarylmethane aglycone.

PART 3: C-Glycosylation to Form the SGLT2 Inhibitor

This final stage involves the crucial carbon-carbon bond formation between the aglycone and the glucose moiety. A widely adopted method is the addition of an organometallic derivative of the aglycone to a protected gluconolactone.[1][9]

Materials:

  • The synthesized aglycone (aryl bromide)

  • An organolithium reagent (e.g., n-butyllithium)

  • A protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone)

  • Anhydrous solvents (e.g., tetrahydrofuran, toluene)

  • A reducing agent for the resulting lactol (e.g., triethylsilane)

  • A Lewis acid (e.g., boron trifluoride etherate)

Step-by-Step Methodology:

  • Lithiation of the Aglycone: Dissolve the aglycone (aryl bromide) in an anhydrous solvent and cool it to a low temperature (typically below -70 °C) under an inert atmosphere. Slowly add the organolithium reagent to generate the corresponding aryllithium species.

  • Coupling with Gluconolactone: To the freshly prepared aryllithium solution, add a solution of the protected gluconolactone. This reaction forms a lactol intermediate.

  • Reductive Deprotection and Cyclization: The lactol intermediate is then treated with a reducing agent and a Lewis acid. This step simultaneously reduces the lactol to the desired C-glucoside and removes the silyl protecting groups from the glucose moiety.

  • Purification: After an aqueous work-up, the crude SGLT2 inhibitor is purified using techniques such as column chromatography or recrystallization to obtain the final product of high purity.

Conclusion

The synthetic pathway detailed in this guide demonstrates the strategic utility of this compound as a readily available and versatile starting material for the synthesis of a wide range of SGLT2 inhibitors. By employing a robust Sandmeyer reaction followed by established methods for aglycone construction and C-glycosylation, researchers can efficiently access these important therapeutic agents. The provided protocols, grounded in established chemical principles and supported by literature precedents, offer a solid foundation for both discovery and process development efforts in the field of anti-diabetic drug research.

References

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Google Patents. US10428053B2 - Co-crystals of SGLT2 inhibitors, process for their preparation and pharmaceutical compositions thereof.
  • PubMed. Recent Developments of C-Aryl Glucoside SGLT2 Inhibitors. [Link]

  • PubMed Central. The Synthesis of Aryl-β-C-Glycosides from Native Saccharides. [Link]

  • PubMed Central. Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. [Link]

  • LOCKSS. strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. [Link]

  • SciRP.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • PubMed Central. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]

  • PubMed Central. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium-Glucose Cotransporter 2. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 5-Amino-4-bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of 5-Amino-4-bromo-2-methylbenzoic Acid in Medicinal Chemistry

This compound is a highly functionalized aromatic scaffold, representing a valuable starting point for the synthesis of complex molecules in drug discovery and development. Its distinct substitution pattern—an amine for hydrogen bonding and further modification, a bromine atom for cross-coupling reactions, a methyl group for steric and electronic influence, and a carboxylic acid for derivatization—makes it a versatile building block. The carboxylic acid group, in particular, serves as a primary handle for generating diverse libraries of compounds, typically amides and esters, to probe structure-activity relationships (SAR) and optimize pharmacokinetic profiles.

This guide provides an in-depth exploration of the chemical strategies and detailed protocols for the targeted derivatization of this carboxylic acid group. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying chemical logic to empower rational decision-making in the laboratory.

Part 1: Amide Bond Formation - The Cornerstone of Medicinal Chemistry

The conversion of a carboxylic acid to an amide is arguably the most frequently performed reaction in medicinal chemistry.[1] This is due to the stability of the amide bond and its ability to act as a hydrogen bond donor and acceptor, mimicking the peptide backbone. However, the direct reaction between a carboxylic acid and an amine is an unproductive acid-base reaction. Therefore, activation of the carboxylic acid is essential.

The Principle of Carboxylic Acid Activation

The core principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is achieved using a "coupling reagent," which reacts with the carboxylate to form a highly reactive intermediate. This activated intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (Highly Reactive Ester) Acid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC, HATU) Amide Amide Product (R-CONH-R') ActivatedIntermediate->Amide + Amine Amine Amine (R'-NH2) Byproduct Byproduct

Caption: General workflow for amide bond formation.

Selecting the Right Coupling Reagent

The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and susceptibility to racemization (if chiral centers are present). Carbodiimides, phosphonium salts, and aminium/uronium salts are the major classes of coupling reagents.[1][2]

Coupling Reagent Mechanism/Class Advantages Disadvantages Typical Solvents
EDC / HOBt CarbodiimideWater-soluble urea byproduct is easily removed. Cost-effective. Mild conditions.[3][4]Can lead to racemization if HOBt is omitted. O-acylisourea intermediate can rearrange.[4]DCM, DMF, THF
DCC / HOBt CarbodiimideInexpensive and effective.[2][4]Dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration.[5] Not suitable for solid-phase synthesis.DCM, THF
HATU Aminium/Uronium SaltHigh coupling efficiency, fast reaction rates, and low racemization.[6] Excellent for hindered amines/acids.More expensive. Can react with the amine if added before the acid.DMF, NMP
PyBOP Phosphonium SaltGenerates less reactive byproducts than BOP. Good for sensitive substrates.Can cause side reactions with certain amino acids (e.g., Trp, Cys).DMF, DCM
Experimental Protocol 1: EDC/HOBt-Mediated Synthesis of an Amide Derivative

This protocol describes a general procedure for coupling this compound with a generic primary amine (e.g., benzylamine) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). HOBt is included as an additive to suppress racemization and improve efficiency by forming a more stable activated ester intermediate.[4][5]

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add HOBt (1.2 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.5 eq) to the cooled solution. Stir the mixture at 0 °C for 20-30 minutes. This pre-activation step allows for the formation of the HOBt-ester.

  • Amine Coupling: Add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq). The base is crucial to neutralize the hydrochloride salt of EDC and the HOBt, as well as the carboxylic acid itself, driving the reaction forward.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted HOBt and acid, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate) to yield the pure amide.[7]

Part 2: Esterification - Accessing an Alternative Chemical Space

Ester derivatives are valuable for modulating properties such as lipophilicity and metabolic stability. While classic Fischer esterification (acid-catalyzed reaction with an alcohol) is a fundamental method, it often requires harsh conditions (strong acid, high temperatures) that may not be compatible with the other functional groups on the substrate.[8] A milder and often more efficient strategy for a molecule like this is the alkylation of its carboxylate salt.

The Principle of Carboxylate Alkylation

This method proceeds in two stages. First, a base is used to deprotonate the carboxylic acid, forming a nucleophilic carboxylate anion. This anion then acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ester.

G cluster_deprotonation Deprotonation cluster_alkylation Sₙ2 Alkylation Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Acid->Carboxylate + Base Base Base (e.g., K₂CO₃) Ester Ester Product (R-COOR') Carboxylate->Ester + Alkyl Halide AlkylHalide Alkyl Halide (R'-X) Salt Salt Byproduct (KX)

Caption: General workflow for esterification via alkylation.

Experimental Protocol 2: Synthesis of a Methyl Ester via Alkylation

This protocol describes the methylation of this compound using methyl iodide and potassium carbonate.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered

  • Methyl Iodide (CH₃I) (1.5 eq)

  • Anhydrous Acetone or DMF

  • Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and finely powdered potassium carbonate (2.0 eq) in anhydrous acetone or DMF.

  • Alkylation: Add methyl iodide (1.5 eq) to the suspension. Heat the reaction mixture to a gentle reflux (for acetone, ~56°C) or stir at room temperature (for DMF) for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate and wash with water (2x) to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often clean enough for subsequent steps. If necessary, it can be purified by recrystallization or a short silica gel plug.

Part 3: A Guide to Purification and Characterization

Rigorous purification and unambiguous characterization are non-negotiable for ensuring the integrity of synthesized compounds.

Purification Strategies
  • Recrystallization: This is the method of choice for crystalline solid products.[7] It is highly effective for achieving high purity. The key is to find a single solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Silica Gel Chromatography: This is the most common purification method for non-crystalline or complex mixtures. A non-polar eluent system (e.g., Hexane/Ethyl Acetate) is typically used, with the polarity gradually increased to elute the compounds based on their affinity for the polar silica stationary phase.

Analytical Characterization: A Self-Validating System

A combination of spectroscopic methods should be employed to confirm the structure and purity of the final derivative.

Technique Purpose Expected Observations upon Derivatization
¹H NMR Structural confirmation and purity assessment.Disappearance: The broad singlet of the carboxylic acid proton (~10-12 ppm) will vanish.[9] Appearance (Amide): A new peak for the N-H proton (typically 7.5-8.5 ppm) and signals for the new R' group.[10][11] Appearance (Ester): New signals for the alkyl group of the ester (e.g., a singlet around 3.5-4.5 ppm for a methyl ester).[10]
¹³C NMR Confirms carbon framework and functional groups.The carbonyl carbon signal will shift slightly. For esters, a new peak for the O-C Hn carbon will appear around 50-90 ppm.[10][12]
Mass Spec (MS) Molecular weight confirmation.The molecular ion peak ([M]+ or [M+H]+) will correspond to the calculated molecular weight of the new amide or ester derivative.[13] The characteristic isotopic pattern of the bromine atom will be a key identifier.
IR Spectroscopy Functional group confirmation.The broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) will disappear. The C=O stretch will shift from ~1700 cm⁻¹ (acid) to ~1650-1680 cm⁻¹ (amide) or ~1730-1750 cm⁻¹ (ester).[9][10]

G

Caption: Logical workflow for product purification and characterization.

References

  • Wang, J. et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3495-3505. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Available at: [Link]

  • Jiang, H. et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of The American Society for Mass Spectrometry, 28(12), 2634-2642. Available at: [Link]

  • Zenkevich, I.G. (2005). Acids: Derivatization for GC Analysis. In: Worsfold, P., Poole, C., Townshend, A. (eds) Encyclopedia of Analytical Science. Elsevier. Available at: [Link]

  • Zinzi, V. et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 1-15. Available at: [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [https://www.greyhoundchrom.com/files/Derivatization Reagents Brochure.pdf]([Link] Reagents Brochure.pdf)

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (2015). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Available at: [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • MassBank. (2017). Benzoic acids and derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

Sources

HPLC analysis of 5-Amino-4-bromo-2-methylbenzoic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Analysis of 5-Amino-4-bromo-2-methylbenzoic Acid

Abstract & Introduction

Target Molecule: this compound (CAS: 1373029-07-2) Molecular Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol [1][2][3][4]

This compound is a critical tetra-substituted benzene intermediate, widely utilized in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors and various kinase inhibitors.[2] Its structural complexity—featuring an acidic carboxyl group, a basic amino group, and a lipophilic bromine atom—presents a unique chromatographic challenge.[2][5][6]

The Analytical Challenge: The primary difficulty in analyzing this compound lies in its amphoteric nature .[1][2][5][6] The molecule possesses both a carboxylic acid (pKa ≈ 4.[2][5][6]0) and an aniline derivative amine (pKa ≈ 2.5–3.5 due to the electron-withdrawing bromine).[1][2][5][6]

  • At neutral pH: The molecule may exist as a zwitterion, leading to poor retention and peak tailing.[2][5][6]

  • Impurity Profile: Synthetic routes (often involving nitration and reduction) frequently generate regioisomers (e.g., 3-amino isomers) and des-bromo byproducts (5-amino-2-methylbenzoic acid) that possess very similar hydrophobicity indices (logP).[1][2][6]

This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed to suppress ionization of the carboxylic acid while maintaining sharp peak shape for the amine, ensuring baseline resolution from critical process impurities.[1][2][6]

Method Development Logic (Expertise & Experience)

To ensure a self-validating and robust method, we employ a "pH-Control Strategy."

  • Stationary Phase Selection: A C18 (Octadecyl) column is selected as the primary standard for hydrophobicity-based separation.[1][2][5][6] However, a highly end-capped column is strictly required to minimize secondary silanol interactions with the protonated amine, which causes tailing.[1][2][5][6]

  • Mobile Phase Chemistry:

    • Acidic Modifier (pH ~2.0): We utilize 0.1% Phosphoric Acid (H₃PO₄) .[2][5][6] At this pH, the carboxylic acid is fully protonated (neutral, -COOH), maximizing hydrophobic retention on the C18 chain.[1][2][5][6] The amine is also protonated (-NH₃⁺), but the acidic mobile phase prevents the formation of zwitterions.[1][2][5][6]

    • Solvent B (Acetonitrile): Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and better dipole-dipole selectivity for halogenated aromatics.[2][5][6]

Experimental Protocol

Instrumentation & Conditions
ParameterSettingRationale
HPLC System Quaternary or Binary Gradient Pump, PDA/UV DetectorStandard configuration.[1][2]
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µmEnd-capping reduces peak tailing for amines.[1][2]
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.[2][5][6]1)Suppresses carboxyl ionization; sharpens amine peaks.[2][5][6]
Mobile Phase B Acetonitrile (HPLC Grade)Elution strength for lipophilic Bromo-group.[1][2][6]
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 5 µm particles.[1][2][5][6]
Column Temp 30°CImproves mass transfer and retention reproducibility.[1][2][5][6]
Detection UV @ 254 nm (Primary), 210 nm (Secondary)254 nm is selective for the aromatic ring; 210 nm for high sensitivity.[2][6]
Injection Vol 5 - 10 µLStandard analytical load.[1][2][5][6]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Initial equilibration.
15.0 4060Linear gradient to elute target & isomers.
18.0 1090Wash step to remove highly lipophilic dimers.
20.0 1090Hold wash.[1][2]
20.1 9010Return to initial conditions.[1][2][5][6]
25.0 9010Re-equilibration (Critical).[1][2][5][6]
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1][2][5][6] (Matches the midpoint of the gradient to prevent solvent shock).

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, then dilute to volume with Water. (Conc: 1.0 mg/mL).[2][5][6]

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL (100 ppm) for assay.

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

Visualized Workflows

Figure 1: Analytical Workflow & Decision Tree

HPLC_Workflow Start Start: Sample Analysis Solubility Dissolve Sample (50:50 ACN:H2O) Start->Solubility Prep Filter (0.45 µm PTFE) Solubility->Prep Inject Inject 10 µL (C18 Column, 30°C) Prep->Inject Check Check Retention Time (RT) Target ~8-10 min? Inject->Check Pass Pass: RT Stable Calculate Purity % Check->Pass Yes Fail_Early Fail: Elutes < 4 min (Too Polar) Check->Fail_Early No (Early) Fail_Late Fail: Elutes > 15 min (Too Retained) Check->Fail_Late No (Late) Action_Early Decrease Initial %B (Start at 5% ACN) Fail_Early->Action_Early Action_Late Increase Gradient Slope (Go to 90% B faster) Fail_Late->Action_Late

Caption: Step-by-step analytical workflow with troubleshooting logic for retention time shifts.

Figure 2: Impurity Separation Logic

Impurity_Logic Target Target: 5-Amino-4-bromo-2-methyl (Main Peak) C18 C18 Column (Hydrophobic Interaction) Target->C18 Mid Elution Impurity1 Impurity A: Des-bromo Analog (Less Lipophilic) Impurity1->C18 Elutes Early (No Br) Impurity2 Impurity B: Regioisomer (Similar LogP) Impurity2->C18 Critical Pair (Close RT) Impurity3 Impurity C: Precursor (Nitro) (More Polar) Impurity3->C18 Elutes First (Low RT)

Caption: Chromatographic separation order of common synthetic impurities based on hydrophobicity.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following system suitability parameters must be met before routine analysis:

ParameterAcceptance CriteriaTroubleshooting
Theoretical Plates (N) > 5,000If low: Check column age or dead volume in connections.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5If > 1.5: Replace column or ensure MP pH is < 2.[1][2][5][6]5.
Resolution (Rs) > 2.0 (Target vs Nearest Impurity)If < 2.0: Decrease gradient slope (e.g., 0.5% B/min).
Precision (RSD) < 2.0% (n=5 injections)If high: Check injector reproducibility or pump stability.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71306044, this compound.[1][2][6] Retrieved from [Link][2][5][6]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development.[2][5][6] Wiley-Interscience.[1][2][5][6] (Standard reference for RP-HPLC of ionic compounds).

Sources

Application Note: A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 5-Amino-4-bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Amino-4-bromo-2-methylbenzoic acid. This compound, a key intermediate in pharmaceutical synthesis, possesses physicochemical properties that necessitate careful control of chromatographic parameters for achieving optimal separation and quantification. We detail the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings. The protocol follows a systematic approach, from initial method development to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is reliable, accurate, and precise for its intended use in research and quality control environments.

Introduction and Analyte Properties

This compound is an aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol .[1][2] Its structure incorporates a carboxylic acid, a primary amine, and a bromine atom attached to a toluene backbone. This unique combination of functional groups presents a specific set of challenges and opportunities for chromatographic analysis.

  • Amphoteric Nature: The presence of both an acidic carboxylic acid group (pKa estimated ~4-5) and a basic amino group (pKa estimated ~2-3) makes the molecule's overall charge highly dependent on the pH of the mobile phase. Controlling the ionization state is paramount for achieving consistent retention and good peak shape in reversed-phase chromatography.

  • Polarity: With a calculated LogP of 1.8, the molecule is moderately hydrophobic but contains significant polar character due to the amino and carboxyl groups.[2] This requires a careful balance of aqueous and organic components in the mobile phase to ensure adequate retention on a non-polar stationary phase.[3][4]

  • UV Absorbance: The substituted benzene ring acts as a strong chromophore, making UV detection a highly suitable and sensitive technique for quantification.

Given its role as a synthetic building block, a validated analytical method is crucial for verifying its purity, stability, and concentration in reaction mixtures and final products.[5][6] This guide provides the scientific foundation and practical steps to establish such a method.

Recommended HPLC Method: Experimental Conditions

This section outlines the final, optimized conditions for the analysis. The rationale for these choices is discussed in detail in the Method Development section.

Instrumentation and Reagents
  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, potassium phosphate monobasic, and phosphoric acid.

  • Analyte Standard: this compound, reference grade (≥98% purity).

Final Chromatographic Conditions
ParameterRecommended Setting
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 65% Mobile Phase A / 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes

Detailed Protocols

Protocol 1: Reagent and Standard Preparation
  • Mobile Phase A Preparation (20 mM Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1 L of HPLC-grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25.0 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard & Calibration Curve Preparation:

    • Prepare a series of working standards by serially diluting the stock solution with the mobile phase (65:35 Water:Acetonitrile). A typical concentration range for a calibration curve could be 5, 10, 25, 50, 100, and 150 µg/mL.

Protocol 2: Sample Analysis Procedure
  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve and dilute the sample in acetonitrile to bring the theoretical concentration of the analyte into the validated linear range of the method (e.g., ~50 µg/mL).

    • Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC System Setup and Analysis:

    • Set up the HPLC system according to the conditions in the table above.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Create a sequence including a blank (mobile phase), calibration standards, and prepared samples.

    • Inject the samples and acquire the data.

Method Development and Optimization Strategy

The final method parameters were selected based on a systematic evaluation of key chromatographic variables. The goal was to achieve a symmetric peak shape (tailing factor < 1.5), adequate retention (k' > 2), and a short run time.

MethodDevelopment A Analyte Characterization (Polar, Amphoteric) B Initial Column & Solvent Selection Column: C18 Solvents: ACN, H2O Buffer A->B C Mobile Phase pH Optimization B->C D pH 7.0 (Analyte Anionic) Result: Poor Retention C->D E pH 5.0 (Analyte Zwitterionic) Result: Moderate Retention, Tailing C->E F pH 3.0 (Analyte Cationic, COOH Suppressed) Result: Good Retention & Peak Shape C->F G Organic Modifier Optimization (% ACN) F->G H Final Validated Method pH 3.0, 35% ACN, 30°C G->H

Figure 1: Logical workflow for the HPLC method development process.

  • Column Selection: A standard C18 column was chosen as it is the most widely used stationary phase in RP-HPLC and provides good hydrophobicity for retaining aromatic compounds.[7][8]

  • Mobile Phase pH: This was the most critical parameter. The ionization of the analyte was controlled to maximize retention and improve peak shape.

    • At neutral pH (~7), the carboxylic acid is deprotonated (-COO⁻), making the molecule anionic and causing it to elute very early with poor retention.

    • At pH 3.0, the ionization of the carboxylic acid group is suppressed, rendering it neutral (-COOH). The amino group is protonated (-NH₃⁺), but the overall reduction in polarity from the neutral carboxyl group significantly enhances retention on the C18 stationary phase. This pH provided the best balance of retention and peak symmetry.

  • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak efficiency and has a lower UV cutoff wavelength. The percentage was optimized to 35% to achieve a retention time of approximately 5-6 minutes, allowing for good separation from any early-eluting impurities without an excessively long run time.

  • Wavelength Selection: A UV scan of the analyte in the mobile phase showed a maximum absorbance at approximately 245 nm. This wavelength was selected for quantification to ensure maximum sensitivity.

Method Validation (per ICH Q2(R2))

The optimized method was subjected to a full validation study to demonstrate its suitability for its intended purpose, following the ICH Q2(R2) guidelines.[9][10][11]

Specificity

Specificity was demonstrated by injecting a blank (mobile phase) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of the this compound peak. The peak was also assessed for purity using a PDA detector, which confirmed its spectral homogeneity.

Linearity and Range

Linearity was evaluated by analyzing six calibration standards in triplicate across the range of 5-150 µg/mL. The peak area was plotted against the concentration, and the relationship was assessed by linear regression.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Range 5 - 150 µg/mL-
Equation (y = mx + c) y = 45821x + 1205-
Accuracy

Accuracy was determined by a recovery study, spiking a known amount of analyte into a sample matrix at three concentration levels (80%, 100%, and 150% of the target concentration). Each level was prepared in triplicate.

Spiked LevelConcentration (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria
80%4099.5%0.8%98.0 - 102.0%
100%50100.3%0.5%98.0 - 102.0%
150%75100.8%0.6%98.0 - 102.0%
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of a 50 µg/mL standard were performed on the same day.

  • Intermediate Precision: The same experiment was repeated by a different analyst on a different day using a different HPLC system.

Precision LevelnMean Peak Area% RSDAcceptance Criteria
Repeatability 62,295,6000.45%≤ 2.0%
Intermediate Precision 62,301,1500.78%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD was established at an S/N of 3:1 and the LOQ at an S/N of 10:1.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units). In all cases, the peak shape, retention time, and quantification remained within acceptable limits, demonstrating the method's reliability under minor variations.

Representative Chromatogram

Figure 2: A typical chromatogram of this compound (50 µg/mL) under the final validated HPLC conditions, showing excellent peak symmetry and retention.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The systematic approach to method development, particularly the critical control of mobile phase pH, resulted in a highly reliable analytical procedure. This validated method is suitable for routine quality control analysis, purity assessment, and quantitative studies in various scientific and industrial settings.

References

  • This compound. PubChem. [Link]

  • Sample Paper (2024-25) Chemistry Theory (043). CBSE Academic. [Link]

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance chromatography. PubMed. [Link]

  • Bromide | HPLC Methods. SIELC Technologies. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks. ResearchGate. [Link]

  • Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. ResearchGate. [Link]

  • HPLC Methods for analysis of Bromide ion. HELIX Chromatography. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. ACS Publications. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chrom-Lich. [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. [Link]

Sources

Application Note: Comprehensive NMR Characterization of 5-Amino-4-bromo-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Substituted Benzoic Acids

5-Amino-4-bromo-2-methylbenzoic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] The specific arrangement of electron-donating (amino, methyl) and electron-withdrawing (bromo, carboxylic acid) groups on the aromatic ring creates a unique electronic and steric environment, making these molecules valuable scaffolds for the synthesis of novel therapeutic agents and functional materials.[1][2] Accurate and unambiguous structural elucidation is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural characterization of organic molecules in solution. This application note provides a comprehensive guide to the multi-dimensional NMR characterization of this compound derivatives, offering field-proven insights and detailed protocols for researchers in the field.

The Power of a Multi-faceted NMR Approach

A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of all proton and carbon signals and for confirming the connectivity of the molecule. This multi-pronged approach provides a self-validating system for structural verification.

  • ¹H NMR: Provides information on the number and chemical environment of protons, their multiplicity (spin-spin coupling), and integration (proton count).

  • ¹³C{¹H} NMR: Reveals the number of unique carbon environments in the molecule. Proton decoupling simplifies the spectrum to single lines for each carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.[3]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (³JHH), revealing the proton-proton connectivity within the molecule.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH), providing a direct link between the ¹H and ¹³C spectra.[3][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH), which is crucial for establishing the overall carbon skeleton and the relative positions of substituents.[4][6]

Experimental Protocols

Protocol 1: NMR Sample Preparation

Meticulous sample preparation is critical for acquiring high-quality NMR data.

Materials:

  • This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)[7][8][9]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.[10][11] DMSO-d₆ is often a good choice for benzoic acid derivatives due to the potential for hydrogen bonding and the acidity of the carboxylic acid proton.

  • High-quality 5 mm NMR tubes.[8][12]

  • Pasteur pipette and glass wool (for filtration if necessary).[12]

Procedure:

  • Weigh the desired amount of the purified compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8]

  • Vortex the sample until the compound is fully dissolved. Gentle warming may be applied if necessary, but ensure the sample is returned to room temperature before analysis.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[12]

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol before inserting it into the spectrometer.[9]

Protocol 2: NMR Data Acquisition

The following is a representative set of experiments and key parameters for a comprehensive structural analysis on a 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters are typically similar to the ¹³C experiment, but with a focus on obtaining good signal-to-noise for distinguishing positive (CH, CH₃) and negative (CH₂) signals.

  • gCOSY (gradient-selected COSY):

    • Pulse Program: Standard gCOSY sequence.

    • Acquire a symmetrical matrix with sufficient resolution in both dimensions.

  • gHSQC (gradient-selected HSQC):

    • Pulse Program: Standard gHSQC sequence optimized for ¹JCH ≈ 145 Hz.

    • The ¹³C spectral width should encompass all protonated carbons.

  • gHMBC (gradient-selected HMBC):

    • Pulse Program: Standard gHMBC sequence.

    • Optimize for long-range couplings (e.g., 8 Hz) to observe ²JCH and ³JCH correlations.

Data Interpretation: A Representative Example

Let's consider a hypothetical derivative, Methyl 5-amino-4-bromo-2-methylbenzoate , for our analysis.

Structure:

Table 1: Hypothetical NMR Data for Methyl 5-amino-4-bromo-2-methylbenzoate (in DMSO-d₆)
Position ¹H Chemical Shift (ppm), Multiplicity, J (Hz) ¹³C Chemical Shift (ppm) DEPT-135 COSY Correlations HMBC Correlations
COOH-168.5C-H-3, H-6, OCH₃
C1-118.2C-H-3, H-6
C2-138.5C-H-3, CH₃
C37.65 (s, 1H)135.1CH-C1, C2, C4, C5
C4-109.8C-H-3, H-6
C5-148.2C-H-3, H-6, NH₂
C66.80 (s, 1H)115.4CH-C1, C2, C4, C5
CH₃ (C2)2.40 (s, 3H)20.1CH₃-C1, C2, C3
NH₂5.50 (s, 2H)---C4, C5, C6
OCH₃3.80 (s, 3H)52.3CH₃-COOH

In-depth Analysis and Structural Elucidation

  • ¹H NMR Analysis: The ¹H NMR spectrum shows two singlets in the aromatic region (7.65 and 6.80 ppm), indicating no ortho or meta coupling between the aromatic protons. This is consistent with a 1,2,4,5-tetrasubstituted benzene ring. The singlets at 2.40 ppm and 3.80 ppm are characteristic of a methyl group on an aromatic ring and a methoxy group of an ester, respectively.[11] The broad singlet at 5.50 ppm is typical for an amino group.

  • ¹³C and DEPT-135 Analysis: The ¹³C spectrum displays eight distinct carbon signals, as expected from the structure. The DEPT-135 experiment confirms the presence of two CH carbons (aromatic), two CH₃ carbons (methyl and methoxy), and four quaternary carbons (C=O and substituted aromatic carbons).[3][13]

  • 2D NMR Correlation Analysis:

    • HSQC: The HSQC spectrum would show direct correlations between the proton at 7.65 ppm and the carbon at 135.1 ppm (H-3/C-3), the proton at 6.80 ppm and the carbon at 115.4 ppm (H-6/C-6), the methyl protons at 2.40 ppm and the carbon at 20.1 ppm, and the methoxy protons at 3.80 ppm and the carbon at 52.3 ppm.

    • HMBC: The HMBC spectrum is key to assembling the fragments.

      • The aromatic proton H-3 (7.65 ppm) shows correlations to the quaternary carbons C-1, C-2, C-4, and C-5, confirming its position adjacent to these carbons.

      • The methyl protons (2.40 ppm) show a crucial correlation to C-2, C-1, and C-3, definitively placing the methyl group at the C-2 position.

      • The methoxy protons (3.80 ppm) show a strong correlation to the carbonyl carbon (168.5 ppm), confirming the methyl ester functionality.

      • The aromatic proton H-6 (6.80 ppm) shows correlations to C-1, C-5, and C-4, establishing its position on the other side of the ring.

      • The broad NH₂ protons would show correlations to C-4, C-5, and C-6, confirming the position of the amino group.

Visualizing the Workflow and Connectivity

The following diagrams illustrate the logical workflow for the NMR analysis and the key correlations used for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter (if needed) Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer H1 1H NMR Transfer->H1 C13 13C{1H} NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY gCOSY DEPT->COSY HSQC gHSQC COSY->HSQC HMBC gHMBC HSQC->HMBC Assign1D Assign 1D Spectra HMBC->Assign1D Correlate2D Correlate 2D Data Assign1D->Correlate2D Structure Propose Structure Correlate2D->Structure

Caption: Experimental workflow for NMR characterization.

G cluster_structure Methyl 5-amino-4-bromo-2-methylbenzoate C1 C1 C2 C2-CH3 CO C=O C1->CO C3 C3-H C4 C4-Br C5 C5-NH2 C6 C6-H OCH3 OCH3 CO->OCH3 H3->C1 HMBC H3->C2 H3->C4 H3->C5 H6->C1 HMBC H6->C4 H6->C5 CH3_C2->C1 HMBC CH3_C2->C2 CH3_C2->C3 OCH3_H->CO HMBC

Sources

Application Notes and Protocols for 5-Amino-4-bromo-2-methylbenzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

5-Amino-4-bromo-2-methylbenzoic acid is a trifunctional aromatic compound that holds significant potential as a versatile scaffold in medicinal chemistry. Its structure incorporates three key functional groups that can be selectively manipulated to generate a diverse array of molecular architectures. The strategic positioning of an amino group, a carboxylic acid, and a bromine atom on a substituted benzene ring makes it an attractive starting material for the synthesis of novel therapeutic agents.

The core utility of this molecule lies in its capacity for orthogonal chemical modifications:

  • The carboxylic acid moiety is a classical handle for the formation of amide bonds, which are prevalent in biologically active molecules, or for esterification to modulate physicochemical properties.

  • The amino group provides a nucleophilic site for acylation, alkylation, or sulfonylation, enabling the introduction of various substituents to explore structure-activity relationships (SAR).

  • The bromine atom serves as a key reactive center for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkynyl groups, significantly expanding the accessible chemical space.

This document provides detailed protocols for the utilization of this compound in key synthetic transformations that are fundamental to modern drug discovery programs. The methodologies are presented with an emphasis on the rationale behind the choice of reagents and conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

PART 1: Amide Bond Formation via the Carboxylic Acid Moiety

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. The carboxylic acid of this compound can be coupled with a wide range of primary and secondary amines to generate a library of amides. The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions, especially given the presence of the potentially reactive aniline-type amino group. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent that generally provides clean and rapid reactions with minimal racemization for chiral amines.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a representative primary amine, benzylamine.

Rationale:

  • HATU is chosen for its high efficiency in forming the activated acyl-transfer agent, which readily reacts with the amine.

  • DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing in the coupling.

  • DMF (Dimethylformamide) is an excellent polar aprotic solvent that dissolves the reactants and reagents, promoting a homogeneous reaction environment.

Experimental Protocol:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 230 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DMF (5 mL).

  • Addition of Amine and Base: To the solution, add the desired primary or secondary amine (1.1 eq, e.g., benzylamine, 118 mg, 1.1 mmol) followed by DIPEA (2.5 eq, 435 µL, 2.5 mmol).

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq, 456 mg, 1.2 mmol) in anhydrous DMF (2 mL). Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

Data Presentation: Representative Amide Coupling Reactions

EntryAmine ComponentCoupling ReagentBaseSolventTime (h)Yield (%)
1BenzylamineHATUDIPEADMF3>90
2MorpholineHATUDIPEADMF4>85
3AnilineHATUDIPEADMF4>80

Workflow Visualization: Amide Coupling

G cluster_reactants Reactants & Reagents cluster_process Process A This compound Mix Mix & Stir at RT A->Mix B Amine (R-NH2) B->Mix C HATU C->Mix D DIPEA D->Mix E DMF E->Mix Monitor Monitor (TLC/LC-MS) Mix->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification Workup->Purify Product Desired Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

PART 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

The bromine atom on the aromatic ring is a prime handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern synthetic chemistry due to its functional group tolerance and mild reaction conditions.[1]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of the this compound scaffold with a boronic acid.

Rationale:

  • Pd(dppf)Cl₂: Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is a robust and highly effective catalyst for Suzuki couplings involving aryl bromides, known for its stability and high catalytic activity.

  • K₂CO₃ (Potassium Carbonate): A mild base is required to activate the boronic acid for transmetalation to the palladium center.[1]

  • Dioxane/Water: A mixture of an organic solvent and water is often optimal for Suzuki reactions, as it helps to dissolve both the organic-soluble catalyst and substrates, and the water-soluble inorganic base.

Experimental Protocol:

  • Preparation: To a microwave vial or a Schlenk flask, add the this compound derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL per 1 mmol of substrate).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL). Wash with water (20 mL) and brine (20 mL). The product, being a carboxylic acid, may remain in the aqueous layer if the pH is basic. If so, acidify the aqueous layer with 1M HCl to pH ~4 and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.

Data Presentation: Representative Suzuki Coupling Reactions

EntryBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90>85
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90>80
3Pyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100>70

Workflow Visualization: Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Reagents cluster_process Process A Aryl Bromide Substrate Setup Combine & Degas A->Setup B Boronic Acid (R-B(OH)2) B->Setup C Pd(dppf)Cl2 C->Setup D K2CO3 D->Setup E Dioxane/H2O E->Setup Heat Heat (80-100 °C) Setup->Heat Monitor Monitor (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification Workup->Purify Product Coupled Biaryl Product Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

PART 3: Acylation of the Amino Group

The aniline-type amino group of the scaffold can be readily acylated to introduce a variety of substituents. This is a fundamental transformation for building complexity and modulating the electronic and steric properties of the molecule. Benzoylation is a classic example of this type of reaction.[2]

Protocol 3: Benzoylation of the Amino Group

This protocol describes the reaction of the amino group with benzoyl chloride.

Rationale:

  • Benzoyl Chloride: A highly reactive acylating agent that readily reacts with the nucleophilic amino group.

  • Pyridine: Acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.[2]

  • DCM (Dichloromethane): A common solvent for acylation reactions that is relatively inert and easily removed.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a mixture of DCM and pyridine (e.g., 10:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.2 eq) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with DCM. Wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to yield the N-acylated product.

Conclusion and Future Prospects

This compound represents a highly valuable and versatile building block for medicinal chemistry. The orthogonal reactivity of its three functional groups allows for a systematic and efficient exploration of chemical space. The protocols detailed herein for amide bond formation and Suzuki-Miyaura cross-coupling provide a robust foundation for the synthesis of diverse libraries of compounds. These derivatives can be screened for a wide range of biological activities, from enzyme inhibition to receptor modulation. The inherent structural features of this scaffold suggest its potential application in the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. Further derivatization and biological evaluation are warranted to fully exploit the therapeutic potential of this promising chemical scaffold.

References

  • ResearchGate. (PDF) 5-Bromo-2-(phenylamino)benzoic acid. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Product Catalog. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Walker, S. D., et al. (2003). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 125(39), 11972–11979. Available at: [Link]

  • Olsson, R., & Krska, S. W. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Tetrahedron Letters, 56(36), 5104-5107. Available at: [Link]

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 55(82), 12344-12347. Available at: [Link]

  • Gungor, D., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(54), 34225-34235. Available at: [Link]

  • Hernandez-Arauz, D., et al. (2023). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. International Journal of Molecular Sciences, 24(13), 10842. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Corrêa, A. G., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11879. Available at: [Link]

  • Royal Society of Chemistry. Supramolecular catalysis of Suzuki-Miyaura cross coupling in water. Available at: [Link]

  • UCD Library. A Study of the Mechanism of the Suzuki Coupling Reaction. Available at: [Link]

  • SciSpace. In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. Available at: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available at: [Link]

  • MDPI. Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. Available at: [Link]

Sources

Application Note: Strategic Utilization of 5-Amino-4-bromo-2-methylbenzoic Acid in Agrochemical Synthesis

[1]

Executive Summary

In the landscape of modern agrochemical discovery, the demand for poly-functionalized aromatic scaffolds is driven by the need for novel modes of action (MoA).[1] 5-Amino-4-bromo-2-methylbenzoic acid represents a high-value "linchpin" intermediate.[1] Its specific substitution pattern—featuring a meta-amino/acid relationship, an ortho-bromo/amino motif, and a steric methyl blocker—makes it an ideal precursor for two critical classes of agrochemicals: Meta-Diamide Insecticides (GABA-gated chloride channel modulators) and Fused Heterocyclic Herbicides (Benzimidazoles/Indazoles) .[1]

This guide provides a validated technical roadmap for leveraging this scaffold, focusing on chemoselective functionalization and modular library synthesis.

Chemical Profile & Reactivity Analysis

To successfully utilize this building block, researchers must understand the electronic and steric environment of its three reactive handles.[1]

FeaturePositionElectronic StateReactivity & Strategic Utility
Carboxylic Acid C1Electrophilic (Potential)Moderate steric hindrance from C2-Methyl.[1] Requires activation (SOCl₂, HATU) for amide coupling.[1]
Methyl Group C2Steric/BenzylicProvides conformational lock in amides (atropisomerism control).[1] Benzylic protons are susceptible to radical oxidation (avoid KMnO₄).[1]
Bromine C4ElectrophilicOrtho to Amino, Para to Methyl.[1] Excellent handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce lipophilic tails (e.g., fluoroalkyl-aryls).[1]
Amino Group C5NucleophilicMeta to Acid.[1] The most reactive nucleophile.[1] Allows for rapid diversification via acylation or reductive amination before acid activation.[1]
Orthogonal Reactivity Map

The following diagram illustrates the logical flow of functionalization, ensuring chemoselectivity.

ReactivityMapScaffoldThis compoundAmineC5-Amine(Nucleophile)Scaffold->Amine Most ReactiveAcidC1-Acid(Electrophile)Scaffold->Acid Requires ActivationBromideC4-Bromide(Cross-Coupling)Scaffold->Bromide Pd-CatalysisAmide1Benzamide Formation(Region A)Amine->Amide1 Acylation (R-COCl)Amide2Anilide Formation(Region B)Acid->Amide2 Coupling (R-NH2)BiarylBiaryl Ether/Alkyl(Lipophilic Tail)Bromide->Biaryl Suzuki (Ar-B(OH)2)

Caption: Orthogonal reactivity landscape allowing sequential functionalization without protecting groups.[1]

Application I: Synthesis of Meta-Diamide Insecticides (Broflanilide Analogs)

The meta-diamide class (e.g., Broflanilide) has emerged as a potent alternative to ryanodine receptor modulators.[1] The this compound scaffold allows for the construction of the core benzamido-benzamide skeleton with a "plug-and-play" approach for the lipophilic tail.[1]

Synthetic Strategy
  • Step 1 (N-Acylation): Selective acylation of the C5-amine using an acid chloride.[1] The C1-COOH remains unreacted due to the nucleophilicity difference.[1]

  • Step 2 (Amide Coupling): Activation of the C1-COOH to couple with a fluoro-aniline.[1]

  • Step 3 (Suzuki Coupling): Late-stage installation of the aryl/heteroaryl tail at C4-Br.

Detailed Protocol
Step 1: Chemoselective N-Acylation[1]
  • Reagents: this compound (1.0 eq), 2-(trifluoromethyl)benzoyl chloride (1.1 eq), Pyridine (3.0 eq), DCM (0.2 M).[1]

  • Procedure:

    • Dissolve the amino acid substrate in dry DCM under N₂.[1]

    • Add pyridine and cool to 0°C.

    • Add the acid chloride dropwise over 20 mins.

    • Warm to RT and stir for 4 hours. (Monitor by LCMS: disappearance of M+H 230).[1]

    • Workup: Quench with 1N HCl (pH ~2). Extract with EtOAc.[1] The product (Amide-Acid) precipitates or is in the organic layer.[1]

    • Yield Target: >85%.

Step 2: One-Pot Acid Activation & Coupling[1]
  • Reagents: Intermediate from Step 1 (1.0 eq), 2-fluoro-4-(perfluoropropan-2-yl)aniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.[1]

  • Procedure:

    • Dissolve the Amide-Acid in DMF.[1] Add DIPEA and HATU. Stir for 15 mins to form the active ester.

    • Add the aniline substrate.[1]

    • Heat to 50°C for 6 hours. (Steric bulk at C2-Me requires thermal energy).[1]

    • Workup: Pour into ice water. Filter the precipitate.[1][2]

    • Purification: Recrystallization from EtOH/Water.[1]

Step 3: Suzuki-Miyaura Cross-Coupling[1]
  • Reagents: Bromide Intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvents with N₂ for 15 mins.

    • Combine all reagents in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Causality: The C4-Br is sterically crowded by the C5-Amide and C3-H; highly active catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 are required to overcome the energy barrier.[1]

Application II: Synthesis of Fused Benzimidazoles

The ortho-relationship between the C4-Bromide and C5-Amino groups makes this scaffold a prime candidate for copper-catalyzed cascade cyclizations to form benzimidazoles, a key pharmacophore in fungicides.[1]

Reaction Workflow

BenzimidazoleStartThis compoundStep1Step 1: Amidine Formation(Reaction with R-CN or Amide)Start->Step1 Acid/CatalystStep2Step 2: Cu-Catalyzed C-N Bond Formation(Intramolecular Cyclization)Step1->Step2 CuI, Ligand, Base, HeatFinal2-Substituted-Benzimidazole-5-carboxylic acidStep2->Final Yield > 70%

Caption: Cascade synthesis of benzimidazoles utilizing the ortho-bromo-amino motif.

Protocol: Copper-Catalyzed Cyclization[1]
  • Reagents: Substrate (1.0 eq), Benzamidine HCl (1.2 eq), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃ (2.0 eq), DMSO.

  • Conditions: 110°C, 24 h, Sealed tube.

  • Mechanism: The reaction proceeds via an initial N-arylation of the amidine followed by intramolecular displacement of the bromide (or vice-versa depending on conditions), forming the imidazole ring fused to the benzoate core.[1]

Quality Control & Analytical Standards

For agrochemical registration, purity profiles must be rigorous.[1]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide).[1]

  • NMR Diagnostic Signals (DMSO-d₆):

    • C2-Methyl: Singlet, ~2.4-2.5 ppm.[1]

    • Aromatic Protons: Two singlets (due to para relationship) at ~7.0 ppm (H3) and ~7.8 ppm (H6).[1] Note: The lack of coupling confirms the 2,4,5-substitution pattern.[1]

References

  • Synthesis of Meta-Diamide Insecticides (Broflanilide Analogs)

    • Nakao, T., & Banba, S. (2016).[1] Broflanilide: A meta-diamide insecticide with a novel mode of action.[1] Bioorganic & Medicinal Chemistry.[1]

  • Palladium-Catalyzed Cross-Coupling on Sterically Hindered Benzoates

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[1]

    • [1]

  • Copper-Catalyzed Synthesis of Benzimidazoles from o-Haloanilines

    • Evindar, G., & Batey, R. A. (2006).[1] Copper-Catalyzed Synthesis of Benzimidazoles. Journal of Organic Chemistry.[1]

    • [1]

  • Compound Data & Safety (MSDS)

    • PubChem Compound Summary for CID 71306044 (this compound).[1]

    • [1]

Application Note & Protocol: Green Chemistry Approaches to the Synthesis of 5-Amino-4-bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Amino-4-bromo-2-methylbenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Traditional synthetic routes to this and similar molecules often rely on hazardous reagents, harsh reaction conditions, and environmentally persistent solvents. This application note presents a detailed guide to greener synthetic strategies for this compound, emphasizing the principles of green chemistry to minimize environmental impact while maintaining high efficiency and product purity. The protocols provided herein are designed for researchers, scientists, and drug development professionals seeking sustainable alternatives to conventional synthetic methods.

Introduction: The Imperative for Greener Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, driven by the need to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of complex aromatic compounds like this compound often involves multi-step processes that can generate significant environmental burdens. By strategically selecting reagents, catalysts, and solvents, it is possible to develop synthetic pathways that are not only more environmentally benign but also potentially safer and more cost-effective.

This guide explores a proposed two-step green synthetic route starting from 2-methylbenzoic acid, focusing on a regioselective bromination followed by a green amination reaction. The causality behind each experimental choice is explained, providing a framework for adapting these principles to other synthetic challenges.

Proposed Green Synthetic Pathway

The synthesis of this compound can be logically approached in two key steps:

  • Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of 2-methylbenzoic acid.

  • Amination: Introduction of an amino group to the brominated intermediate.

Traditional methods for these transformations often involve toxic solvents like carbon tetrachloride[1] and harsh conditions. Our proposed green pathway leverages safer alternatives.

Green Synthesis Pathway 2-Methylbenzoic Acid 2-Methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic Acid->5-Bromo-2-methylbenzoic Acid Step 1: Green Bromination (NBS, H2SO4) This compound This compound 5-Bromo-2-methylbenzoic Acid->this compound Step 2: Green Amination (Aqueous Ammonia, CuI catalyst) Experimental Workflow cluster_bromination Step 1: Green Bromination cluster_amination Step 2: Green Amination B1 Dissolve 2-Methylbenzoic Acid in H2SO4 (Ice Bath) B2 Add NBS in Portions B1->B2 B3 React at Room Temperature B2->B3 B4 Quench on Ice B3->B4 B5 Filter and Wash Product B4->B5 B6 Recrystallize (Purify) B5->B6 A1 Combine Brominated Intermediate, Aqueous Ammonia, and CuI Catalyst B6->A1 Proceed to Amination A2 Microwave Irradiation (100-120 °C) A1->A2 A3 Cool and Acidify A2->A3 A4 Extract with Ethyl Acetate A3->A4 A5 Dry and Concentrate A4->A5 A6 Purify Product A5->A6

Sources

Troubleshooting & Optimization

Improving the yield of 5-Amino-4-bromo-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-4-bromo-2-methylbenzoic Acid Synthesis

Ticket Subject: Optimization of Yield and Purity for this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High[1]

Diagnostic Overview

Welcome to the Technical Support Center. Based on the synthesis profile of This compound , yield losses are typically attributable to two critical failure points:

  • Regioselectivity Failure (Nitration Phase): Incorrect substitution patterns when nitrating the 4-bromo-2-methylbenzoic acid precursor.[1]

  • Chemo-instability (Reduction Phase): Inadvertent hydrodehalogenation (loss of the bromine atom) during the reduction of the nitro group to the amine.

This guide moves beyond standard protocols to address the mechanistic bottlenecks reducing your yield.

Phase I: Nitration Optimization

Objective: Synthesize 5-nitro-4-bromo-2-methylbenzoic acid with >95% regioselectivity.

The Engineering Logic (Regioselectivity)

In the starting material (4-bromo-2-methylbenzoic acid), three groups compete to direct the incoming nitro electrophile (


):
  • -COOH (C1): Strong meta-director (deactivating).

  • -CH3 (C2): Weak ortho/para-director (activating).

  • -Br (C4): Weak ortho/para-director (deactivating).

Target Analysis:

  • Position 3: Sterically "sandwiched" between Methyl and Bromine.[1] Highly Unfavorable.[1]

  • Position 6: Ortho to -COOH (destabilized by electron withdrawal) and meta to the activating Methyl. Unfavorable.

  • Position 5: Para to the activating Methyl group and ortho to the Bromine. Favored.

Troubleshooting Guide: Nitration
IssueSymptomRoot CauseCorrective Action
Tarry/Black Product Crude material is dark/sticky; low melting point.[1]Thermal Runaway. The reaction temperature exceeded 10°C, causing oxidative degradation of the methyl group.[1]Maintain internal temp <5°C during addition. Use a jacketed reactor with cryo-coolant.[1]
Dinitration Mass Spec shows M+45 peak relative to expected product.[1]Excess Nitric Acid. Over-concentration of nitronium ions.[1]Strictly limit HNO3 to 1.05 equivalents . Do not use large excess "just to be safe."
Isomer Contamination NMR shows splitting patterns inconsistent with 1,2,4,5-substitution.[1]Solvent Polarity. Using pure H2SO4 can sometimes be too harsh.[1]Protocol Adjustment: Dissolve substrate in DCM (Dichloromethane) first, then add mixed acid. This moderates the reaction rate.[1]

Phase II: Chemoselective Reduction (The Critical Bottleneck)

Objective: Reduce the nitro group to an amine without removing the bromine atom.[1]

WARNING: Standard catalytic hydrogenation (H2 + Pd/C) is NOT RECOMMENDED for this substrate.[1] Palladium readily catalyzes oxidative addition into the C-Br bond, leading to hydrodehalogenation (yielding 5-amino-2-methylbenzoic acid).[1]

Recommended Protocol: Iron-Mediated Reduction (Béchamp Conditions)

This method is self-validating because Iron (Fe0) acts as a single-electron transfer agent that is thermodynamically insufficient to cleave the Aryl-Bromide bond under mild conditions.

Step-by-Step Protocol:

  • Suspension: Suspend 10 mmol of 5-nitro-4-bromo-2-methylbenzoic acid in 50 mL of Ethanol/Water (3:1 ratio).

  • Activation: Add 5.0 equivalents of Iron powder (325 mesh) and 0.5 equivalents of Ammonium Chloride (

    
    ).
    
    • Note:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       acts as an electrolyte and mild proton source, preventing the harsh acidity that might attack the ring.
      
  • Reflux: Heat to vigorous reflux (approx. 78°C) for 2-4 hours.

    • Visual Check: The reaction should turn from yellow/orange (nitro) to a dark sludge (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.[1]

  • Workup: Concentrate the filtrate. The amino acid may precipitate upon cooling.[1] If not, adjust pH to the isoelectric point (approx pH 4-5) to induce precipitation.[1]

Troubleshooting Guide: Reduction
IssueSymptomRoot CauseCorrective Action
Loss of Bromine Mass Spec shows M-79/81 peak.[1] Product is 5-amino-2-methylbenzoic acid.[1]Catalytic Over-activity. You likely used Pd/C, Raney Nickel, or excessive Zn/HCl.[1]Switch to Fe/NH4Cl or SnCl2/HCl .[1] If hydrogenation is mandatory, use Pt/C (sulfided) or add a poison like thiophene.[1]
Incomplete Reduction Yellow color persists; TLC shows starting material.Surface Passivation. The iron powder surface oxidized before reaction completion.[1]Mechanistic Fix: Add 2-3 drops of concentrated HCl or fresh iron powder to re-activate the surface. Ensure vigorous mechanical stirring.
Product Trapped in Iron Mud Low yield despite full conversion.[1]Adsorption. The amino acid is chelating to the iron salts.Extraction: Digest the filter cake with warm 2M NaOH (converts product to soluble sodium salt), filter, then re-acidify the filtrate to precipitate the product.

Visualization of Logic Flows

The following diagram illustrates the decision matrix for the reduction step, highlighting the "Safe Zone" for preserving the bromine atom.

ReductionLogic Start Start: 5-Nitro-4-bromo-2-methylbenzoic acid Choice Select Reduction Method Start->Choice PathA Catalytic Hydrogenation (H2 + Pd/C) Choice->PathA Standard Lab Protocol PathB Dissolving Metal (Fe/NH4Cl or SnCl2) Choice->PathB Recommended PathC Catalytic Hydrogenation (Pt/C - Sulfided) Choice->PathC Alternative ResultA FAILURE: Dehalogenation (Loss of Bromine) PathA->ResultA High Risk ResultB SUCCESS: Chemoselective (Br Retained) PathB->ResultB High Yield PathC->ResultB Moderate Yield

Caption: Decision tree for chemoselective reduction. Green paths indicate protocols that preserve the critical Aryl-Bromide bond.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Dithionite (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) for the reduction? 
A:  Yes, dithionite is a viable alternative for mild reduction in alkaline media. However, isolation can be difficult due to the high salt content generated (sulfites/sulfates).[1] The Iron/Ammonium Chloride method generally simplifies the workup for zwitterionic amino acids.[1]

Q: My product is water-soluble and hard to extract. How do I isolate it? A: this compound is an amphoteric molecule (amino acid).[1]

  • Acidic pH: Exists as a cation (soluble).[1]

  • Basic pH: Exists as a carboxylate anion (soluble).[1]

  • Isoelectric Point (pI): The molecule is least soluble at its zwitterionic state.[1] Carefully adjust the aqueous solution pH to 4.5 - 5.5 using dilute Acetic Acid. The product should precipitate as an off-white solid.[1][2]

Q: Why is the melting point of my final product lower than the literature value (approx. 210-215°C)? A: This usually indicates the presence of the 3-nitro isomer carried over from the nitration step, or trapped inorganic salts from the reduction. Recrystallize using Ethanol/Water (1:1) .

References

  • Regioselectivity in Nitration

    • Study: "Nitration of Substituted Aromatic Rings and Rate Analysis." St. Mary's College.[1]

    • Relevance: Explains the directing effects of Methyl (activating) vs. Bromo/Carboxyl (deactivating)
    • Source:[1]

  • Chemoselective Reduction (Avoiding Dehalogenation)

    • Protocol: "Nitro Reduction - Common Conditions."[1][3] Common Organic Chemistry.

    • Relevance: Details why Pd/C causes dehalogenation and recommends Fe/AcOH or SnCl2 for aryl halides.
    • Source:

  • Iron-Mediated Reduction Mechanism

    • Paper: "Amine synthesis by nitro compound reduction."[1][4][5] Organic Chemistry Portal.

    • Relevance: Validates the use of Iron powder and other metal-free or transition-metal methods for selective reduction.
    • Source:

  • Safety Data & Handling

    • Compound: 4-Bromo-2-methylbenzoic acid (Precursor).[1][6]

    • Relevance: GHS Classification (Acute Tox 3) and handling precautions.[1][7]

    • Source:

Sources

Technical Support Center: Synthesis of 5-Amino-4-bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Map

Target Molecule: 5-Amino-4-bromo-2-methylbenzoic acid Primary Application: Key intermediate for kinase inhibitors (e.g., FGFR, SGLT2 inhibitors). Critical Quality Attributes (CQA): Regiopurity (>99.5% 5-isomer) and Halogen Integrity (no debromination).

This guide addresses the two most common failure modes in this synthesis: Regioselective Nitration (avoiding the 3-isomer) and Chemoselective Reduction (preventing hydrodehalogenation).

The Synthetic Landscape (DOT Visualization)

The following diagram maps the standard synthetic route and the entry points for critical impurities.

G Start Starting Material 4-Bromo-2-methylbenzoic acid Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Inter_Major Intermediate (Major) 4-Bromo-2-methyl-5-nitrobenzoic acid Nitration->Inter_Major Major Path (C5) Inter_Minor Impurity A (Regioisomer) 4-Bromo-2-methyl-3-nitrobenzoic acid Nitration->Inter_Minor Steric Clash (C3) Reduction Step 2: Reduction (Fe/AcOH or SnCl2) Inter_Major->Reduction Product TARGET PRODUCT This compound Reduction->Product Selective Red. Impurity_B Impurity B (Debrominated) 5-Amino-2-methylbenzoic acid Reduction->Impurity_B Over-reduction (H2/Pd risk) Impurity_C Impurity C (Unreacted) Nitro-intermediate Reduction->Impurity_C Incomplete

Figure 1: Synthetic pathway highlighting the divergence points for Regioisomer A and Debrominated Impurity B.

Technical Module: The Nitration Stage

Objective: Install the nitro group at C5 while minimizing the C3 isomer.

The Problem: Steric vs. Electronic Effects

In 4-bromo-2-methylbenzoic acid, three directing groups compete:

  • -COOH (C1): Meta-director (points to C3 and C5).

  • -CH3 (C2): Ortho/Para-director (points to C1, C3, and C5).

  • -Br (C4): Ortho/Para-director (points to C3 and C5).

Electronic Consensus: All three groups electronically activate positions C3 and C5. The Differentiator: Steric Hindrance.[1][2]

  • Position C3: Sandwiched between Methyl (C2) and Bromo (C4). Highly crowded.

  • Position C5: Flanked by Bromo (C4) and Hydrogen (C6). Less crowded.

Troubleshooting Guide: High Levels of Impurity A (3-Nitro Isomer)
SymptomProbable CauseCorrective Action
Impurity A > 5% Reaction temperature > 10°C.Cool Down: Maintain reaction at 0–5°C. Higher energy overcomes the steric barrier at C3.
Runaway Exotherm Fast addition of HNO3.Dosing Control: Pre-mix HNO3/H2SO4 and add dropwise.[1] Localized hotspots favor the undesired isomer.
Oily Product Mixture of isomers preventing crystallization.Recrystallization: Isolate the solid. The 5-nitro isomer typically has a higher melting point and crystallizes from EtOH/Water, leaving the 3-nitro isomer in the mother liquor.

Protocol Validation (Self-Check):

Before moving to Step 2, run H-NMR. The C6 proton in the 5-nitro isomer (Target) appears as a singlet (or weak doublet) typically downfield due to the ortho-nitro group, whereas the C5/C6 protons in the 3-nitro isomer will show different coupling constants (ortho-coupling).

Technical Module: The Reduction Stage

Objective: Reduce -NO2 to -NH2 without cleaving the C-Br bond.

The Problem: Hydrodehalogenation (Debromination)

Aryl bromides are susceptible to cleavage under standard catalytic hydrogenation conditions (Pd/C + H2), leading to Impurity B (5-Amino-2-methylbenzoic acid) .

Troubleshooting Guide: "Missing Bromine" (Mass Shift M-78/80)

Scenario: User reports LCMS showing a major peak at MW 151 (Product is MW ~230).

Root Cause Analysis:

  • Catalyst Choice: Using Pd/C without a poison.

  • Hydrogen Pressure: Pressure too high (>1 atm) or reaction time too long.

Recommended Protocols (Ranked by Selectivity):

Option A: Iron/Acetic Acid (The "Gold Standard" for Halogens)

This method is chemoselective and will not touch the aryl bromide.

  • Suspend nitro-intermediate in EtOH/Water (3:1).

  • Add Iron powder (3-5 equiv) and catalytic Acetic Acid (or NH4Cl).

  • Reflux for 2-4 hours.

  • Workup: Filter hot through Celite to remove iron sludge. Adjust pH to precipitate product.

Option B: Stannous Chloride (SnCl2)

Effective but creates difficult tin waste streams.

  • Dissolve intermediate in conc. HCl or EtOH.

  • Add SnCl2·2H2O (3-4 equiv).

  • Stir at RT or mild heat (<50°C).

Option C: Catalytic Hydrogenation (Only if strictly necessary)

If you must use hydrogenation (e.g., for scale-up cleanliness), you must poison the catalyst.

  • Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Pd/C doped with Vanadium.

  • Additive: Add thiophene or diphenylsulfide to the reaction mixture to inhibit the catalyst's ability to perform oxidative insertion into the C-Br bond.

Impurity Profile Reference Table

Use this table to identify peaks in your HPLC/LCMS data.

Impurity CodeChemical NameStructure NoteOriginDetection (LCMS)
Target This compound--Product[M+H]+ ~230/232 (1:1 ratio)
Impurity A 3-Amino-4-bromo-2-methylbenzoic acidRegioisomerNitration Step (Steric leak)[M+H]+ ~230/232 (Same mass, diff RT)
Impurity B 5-Amino-2-methylbenzoic acidDes-bromoReduction Step (Over-reduction)[M+H]+ ~152 (No Br pattern)
Impurity C 4-Bromo-2-methyl-5-nitrobenzoic acidNitro-precursorIncomplete Reduction[M-H]- ~258 (Acid mode)
Impurity D 4-Bromo-2-methylbenzoic acidStarting MaterialIncomplete Nitration[M-H]- ~213

Frequently Asked Questions (FAQ)

Q: My product is purple/brown after the Iron reduction. Is it decomposed? A: Not necessarily. Amino-benzoic acids are prone to surface oxidation (turning pink/brown) when exposed to air and light. This is often trace azo-impurities or iron salts.

  • Fix: Perform a charcoal treatment (activated carbon) during the hot filtration step of the iron reduction workup. Store the final solid in amber vials under inert gas.

Q: Can I use NaBH4 for the reduction? A: Sodium Borohydride alone usually does not reduce nitro groups efficiently. If used with a catalyst (like NiCl2), it mimics hydrogenation and carries the same risk of debromination. We recommend the Fe/AcOH method for high reliability.

Q: I am seeing a "M+16" peak in the mass spec during nitration. A: This is likely the oxidation of the methyl group to a carboxylic acid (creating a phthalic acid derivative) or hydroxylation, though rare under standard nitration conditions. Ensure your temperature is strictly <5°C. If the temperature spikes, the nitric acid can act as an oxidant on the benzylic methyl group.

References

  • Zhang, Y., et al. "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid."[3] Pharmaceutical Fronts, 2022.[3] (Demonstrates nitration/reduction sequences on similar halogenated benzoic acid scaffolds).

  • BenchChem Technical Guide. "Nitration of 4-Methylbenzoic Acid: Regioselectivity and Troubleshooting." (Provides foundational data on steric directing effects of methyl/acid groups).

  • PubChem Compound Summary. "4-Bromo-2-methylbenzoic acid."[4] (Physical properties and safety data for the starting material).

  • Organic Syntheses. "2-Amino-5-bromobenzaldehyde." Org.[2][5][6][7] Synth. 2012, 89, 460-474. (Detailed protocol for handling amino-bromo-benzoic acid derivatives and preventing debromination).

Sources

Troubleshooting low yield in Suzuki coupling of 5-Amino-4-bromo-2-methylbenzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-Amino-4-bromo-2-methylbenzoic acid (Substrate-5A4B) Status: Open Ticket Priority: Critical (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Zwitterion Trap"

You are encountering low yields with This compound .[1] This is not a standard Suzuki coupling; it is a multi-variable optimization problem involving a zwitterionic substrate.

The Failure Mode Analysis:

  • Catalyst Poisoning: The free amine (

    
    ) at position 5 and the carboxylate (
    
    
    
    ) at position 1 are potent ligands. They coordinate to Palladium (Pd), displacing labile phosphines (like
    
    
    ) and forming inactive "Pd-black" aggregates.
  • Electronic Deactivation: The amino group is strongly electron-donating. This increases the electron density on the aromatic ring, making the Carbon-Bromine bond stronger and significantly slowing down the Oxidative Addition step (the rate-determining step).

  • Solubility Mismatch: The starting material exists as a zwitterion in neutral media, making it insoluble in pure organic solvents (THF, Toluene) but soluble in water only at high/low pH.[2]

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify your specific failure point.

Troubleshooting_Workflow start START: Low Yield Observed check_sm Check Crude NMR/LCMS: Is Starting Material (SM) Consumed? start->check_sm sm_remains SM Remains Unreacted check_sm->sm_remains Yes sm_gone SM Consumed / Gone check_sm->sm_gone No check_color Did Reaction Turn Black? sm_remains->check_color check_prod Is Product Visible in LCMS? sm_gone->check_prod black_yes Catalyst Death: Ligand displacement by Amine/Acid. Action: Switch to SPhos/XPhos. check_color->black_yes Yes (Pd Black) black_no Kinetic Stall: Oxidative Addition too slow. Action: Increase Temp >80°C or use Pd-G3/G4 precatalysts. check_color->black_no No (Solution Clear/Brown) prod_yes Workup Failure: Product lost in aqueous phase due to amphoteric nature. Action: Isoelectric Precipitation. check_prod->prod_yes Yes prod_no Side Reactions: Protodeboronation of Boronic Acid. Action: Add Boronic Acid in portions or switch to Boronic Ester. check_prod->prod_no No (Complex Mixture)

Figure 1: Diagnostic logic for isolating the root cause of low yield in amino-acid couplings.

Technical Solutions & Modules

Module A: The Catalyst System (Ligand is Key)

The Problem: Standard catalysts like


 or 

are insufficient. The monodentate

is easily displaced by your substrate's amine. The Solution: Use Buchwald Dialkylbiaryl Phosphines (specifically SPhos or XPhos ).
  • Mechanism: These bulky, electron-rich ligands facilitate the difficult oxidative addition into the electron-rich aryl bromide.[2] Crucially, their bulk creates a "protective shell" around the Pd center, preventing the substrate's amine from binding and poisoning the catalyst [1].[2]

  • Recommendation: Use SPhos-Pd-G2 (Precatalyst) or generate in situ (

    
     + SPhos, 1:2 ratio).
    
Module B: The Solvent & Base Matrix

The Problem: Solubility. The free acid requires base to dissolve, but organic solvents don't solvate salts well.[2] The Solution: A biphasic system with a mild inorganic base.[3]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or n-Butanol.[2] The water is non-negotiable to solubilize the carboxylate salt of your starting material.

  • Base:

    
     (3.0 equiv). It buffers the solution effectively. Avoid strong bases like 
    
    
    
    which can hydrolyze sensitive boronic esters.
Module C: Workup Strategy (The Hidden Yield Killer)

The Problem: Your product is an amino acid.

  • At pH < 4: It is cationic (soluble in water).

  • At pH > 9: It is anionic (soluble in water).

  • Result: If you do a standard extraction, your product stays in the aqueous layer and is discarded.[2] The Solution: Isoelectric Precipitation . You must adjust the aqueous layer to the product's isoelectric point (pI ~ pH 5-6) to precipitate it out or extract it into organic solvent (n-Butanol/EtOAc).

Optimized Experimental Protocol

This protocol is designed for 1.0 mmol scale. Adjust proportionally.

Materials
  • Substrate: this compound (230 mg, 1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 mmol)

  • Catalyst: SPhos-Pd-G2 (15-36 mg, 2-5 mol%) [2][2]

  • Base:

    
     (636 mg, 3.0 mmol)
    
  • Solvent: 1,4-Dioxane (8 mL) + Distilled Water (2 mL) [Degassed]

Step-by-Step Procedure
  • Degassing (Critical): Combine Dioxane and Water in a separate flask. Sparge with Argon/Nitrogen for 20 minutes. Oxygen promotes homocoupling and catalyst death.

  • Assembly: In a reaction vial equipped with a stir bar, add the Substrate, Boronic Acid, Base, and Catalyst.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Seal the vial and heat to 80-90°C for 4-16 hours.

    • Note: The mixture may start as a suspension and clarify as the reaction proceeds.

  • Monitoring: Check LCMS. If conversion < 50% after 4 hours, add another 2 mol% catalyst.[2]

  • Workup (The "Yield Saver"):

    • Cool to room temperature.[2][4]

    • Dilute with water (10 mL).

    • Wash: Extract once with Ethyl Acetate (discard organic layer—this removes non-polar byproducts/homocoupling).

    • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 5-6 . The product should precipitate.

    • Collection: Filter the solid. If no precipitate forms, extract the pH 5 aqueous layer with n-Butanol or 10% MeOH/DCM.[2]

Mechanistic Insight: Why this works

Mechanism cluster_cycle Catalytic Cycle Modifications cluster_poison Failure Mode (Avoided) Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Slow due to e- rich ring TransMet Transmetallation OxAdd->TransMet Base assisted RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Amine Free Amine (Substrate) DeadCat Pd-Amine Complex (Inactive) Amine->DeadCat Coordinates to Pd if Ligand is small (PPh3) SPhos SPhos Ligand (Bulky/Electron Rich) SPhos->Pd0 Protects Pd center Accelerates OxAdd SPhos->Amine Sterically blocks coordination

Figure 2: The SPhos ligand accelerates the slow oxidative addition step while sterically blocking the substrate's amine from poisoning the catalyst.[2]

FAQ

Q: Can I protect the amine to improve yield? A: Yes. If the protocol above fails, converting the amine to an acetamide (NHAc) or carbamate (NHBoc) is the most reliable fix. This removes the coordination ability and makes the ring less electron-rich, speeding up the reaction [3].[2]

Q: My boronic acid is decomposing (Protodeboronation). A: This is common with ortho-substituted or electron-poor boronic acids.

  • Fix 1: Switch to a Boronic Pinacol Ester (BPin) . They are more stable.[2]

  • Fix 2: Add the boronic acid in 3 portions (0h, 1h, 2h) to maintain a steady concentration without overwhelming the system.

Q: Can I use DMF instead of Dioxane? A: Yes, but DMF is hard to remove.[2] If you use DMF, ensure your workup involves flooding with water to wash it away, or use a lyophilizer.[2] Dioxane is generally preferred for ease of evaporation.[2]

References

  • Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][5][6][7] Accounts of Chemical Research, 41(11), 1461–1473.[2]

  • Barluenga, J., et al. (2009).[2] Pd-Catalyzed Cross-Coupling Reactions of Amino Acids. Chemical Society Reviews, 38, 1091-1118.[2]

  • Sigma-Aldrich. (2024). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes.[2][5][7] Technical Guides.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Amino-4-bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Amino-4-bromo-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we will delve into the nuances of Suzuki, Buchwald-Hartwig, and Heck couplings with this specific substrate, providing troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. Our approach is grounded in mechanistic understanding and practical, field-tested experience to empower you to overcome common challenges and achieve your synthetic goals.

Understanding the Substrate: this compound

This compound is a versatile building block, but its trifunctional nature—an aniline, an aryl bromide, and a benzoic acid—presents unique challenges and opportunities in cross-coupling reactions. The electron-donating amino group can influence the reactivity of the aryl bromide, while both the amino and carboxylic acid moieties can potentially interact with the catalyst or reagents, leading to undesired side reactions or catalyst inhibition. A thorough understanding of these potential interactions is paramount for successful reaction optimization.

General Troubleshooting Workflow

A systematic approach is crucial when troubleshooting suboptimal reaction outcomes. The following workflow provides a logical progression for identifying and resolving common issues.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality & Stoichiometry - Freshly prepared/purchased? - Correct equivalents? start->check_reagents check_conditions Review Reaction Conditions - Anhydrous/Inert? - Correct temperature? - Sufficient reaction time? check_reagents->check_conditions Reagents OK solution Optimized Conditions check_reagents->solution Yield Improved catalyst_issue Catalyst/Ligand Optimization - Screen different Pd sources - Vary ligand type and loading - Consider pre-catalyst activation check_conditions->catalyst_issue Conditions Correct check_conditions->solution Yield Improved base_issue Base & Solvent Screening - Test alternative bases (inorganic vs. organic) - Evaluate solvent polarity and aprotic/protic nature catalyst_issue->base_issue Still Low Yield catalyst_issue->solution Yield Improved side_reactions Identify Side Products (LC-MS/NMR) - Debromination? - Homocoupling? - Protodeboronation (Suzuki)? base_issue->side_reactions Minor Improvement base_issue->solution Yield Improved side_reactions->catalyst_issue Side Products Identified side_reactions->base_issue Side Products Identified

Caption: A general workflow for troubleshooting cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[1] However, achieving high yields with this compound requires careful optimization of the reaction parameters.[2]

Frequently Asked Questions (FAQs) for Suzuki Coupling

Q1: My Suzuki coupling reaction is giving low to no yield. What are the first things I should check?

A1: Start by verifying the integrity of your reagents. Boronic acids and their derivatives can degrade over time, leading to lower yields.[3] Ensure your palladium catalyst is active and the base is of high quality and anhydrous. The reaction must be performed under strictly inert conditions (e.g., argon or nitrogen atmosphere) as oxygen can deactivate the palladium catalyst. Also, confirm the accuracy of your stoichiometry, particularly the boronic acid to aryl halide ratio, which is typically between 1.1 and 1.5 equivalents.

Q2: I am observing significant amounts of debromination of my starting material. How can I minimize this side reaction?

A2: Debromination is a common side reaction, often resulting from a competitive pathway where the aryl-palladium intermediate reacts with a proton source instead of the organoboron reagent. To mitigate this:

  • Use a less protic solvent: Toluene or dioxane are generally preferred over alcohols.

  • Ensure anhydrous conditions: Traces of water can be a proton source.

  • Choose a weaker base: Strong bases can sometimes promote protodeboronation of the boronic acid, which can indirectly lead to debromination of the aryl halide.[4] Consider switching from a strong base like NaOH to a milder one like K₂CO₃ or Cs₂CO₃.

  • Increase the concentration of the boronic acid: This can favor the desired transmetalation step over the undesired protonolysis.

Q3: The reaction is sluggish and does not go to completion. What parameters can I adjust?

A3: A sluggish reaction can often be accelerated by adjusting the following:

  • Temperature: Increasing the reaction temperature can significantly enhance the rate. Typical temperatures for Suzuki couplings range from 80-110 °C.[5]

  • Ligand: The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos can promote the oxidative addition and reductive elimination steps.

  • Palladium Source: While Pd(PPh₃)₄ is common, consider using a pre-catalyst like Pd(dppf)Cl₂ or a combination of a Pd(0) or Pd(II) source with a suitable ligand.

Troubleshooting Guide: Suzuki Coupling
Problem Potential Cause Recommended Solution
Low Yield Inactive catalyst, poor quality boronic acid, presence of oxygen.Use a fresh palladium source and high-purity boronic acid. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Debromination Presence of a proton source, slow transmetalation.Use anhydrous solvents and reagents. Consider a less protic solvent and a milder base. Increase the equivalents of boronic acid.
Homocoupling of Boronic Acid Oxygen contamination, inappropriate ligand.Thoroughly degas the reaction mixture. Screen different phosphine ligands.
Poor Solubility of Starting Material Inappropriate solvent.Screen a range of solvents such as dioxane, toluene, or DMF, potentially with a co-solvent like water to aid in dissolving the base.[6]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7] The presence of the free amine and carboxylic acid on the substrate requires careful selection of reaction conditions to avoid self-coupling or other side reactions. A similar transformation has been reported for the synthesis of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.[8][9]

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: I am attempting an intermolecular Buchwald-Hartwig coupling and observing what appears to be self-coupling of the starting material. How can I prevent this?

A1: Self-coupling can occur if the amino group of one molecule displaces the bromide of another. To minimize this, use a large excess of the desired amine coupling partner. This will statistically favor the intermolecular reaction over self-dimerization. Additionally, a slow addition of the aryl bromide to the reaction mixture containing the catalyst, base, and excess amine can also be beneficial.

Q2: My reaction is not proceeding. Could the carboxylic acid be interfering with the catalyst?

A2: Yes, the acidic proton of the carboxylic acid can react with the base, and the resulting carboxylate may coordinate to the palladium center, potentially inhibiting the catalytic cycle. To address this:

  • Use a stronger base or additional equivalents of base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary.[5] You may need more than two equivalents of base to neutralize the carboxylic acid and facilitate the catalytic cycle.

  • Protect the carboxylic acid: While less ideal due to additional synthetic steps, protecting the carboxylic acid as an ester can prevent these issues.

Q3: What is the best choice of ligand and base for this type of transformation?

A3: The choice of ligand and base is highly substrate-dependent. For sterically hindered or electron-rich aryl halides, bulky biarylphosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands are often effective.[10] Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[5] It is often necessary to screen a small matrix of ligands and bases to identify the optimal combination.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
No Reaction Catalyst inhibition by the carboxylic acid, inactive catalyst.Use a strong base (e.g., NaOtBu) in sufficient excess. Consider protecting the carboxylic acid. Use a pre-formed palladium catalyst.
Low Yield Suboptimal ligand/base combination, insufficient temperature.Screen a panel of bulky phosphine ligands and strong bases. Increase the reaction temperature, typically in the range of 80-120 °C.
Side Reactions (e.g., Hydrodehalogenation) Inefficient reductive elimination.Use a more electron-donating and sterically hindered ligand to promote the C-N bond-forming reductive elimination step.
Self-Coupling Competitive reaction of the substrate's amino group.Use a large excess of the desired amine coupling partner. Consider slow addition of the aryl bromide.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[11][12] The regioselectivity and stereoselectivity of this reaction are key considerations.

Frequently Asked Questions (FAQs) for Heck Reaction

Q1: My Heck reaction is giving a mixture of regioisomers. How can I improve the selectivity?

A1: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. For terminal alkenes, the aryl group typically adds to the less substituted carbon. To improve selectivity:

  • Ligand choice: Bulky phosphine ligands can enhance steric control.

  • Solvent: The polarity of the solvent can influence the reaction pathway. Dipolar aprotic solvents like DMF or NMP are commonly used.[13]

  • Additives: In some cases, the addition of silver salts can promote a cationic pathway, which may alter the regioselectivity.

Q2: The yield of my Heck reaction is low, and I am recovering unreacted starting material. What should I try?

A2: Low conversion in a Heck reaction can be due to several factors:

  • Catalyst deactivation: Palladium black precipitation is a common issue. Using a higher ligand-to-palladium ratio or employing more robust ligands like N-heterocyclic carbenes (NHCs) can help stabilize the catalyst.[13]

  • Base: The choice of base is crucial for regenerating the active Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ or Cs₂CO₃ are often used. Ensure the base is strong enough and present in sufficient quantity.

  • Temperature: Heck reactions often require elevated temperatures (100-140 °C).

Q3: I am observing isomerization of the double bond in my product. How can this be suppressed?

A3: Double bond isomerization can occur after the desired product is formed. This can sometimes be minimized by:

  • Using a phosphite ligand: These can sometimes suppress isomerization compared to phosphine ligands.

  • Lowering the reaction temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can reduce the extent of isomerization.

  • Minimizing reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed.

Troubleshooting Guide: Heck Reaction
Problem Potential Cause Recommended Solution
Low Yield Catalyst deactivation, insufficient temperature, incorrect base.Increase ligand:Pd ratio, use a more robust ligand, or try a phosphine-free catalyst system. Increase reaction temperature. Screen different organic and inorganic bases.
Poor Regioselectivity Competing electronic and steric effects.Screen different ligands to enhance steric control. Vary the solvent polarity.
Product Isomerization Reversible β-hydride elimination and re-addition.Lower the reaction temperature. Minimize reaction time. Consider using phosphite ligands.
Palladium Black Formation Catalyst decomposition.Use a higher ligand to palladium ratio. Ensure strictly inert conditions. Consider a different palladium precursor or ligand.

Experimental Protocols

General Procedure for a Screening Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vial, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent (e.g., dioxane/water 4:1).

  • Add the degassed solvent to the reaction vial, followed by the catalyst/ligand solution.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Analyze the organic layer by LC-MS or TLC to determine conversion and product formation.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OH)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

  • Vertex AI Search. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ChemScene. (n.d.). 5-Amino-2-bromo-4-methylbenzoic acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • IUCr Journals. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • ResearchGate. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.

Sources

Technical Support Center: Purification & Handling of 5-Amino-4-bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with 5-Amino-4-bromo-2-methylbenzoic acid , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical scaffolds.

Researchers often encounter three primary bottlenecks with this scaffold:

  • Regioisomer Contamination: Difficulty separating the 4-bromo target from the 6-bromo byproduct.

  • The "Zwitterion Trap": Poor recovery yields due to incorrect pH control during isoelectric precipitation.

  • Chromatographic Tailing: Peak broadening in HPLC caused by the amphoteric nature of the amino-acid moiety.

The following protocols are designed to be self-validating, meaning the success of one step is the quality control for the next.

Module 1: The Regioisomer Challenge

The Mechanism of Impurity

The bromination of 5-amino-2-methylbenzoic acid (CAS: 2840-04-2) is governed by the strong ortho/para directing power of the amino group at position 5. While the target position is C4, the C6 position is also electronically activated.

  • Target (C4-Bromo): Sterically favored and reinforced by the meta directing influence of the carboxylic acid.

  • Impurity (C6-Bromo): Ortho to the amino group but sterically crowded (flanked by -NH₂ and -COOH).

  • Impurity (4,6-Dibromo): Result of over-bromination, typically occurring if stoichiometry is not strictly controlled.

Impurity Formation Pathway

ImpurityPathway Start 5-Amino-2-methylbenzoic Acid (Precursor) Major 4-Bromo Isomer (Target: >85%) Start->Major Major Pathway (Sterically Favored) Minor 6-Bromo Isomer (Impurity: <10%) Start->Minor Minor Pathway (Sterically Hindered) Dibromo 4,6-Dibromo Species (Over-reaction) Start->Dibromo Excess Reagent Reagent Bromination Agent (NBS or Br2) Reagent->Start

Figure 1: Electrophilic substitution pathway showing the competition between C4 and C6 bromination sites.

Module 2: Purification Protocol (The "Zwitterion Trap")

The molecule is amphoteric (contains basic -NH₂ and acidic -COOH). It exists as a zwitterion at its isoelectric point (pI), where its solubility is lowest. Missing this pH window by even 0.5 units can result in >50% yield loss.

Isoelectric Point (pI) Estimation
  • pKa (-COOH): ~3.8 (Lowered by electron-withdrawing Br).

  • pKa (-NH₃⁺): ~3.5 (Drastically lowered by electron-withdrawing Br).

  • Target pH for Precipitation: 3.5 – 4.0 .

Step-by-Step Acid-Base Purification
StepActionTechnical Rationale
1. Dissolution Dissolve crude solid in 1M NaOH (pH > 10).Deprotonates -COOH to -COO⁻, ensuring full solubility.
2. Filtration Filter the alkaline solution through Celite.Removes non-acidic impurities (e.g., unreacted brominating agents, neutral oxidation products).
3. Acidification Slowly add 1M HCl dropwise with vigorous stirring.Rapid addition traps impurities in the crystal lattice.
4. Critical Point STOP adding acid when pH reaches 3.8 .This is the estimated pI. The solution should turn into a thick slurry.
5. Aging Stir at 0°C for 30 minutes.Allows Ostwald ripening, growing larger, purer crystals.
6. Washing Filter and wash with cold water (pH adjusted to 4.0) .Washing with neutral water (pH 7) will re-dissolve the product (as -COO⁻).
Recrystallization Strategy

If HPLC purity is <98% after acid-base extraction, perform recrystallization.

  • Solvent System: Ethanol/Water (3:1 v/v).

  • Protocol: Dissolve in boiling ethanol; add hot water until turbidity persists; cool slowly to 4°C.

  • Note: Avoid methanol if possible, as esterification can occur if traces of acid catalyst are present.

Module 3: HPLC Method Development

Analyzing amino-benzoic acids is notorious for peak tailing due to the interaction of the amine with residual silanols on the column and the ionization of the acid.

Recommended Method Parameters
ParameterSettingReason
Column C18 with Polar Embedded Group (e.g., Waters SymmetryShield or similar)Shields silanols to prevent amine interaction (tailing).
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)Suppresses -COOH ionization (keeps it neutral) and protonates -NH₂.
Mobile Phase B AcetonitrileSharpens peaks compared to methanol.
Gradient 5% B to 90% B over 20 minsGeneral starting point; adjust based on impurity elution.
Detection 254 nmStrong absorbance for the benzamide core.

Troubleshooting Tailing:

  • Issue: Broad, tailing peak for the main product.

  • Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase (buffer to pH 2.5 with phosphate). TEA acts as a "sacrificial base," blocking silanol sites.

Module 4: Stability & Storage

Oxidation Risks

The aniline moiety is susceptible to oxidation, turning the white powder brown/pink over time.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Indicator: A pink hue indicates the formation of azo-dimers or quinone-imines.

Decarboxylation

Thermal decarboxylation is a risk if the compound is heated above 150°C during drying.

  • Drying Protocol: Vacuum oven at 40-50°C maximum. Do not use high heat to speed up drying.

Frequently Asked Questions (FAQ)

Q1: My product is not precipitating at pH 4.0. What is wrong?

  • A: You may have high salt content (NaCl) from the neutralization, increasing solubility ("salting in" effect for zwitterions). Solution: Concentrate the volume by 50% using a rotovap before acidification, or cool the solution to <5°C.

Q2: How do I distinguish the 4-bromo (target) from the 6-bromo (impurity) by NMR?

  • A: Look at the aromatic proton signals.

    • 4-Bromo: The protons at C3 and C6 are para to each other. They will appear as two singlets.

    • 6-Bromo: The protons at C3 and C4 are ortho to each other. They will appear as doublets with a coupling constant (

      
      ) of ~8 Hz.
      

Q3: Can I use Boc-protection to purify the amine?

  • A: Yes. Protecting the amine with Boc-anhydride removes the zwitterionic character, making the molecule a simple carboxylic acid. This allows for standard acid/base extraction or silica chromatography (using Hexane/EtOAc) without tailing. Deprotect with TFA/DCM afterwards.

References

  • PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Data. (n.d.). pKa Values of Benzoic Acids and Anilines. Retrieved October 26, 2023, from [Link]

Sources

Catalyst poisoning in reactions involving 5-Amino-4-bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for Advanced Synthesis. Topic: Catalyst Poisoning & Reaction Optimization for 5-Amino-4-bromo-2-methylbenzoic Acid. Ticket ID: #RXN-5A4B-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist.

Executive Summary: The "Bifunctional" Trap

You are likely experiencing stalled conversion or low yields with This compound . This substrate presents a classic "Trojan Horse" to transition metal catalysts. While the aryl bromide is your intended reaction site (electrophile), the free amino group (nucleophile) and the carboxylic acid (proton source/ligand) act as internal catalyst poisons.

The primary failure mode is competitive coordination . The ortho-methyl group provides some steric relief, but the meta-amino group is sufficiently nucleophilic to displace labile ligands on Palladium (Pd), forming catalytically inactive "Pd-amine" resting states. Furthermore, if this intermediate was synthesized via nitro-reduction (common), trace sulfur or metallic impurities are silent killers.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My Suzuki coupling turns black immediately, and I see <10% conversion. Is the catalyst dead?

A: Yes, likely due to "Pd-black" precipitation, but the root cause is ligand stripping , not just instability.

  • The Mechanism: The free amine (

    
    ) on your substrate attacks the Pd center. If your phosphine ligand is not bulky or electron-rich enough (e.g., 
    
    
    
    ), the amine displaces it. The resulting
    
    
    complex is unstable and collapses to bulk Palladium metal (Pd black), which is catalytically inactive for cross-coupling.
  • The Fix: You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) that bind Pd tighter than the amine can.

    • Switch to:SPhos or XPhos .

    • Avoid:

      
      , 
      
      
      
      (unless converting to the ester first).
Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

A: This suggests Product Inhibition or Solubility-Induced Sequestration .

  • The Cause: The carboxylic acid moiety forms insoluble salts with weak bases (like

    
     in toluene), precipitating the substrate and the catalyst out of the active phase. Alternatively, the product (which now contains a new aryl group) might be coordinating to the catalyst more strongly than the starting material.
    
  • The Fix:

    • Solvent Switch: Move to a high-polarity biphasic system. 1,4-Dioxane : Water (4:1) is the gold standard here. The water ensures the carboxylate salt remains soluble and does not coat the catalyst.

    • Base Switch: Use

      
       (Potassium Phosphate Tribasic). It buffers the pH effectively and improves the solubility of amino-benzoates compared to carbonates.
      
Q3: I synthesized the starting material via Sn/HCl or Fe/AcOH reduction. Could this be the problem?

A: Absolutely. This is the most overlooked source of poisoning.

  • The Poison: Residual Tin (Sn), Iron (Fe), or Sulfur (if sulfide reduction was used) binds irreversibly to Pd. Even ppm levels of sulfur can deactivate an entire batch of catalyst.

  • The Validation: Run a "Standard Addition" test. Add 10 mol% of a clean "dummy" substrate (e.g., 4-bromotoluene) to your reaction. If the dummy substrate also fails to couple, your reaction mixture contains a global poison.

  • The Fix: Recrystallize your starting material from EtOH/Water or pass it through a Thiol-Scavenging Silica plug before attempting catalysis.

Part 2: Strategic Optimization Workflows

Workflow A: Catalyst Selection Matrix

Use this table to select the correct system based on your specific constraints.

ConstraintRecommended Catalyst SystemBase / SolventWhy?
Standard (Unprotected) Pd(OAc)₂ + SPhos (1:2 ratio)K₃PO₄ / Dioxane:H₂OSPhos creates a "shell" protecting Pd from the amine.
High Temperature (>100°C) Pd(dppf)Cl₂ · DCM Cs₂CO₃ / DMFRobust, but requires the amine to be less nucleophilic (steric bulk).
Scale-Up (>10g) Pd-132 (XPhos Precatalyst) K₂CO₃ / n-BuOH:H₂OPrecatalysts activate quickly and avoid the induction period of Pd(II) salts.
Strictly Anhydrous Pd₂(dba)₃ + Xantphos Cs₂CO₃ / TolueneXantphos is a wide-bite-angle ligand that resists amine displacement.
Workflow B: The "Safe-Harbor" Protocol (Ester Protection)

If direct coupling fails, you must mask the interfering groups. This is the most reliable path.

  • Step 1 (Protection): Reflux this compound in MeOH/H₂SO₄ (cat.)

    
     Methyl Ester.
    
    • Benefit: Eliminates carboxylate interference and reduces amine basicity slightly via electron withdrawal.

  • Step 2 (Coupling): Perform Suzuki Coupling on the Methyl Ester.

  • Step 3 (Deprotection): LiOH / THF / H₂O hydrolysis.

Part 3: Visual Troubleshooting Logic

The following diagram illustrates the decision process for rescuing a failed reaction involving this substrate.

Troubleshooting Start Reaction Failed/Low Yield CheckColor Did reaction turn black immediately? Start->CheckColor LigandIssue Ligand Displacement (Amine Poisoning) CheckColor->LigandIssue Yes CheckSolubility Is there heavy precipitate? CheckColor->CheckSolubility No SwitchLigand ACTION: Switch to SPhos or XPhos LigandIssue->SwitchLigand SaltIssue Insoluble Carboxylate Salt (Phase Separation) CheckSolubility->SaltIssue Yes CheckSource Was SM made via Metal Reduction? CheckSolubility->CheckSource No AddWater ACTION: Add Water (Dioxane/H2O 4:1) SaltIssue->AddWater ImpurityIssue Trace Metal/Sulfur Poisoning CheckSource->ImpurityIssue Yes Protect FINAL RESORT: Convert to Methyl Ester CheckSource->Protect No (Unknown Cause) Purify ACTION: Scavenger Resin or Recrystallization ImpurityIssue->Purify

Caption: Logical fault-tree analysis for diagnosing catalyst deactivation in amino-bromo-benzoic acid derivatives.

Part 4: Validated Experimental Protocol

Protocol: Suzuki Coupling of this compound (Direct Method) Designed to tolerate the free amine and acid.

  • Setup: To a 20 mL vial equipped with a stir bar, add:

    • This compound (1.0 equiv, 1.0 mmol)

    • Aryl Boronic Acid (1.5 equiv)[1]

    • 
        (3.0 equiv, finely ground)
      
    • SPhos (0.04 equiv, 4 mol%)

    • 
        (0.02 equiv, 2 mol%)
      
  • Solvent: Add 1,4-Dioxane (4 mL) and Degassed Water (1 mL).

    • Note: The water is critical. Without it, the phosphate base will not dissolve, and the reaction will stall.

  • Degassing: Sparge the mixture with Nitrogen/Argon for 5 minutes. Do not skip this; oxygen kills the active Pd-SPhos species.

  • Reaction: Heat to 85°C for 4–12 hours.

  • Workup: Acidify carefully to pH 4 with 1M HCl (to protonate the acid product) before extracting with Ethyl Acetate.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Retrieved from (Analogous amino-bromo substrate handling).

  • Thieme Connect. (2022).[3] Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from (Synthesis and handling of halo-benzoic acids).

  • National Institutes of Health (PMC). (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. Retrieved from (Mechanisms of amine/acid deactivation).

  • ACS Publications. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand. Retrieved from .

  • ChemicalBook. (2019). Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate. Retrieved from .

Sources

Technical Support Center: Crystallization of 5-Amino-4-bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

You are likely working with 5-Amino-4-bromo-2-methylbenzoic acid as a critical scaffold for kinase inhibitors or similar pharmaceutical intermediates.[1] This molecule presents a classic "zwitterionic paradox" in process chemistry:

  • The Amino Group (-NH₂): Basic, prone to oxidation (color issues), and capable of H-bond donation.[1]

  • The Carboxylic Acid (-COOH): Acidic, prone to dimerization.[1][2]

  • The Bromo/Methyl Substituents: Lipophilic, reducing water solubility but increasing lattice energy.

This guide moves beyond generic advice. We address the specific intermolecular forces—specifically the competition between Carboxylic Acid Dimerization and Solvent-Solute Hydrogen Bonding —that dictate the success of your crystallization.[2]

Module 1: Solubility & Solvent Selection

Q: "I cannot find a single solvent that dissolves my compound at reasonable temperatures. What is the strategy?"

A: You are likely facing the "Crystal Lattice Energy Wall." The high melting point (driven by strong intermolecular H-bonds and


-

stacking) makes this compound resistant to dissolution.

The Solution: Break the Zwitterion or the Dimer.

  • The "Proton Switch" Strategy (pH Swing):

    • Do not rely solely on thermal solubility.[1] Use the compound's amphoteric nature.

    • Acidic Dissolution: Dissolve in dilute HCl (protonates -NH₂

      
       -NH₃⁺).[1]
      
    • Basic Dissolution: Dissolve in NaOH (deprotonates -COOH

      
       -COO⁻).[1]
      
    • Crystallization: Slowly adjust pH to the Isoelectric Point (pI) , typically pH 4.0–4.5 for aminobenzoic acids. This is where solubility is lowest.

  • The "Dimer Breaker" Strategy (Organic Solvents):

    • Avoid: Toluene or Hexane (they promote strong acid-acid dimers, leading to low solubility).[1]

    • Use: High dielectric aprotic solvents (DMSO, DMF) or strong H-bond acceptors (THF).[1] These solvents disrupt the carboxylic acid dimers, significantly increasing solubility.

Solvent Screening Matrix
Solvent ClassRepresentativeSolubilityMechanismRisk
Dipolar Aprotic DMSO, DMFHigh Disrupts COOH dimers; accepts H-bonds from NH₂.[1]Difficult to dry; potential solvate formation.
Polar Protic Ethanol, IPAModerate Competes for H-bonds; good for cooling crystallization.[1]Esterification risk at high T/low pH.[1]
Non-Polar Toluene, HeptaneVery Low Promotes tight lattice packing (dimers).[1]Oiling out risk if used as anti-solvent too fast.[1]
Esters Ethyl AcetateModerate Good balance; accepts H-bonds.[2]Standard choice for recrystallization.[1]

Module 2: Process Control & Oiling Out

Q: "My solution turned into a sticky oil/gum instead of crystals. Why?"

A: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the "Oiling Out" boundary (spinodal) is crossed before the Metastable Limit (nucleation curve).

Mechanistic Cause: For aminobenzoic acids, this is often caused by:

  • Impurities: Regioisomers or bromination byproducts (like succinimide) depress the melting point of the solid in solution.

  • Cooling Rate: Rapid cooling generates supersaturation faster than the crystal growth rate, forcing the system to separate into a solute-rich oil phase.

Troubleshooting Workflow:

OilingOut Start Observation: Oiling Out CheckPurity Check Input Purity (HPLC) Start->CheckPurity PurityLow Purity < 95% CheckPurity->PurityLow High Impurities PurityHigh Purity > 98% CheckPurity->PurityHigh Clean Material ActionPurify Action: Perform Carbon Treatment or Acid/Base Extraction first PurityLow->ActionPurify CheckTemp Check Temperature Profile PurityHigh->CheckTemp ActionSeed Action: Add Seeds at Low Supersaturation (metastable zone) CheckTemp->ActionSeed Cooling was too fast ActionSolvent Action: Change Solvent System (Increase Solubilizer ratio) CheckTemp->ActionSolvent LLPS boundary hit

Figure 1: Decision logic for troubleshooting oiling out events. Note the critical role of seed loading.

The "Seeding" Protocol to Prevent Oiling Out:

  • Determine the saturation temperature (

    
    ).
    
  • Cool to

    
     (just inside the metastable zone).
    
  • Add 0.5 - 1.0 wt% of pure seed crystals.

  • Hold for 30-60 minutes to allow seed healing.

  • Cool slowly (

    
    ) to ensure growth occurs on the seeds rather than new nucleation (which risks oiling).
    

Module 3: Polymorphism & Crystal Form Control

Q: "My DSC shows two melting peaks, or the XRD pattern changes between batches."

A: Aminobenzoic acid derivatives are notorious for Enantiotropic Polymorphism .[1]

  • Form I (Dimer Structure): Usually the thermodynamic stable form. Involves Head-to-Head carboxylic acid dimers (

    
    ).[1]
    
  • Form II (Catemer Structure): Often a metastable form.[1] Involves Head-to-Tail chains (

    
    ).
    

The Solvent Effect:

  • Non-polar solvents (Toluene) favor Form I (Dimers) because the solvent cannot compete for hydrogen bonds.

  • H-bond accepting solvents (DMF, DMSO) disrupt dimers and may trap the molecule in Form II or form solvates.

Control Strategy: If you need the stable form (Form I) but are getting Form II:

  • Slurry Ripening: Suspend the solid in a solvent with moderate solubility (e.g., Isopropanol) and stir at elevated temperature (50°C) for 12-24 hours. This promotes Ostwald Ripening , converting the metastable kinetic form to the stable thermodynamic form.

  • Avoid Rapid Precipitation: Fast antisolvent addition (e.g., dumping water into a DMF solution) kinetically traps the metastable form.

Module 4: Purity & Color (Oxidation)

Q: "The crystals are pink/brown. How do I get white crystals?"

A: The amino group is oxidizing. The pink color is likely an azo- or nitro- degradation product or trace bromine impurities.

De-Colorization Protocol:

  • Inert Atmosphere: Conduct all crystallization steps under Nitrogen or Argon.[1]

  • Add Antioxidant: Add 0.5% Sodium Bisulfite (NaHSO₃) to the aqueous phase during workup. This reduces oxidized species.

  • Activated Carbon:

    • Dissolve crude material in hot Ethyl Acetate or Ethanol.[1]

    • Add 5 wt% Activated Carbon (specialized for color removal, e.g., Norit).

    • Stir for 30 mins at 50°C.

    • Filter hot through Celite.[1]

    • Critical: Do not cool the filtrate immediately. Reheat to dissolve any nuclei formed during filtration, then apply the cooling ramp.

Summary of Critical Parameters

ParameterRecommendationScientific Rationale
pH (Isoelectric) ~4.2 – 4.5Point of minimum solubility for zwitterions.[1]
Cooling Rate < 0.5°C/minPrevents oiling out; favors stable polymorph.[1]
Seeding 1.0 wt% at

Bypasses nucleation energy barrier; ensures batch consistency.[1]
Atmosphere Nitrogen/ArgonPrevents oxidation of the -NH₂ group (pinking).[1]

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The authoritative text on crystallization fundamentals, nucleation, and seeding strategies).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford Chemistry Primers. (Essential for understanding solvent-solute interactions and polymorphism).

  • Sullivan, R. A., et al. (2024). "Polymorphism and Crystallization of p-Aminobenzoic Acid." Crystal Growth & Design. (Provides the mechanistic basis for aminobenzoic acid polymorphism and solvent effects).

  • PubChem Database. (2024). "this compound."[3] National Center for Biotechnology Information. (Source for physical properties and structure verification).

  • Mettler Toledo. (2024). "Oiling Out in Crystallization." (Technical guide on thermodynamics of liquid-liquid phase separation).

Sources

Stability issues of 5-Amino-4-bromo-2-methylbenzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Amino-4-bromo-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and extensive laboratory experience to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the handling and properties of this compound.

Q1: What are the basic chemical properties of this compound?

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂.[1][2][3] It possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), making its behavior in solution highly pH-dependent.

Key Physicochemical Data:

PropertyValueSource
Molecular Weight 230.06 g/mol [1][3]
Appearance Off-white to pink solid[4]
Boiling Point 380.2 ± 42.0 °C at 760 mmHg[2]
Density 1.7 ± 0.1 g/cm³[2]
XLogP3 1.8[2][3]
Q2: What are the recommended storage conditions for the solid compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5][6] It is crucial to protect it from light, as aromatic amines can be light-sensitive.[7] Many suppliers recommend storage at -20°C for multi-year stability.[4]

Q3: In which solvents is this compound soluble?
  • Good Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[2][4]

  • Moderate to Good Solubility (often with heating or pH adjustment): Methanol, Ethanol, Ethyl Acetate.[2][8]

  • Poor Solubility: Water at neutral pH. Solubility in aqueous media can be significantly increased by adjusting the pH. Acidifying the solution protonates the amino group, while making it basic deprotonates the carboxylic acid, both of which can enhance solubility.

Q4: What are the primary factors that can compromise the stability of this compound in solution?

The stability of this compound in solution is primarily threatened by three factors:

  • Oxidation: The aromatic amine group is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal ions. Oxidation often leads to the formation of colored impurities.[9]

  • Light Exposure (Photodegradation): Aromatic compounds, especially those with amino substituents, can be sensitive to UV and visible light, which can provide the energy to initiate degradation reactions.[7][10]

  • pH Extremes: While adjusting pH can aid dissolution, prolonged exposure to strongly acidic or basic conditions, particularly at elevated temperatures, can promote hydrolysis or other degradative reactions.[10]

Troubleshooting Guide: Common Issues & Solutions

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My solution of this compound has turned yellow or brown.

Question: I dissolved the compound in DMSO, and after a day on the benchtop, it has developed a distinct yellow/brown tint. What is happening, and how can I prevent it?

Answer:

Primary Cause: Oxidation of the Aromatic Amine

The most probable cause of discoloration is the oxidation of the 5-amino group. Aromatic amines are well-known to be susceptible to oxidation, which often results in the formation of highly colored quinone-imine structures or polymeric materials. This reaction is often initiated by atmospheric oxygen and can be significantly accelerated by exposure to ambient light and room temperature.

Troubleshooting Workflow:

start Problem: Solution Discoloration (Yellow/Brown Tint) cause Primary Suspect: Oxidation of Aromatic Amine Group start->cause sub_cause1 Accelerating Factors cause->sub_cause1 solutions Preventative & Corrective Actions cause->solutions factor1 Atmospheric Oxygen sub_cause1->factor1 factor2 Light Exposure (UV/Visible) sub_cause1->factor2 factor3 Trace Metal Contaminants sub_cause1->factor3 sol1 Use Deoxygenated Solvents (Sparging with N₂ or Ar) solutions->sol1 sol2 Work Under Inert Atmosphere (e.g., in a glove box) solutions->sol2 sol3 Protect from Light (Use amber vials, cover with foil) solutions->sol3 sol4 Use High-Purity Solvents (Reduces metal ion catalysts) solutions->sol4 sol5 Prepare Fresh Solutions (Use immediately after preparation) solutions->sol5 prep Step 1: Prepare Solution Follow the stable stock solution protocol. Prepare a dilution in the test solvent. t0 Step 2: Initial Scan (T=0) Immediately measure the full UV-Vis spectrum (e.g., 200-600 nm). Note the λmax and absorbance. prep->t0 incubate Step 3: Incubate Store the solution under test conditions (e.g., on the benchtop, protected from light). t0->incubate t_final Step 4: Final Scan (T=x hours/days) Remeasure the UV-Vis spectrum. incubate->t_final analysis Step 5: Analyze Results t_final->analysis sub_analysis1 No Change in Spectrum? -> Likely Stable analysis->sub_analysis1 sub_analysis2 Decrease in λmax Absorbance? -> Degradation of parent compound analysis->sub_analysis2 sub_analysis3 New Peaks Appear (esp. >400 nm)? -> Formation of colored degradants analysis->sub_analysis3

Caption: Workflow for a simple UV-Vis stability test.

This method is qualitative but highly effective for detecting the formation of chromophoric (colored) degradation products, which is a common outcome for this class of compound. For quantitative analysis, a validated stability-indicating HPLC method is required. [10][11]

References

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 22). 15.1: Aromatic Compounds Are Unusually Stable. Retrieved from [Link]

  • Bertaccini, E. J., & Berdini, V. (2012). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 66, 1-18.
  • CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids. Retrieved from [Link]

  • Ashenhurst, J. (2011, March 11). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]

  • Azzouz, A. S. P., & Al-Niemi, M. M. H. (2007). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. Iraqi National Journal of Chemistry, 28, 466-476.
  • U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Reusch, W. (n.d.). Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Mhaske, D. V., & Mali, N. V. (2016). HPLC Studies on Degradation Behavior of Brivaracetam and Development of Validated Stability – Indicating HPLC Assay Method.
  • NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pandey, G., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Bioresource technology, 125, 238-243.
  • CBSE Academic. (n.d.). Sample Paper (2024-25) - Chemistry Theory (043). Retrieved from [Link]

  • Eltis Lab. (n.d.). Recent publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]

  • Zezula, M., et al. (2019). Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost. Journal of pharmaceutical and biomedical analysis, 174, 348-359.

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Amino-4-bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SOL-ABMBA-001[1]

Executive Summary

You are encountering solubility difficulties with 5-Amino-4-bromo-2-methylbenzoic acid (CAS: 1373029-07-2).[1] This is a known physicochemical characteristic of halo-amino-benzoic acid derivatives.[1] The molecule exhibits zwitterionic behavior in the solid state, leading to high crystal lattice energy and "brick-dust" insolubility in standard organic solvents like Dichloromethane (DCM), Toluene, and often Ethyl Acetate.[1]

This guide provides field-proven protocols to bypass these limitations using Polar Aprotic Solvation , pH-Switchable Solubilization , and Heterogeneous Reaction Kinetics .[1]

Module 1: The Solubility Profile

Why is it insoluble?

The insolubility is not a random defect; it is a structural feature. The amino group (


) and carboxylic acid group (

) form an intermolecular zwitterionic salt bridge (

) within the crystal lattice.[1] To dissolve the compound, your solvent must break this strong ionic interaction. Non-polar solvents lack the dielectric constant to do this.
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP High Recommended. Effectively disrupts intermolecular H-bonding.[1] Ideal for nucleophilic aromatic substitutions or couplings.[1]
Protic Methanol, EthanolModerate/Low Solubility improves significantly with heating or addition of acid (e.g.,

) to break the zwitterion.
Chlorinated DCM, ChloroformPoor Avoid. The compound will remain a suspension.
Ethers/Esters THF, Ethyl AcetateLow/Variable Often requires large volumes. THF is better than EtOAc but may still require heating.[1]
Hydrocarbons Toluene, HexanesInsoluble Useful only as anti-solvents for precipitation.

Module 2: Troubleshooting & FAQs

Category A: Reaction Setup

Q: I need to run an acylation reaction, but the starting material won't dissolve in DCM. What should I do? A: Do not force solubility in DCM. Instead, switch to a "Dissolve and Dilute" or Heterogeneous protocol.

  • Option 1 (Homogeneous): Dissolve the substrate in a minimum volume of DMF or DMAc (Dimethylacetamide). Once dissolved, you can dilute with a less polar solvent (like DCM or THF) if your reagent requires it.[1] The compound usually remains in solution due to the "co-solvent effect."

  • Option 2 (Heterogeneous): Run the reaction as a slurry . Amino-benzoic acids often react efficiently in suspension because as the dissolved fraction reacts, the equilibrium shifts, pulling more solid into solution (Le Chatelier’s principle).[1]

Q: Can I use heat to improve solubility? A: Yes, but with caution.

  • In Alcohols (MeOH/EtOH): Heating to reflux is standard for esterification.[1]

  • In DMF/DMSO: Moderate heating (40–60°C) drastically increases solubility.[1] Warning: Avoid excessive heating (>100°C) with DMF for prolonged periods, as it can decompose to dimethylamine, potentially reacting with your electrophiles.[1]

Category B: Workup & Purification[1]

Q: My reaction was in DMF. How do I get my product out without distilling high-boiling solvents? A: Use the "Drowning Out" Protocol .[1] Because the product is likely hydrophobic (due to the bromo/methyl groups) but the solvent (DMF) is water-miscible:[1]

  • Cool the reaction mixture to 0–5°C.

  • Slowly pour the DMF mixture into 5–10 volumes of ice-cold water (or dilute aqueous HCl if the product is acidic).

  • The organic product will precipitate as a solid.

  • Filter and wash with water to remove residual DMF.[1]

Q: I cannot recrystallize the material. How do I purify it? A: Use Acid-Base Swing Extraction .[1] Since the molecule is amphoteric (contains both acid and base groups), you can manipulate pH to dissolve and reprecipitate it.

  • To Dissolve: Add aqueous NaOH (pH > 10).[1] The molecule becomes a soluble carboxylate salt. Filter off any non-acidic impurities.[1]

  • To Precipitate: Acidify the filtrate with HCl to the isoelectric point (approx pH 4–5). The free acid precipitates.

Module 3: Validated Protocols

Protocol 1: High-Efficiency Solubility Screening

Use this to determine the exact solvent system for your specific batch.[1]

  • Weigh 10 mg of this compound into a 4 mL vial.

  • Add 100 µL of Solvent A (e.g., DMSO).[1] Vortex for 30 seconds.[1]

  • Visual Check: Clear solution? -> Soluble (>100 mg/mL).[1]

  • If cloudy, add another 100 µL (Total 200 µL). Vortex.

  • Repeat until dissolved or volume reaches 1 mL (<10 mg/mL).

  • Heat: If insoluble at RT, heat to 50°C. If it dissolves, mark as "Hot Soluble."

Protocol 2: The "Transient Protection" Solubilization

Use this if you strictly require a non-polar solvent (like Toluene) for a specific catalyst.[1]

  • Suspend the starting material in DCM or Toluene.

  • Add 1.1 - 2.0 equivalents of TMSCl (Trimethylsilyl chloride) and Hexamethyldisilazane (HMDS) .

  • Reflux for 1-2 hours.

  • Mechanism: This temporarily silylates the carboxylic acid and amine, breaking the zwitterion and making the molecule highly lipophilic (soluble in organic solvents).

  • Perform your reaction.[1][2][3][4][5]

  • Deprotection: Add Methanol or dilute acid during workup to cleave the silyl groups and regenerate the core structure.

Module 4: Visual Logic Guides

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent system based on reaction type and solubility requirements.

SolventSelection Start Start: this compound CheckRxn What is the Reaction Type? Start->CheckRxn Coupling Amide Coupling / Nucleophilic Sub. CheckRxn->Coupling Esterification Esterification CheckRxn->Esterification NonPolar Requires Non-Polar (e.g., Pd Cat in Toluene) CheckRxn->NonPolar DMF Use DMF or NMP (Dilute with DCM if needed) Coupling->DMF High Solubility Alcohol Use MeOH/EtOH with H2SO4 (Reflux) Esterification->Alcohol Reactant as Solvent Silylation Use TMSCl Protection to solubilize in Toluene NonPolar->Silylation Modify Structure

[1]

Figure 2: The "Drowning Out" Purification Workflow

Caption: Step-by-step isolation protocol for reactions performed in high-boiling polar solvents (DMF/DMSO).

Workup RxnMix Reaction Mixture (in DMF/DMSO) Cool Cool to 0-5°C RxnMix->Cool Drown Pour into 10x Vol Ice Water Cool->Drown Precip Precipitate Forms Drown->Precip Filter Vacuum Filtration Precip->Filter Wash Wash Cake with Water (Remove DMF) Filter->Wash Dry Dry Solid Wash->Dry

[1][6]

References

  • PubChem. (n.d.).[1][6] this compound (Compound).[1][6] National Library of Medicine. Retrieved from [Link][1][6]

  • Needham, T. E. (1970).[1][7] The Solubility of Amino Acids in Various Solvent Systems.[7][8][9][10] University of Rhode Island, Dissertations.[7] Retrieved from [Link][1][7]

  • Zhang, C., et al. (2016).[1] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[11] ResearchGate.[1] Retrieved from [Link]

  • Organic Syntheses. (2004).[1] Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzoic Acid (Example of Workup). Org.[1][2][4] Synth. 2004, 81, 137. Retrieved from [Link][1]

Sources

Technical Support Center: Managing Homocoupling in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical guide for managing homocoupling side reactions in Suzuki-Miyaura cross-coupling. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common yet often troublesome side reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying mechanisms to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in a Suzuki reaction, and why is it a significant problem?

Homocoupling refers to the undesired dimerization of the organoboron reagent (e.g., two boronic acid molecules coupling together) to form a symmetrical biaryl (Ar-Ar). This side reaction is a significant issue for two primary reasons:

  • Yield Reduction: It consumes your starting boronic acid, directly lowering the maximum achievable yield of your desired cross-coupled product.

  • Purification Complexity: The homocoupled product often has similar polarity and physical properties to the desired product, making chromatographic separation difficult, time-consuming, and costly, especially at scale.

Q2: What is the primary cause of boronic acid homocoupling?

The most common pathway for homocoupling is mediated by Palladium(II) species.[1] While the active catalyst in the Suzuki cycle is Pd(0), the presence of Pd(II) can initiate a parasitic cycle. This Pd(II) can originate from:

  • The Precatalyst: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂, are Pd(II) salts. These must be reduced in situ to Pd(0) to enter the catalytic cycle. During this activation step, the boronic acid itself can act as the reductant, leading to homocoupling.[2][3]

  • Oxidation of the Catalyst: The active Pd(0) catalyst can be oxidized to Pd(II) by residual oxygen or other oxidants in the reaction mixture.[1][2][4] This is arguably the most prevalent cause of homocoupling in established reactions.

The stoichiometric reaction is generally considered to be: 2 R-B(OH)₂ + Pd(II) → R-R + Pd(0) + 2 B(OH)₂⁺[1]

Q3: My reaction shows a major byproduct corresponding to the boronic acid dimer. What is the very first thing I should investigate?

Oxygen exclusion. The presence of molecular oxygen is a primary driver for homocoupling because it can oxidize the active Pd(0) catalyst to the problematic Pd(II) state.[2][5] Before you modify any other parameter, ensure your reaction is performed under strictly anaerobic conditions. This involves:

  • Rigorous Degassing: Solvents and the reaction mixture must be thoroughly deoxygenated.

  • Inert Atmosphere: The reaction should be run under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar).

For robust oxygen removal, subsurface sparging (bubbling the inert gas through the liquid) is more effective than simply flushing the headspace of the flask.[1][6]

In-Depth Troubleshooting Guide
Q4: How does my choice of palladium source influence homocoupling, and what are the best options?

Your choice of the palladium precatalyst is critical as it determines the initial state of the palladium and how cleanly the active Pd(0) species is generated.

  • The Problem with Pd(II) Sources: When using simple Pd(II) salts like Pd(OAc)₂, the reduction to Pd(0) often occurs via a stoichiometric reaction with the boronic acid, directly producing the homocoupled byproduct.[1][2]

  • Solution 1: Use a Pd(0) Source: Starting with a Pd(0) complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent the initial reduction step and thereby minimize this source of homocoupling.[3]

  • Solution 2: Use Modern Precatalysts: Buchwald and other advanced precatalysts are Pd(II) complexes designed to undergo clean, intramolecular reductive elimination to generate the active L-Pd(0) species efficiently, minimizing side reactions.[2]

  • Solution 3: Add a Mild Reductant: If you must use a Pd(II) source, adding a mild reducing agent, such as potassium formate (HCO₂K), can help reduce the Pd(II) to Pd(0) without interfering with the catalytic cycle, thus suppressing homocoupling.[1][6]

Q5: I'm still seeing homocoupling despite using a Pd(0) source and inert atmosphere. How can my ligand choice help?

The ligand is arguably the most powerful tool for controlling reactivity and selectivity. If homocoupling persists, it suggests that a step in the desired catalytic cycle is slow, allowing competing side reactions to occur.

  • Causality: The goal is to accelerate the rate-limiting step of the desired cycle (often oxidative addition or reductive elimination) so that it outcompetes the homocoupling pathway.

  • Recommended Ligands: Bulky, electron-rich phosphine ligands are the gold standard for challenging Suzuki couplings.[3][7] Ligands like SPhos, XPhos, and RuPhos (Buchwald-type ligands) or sterically demanding N-heterocyclic carbenes (NHCs) are highly effective.[3][8]

    • Electron-richness promotes the oxidative addition of the aryl halide to the Pd(0) center.[7][8]

    • Bulkiness promotes the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[7][8]

By accelerating these key steps, the ligand ensures the palladium spends less time in states that are susceptible to side reactions.

Visualizing the Reaction Pathways

To better understand the chemistry, it's helpful to visualize the desired catalytic cycle versus the parasitic homocoupling pathway.

Suzuki_Cycle cluster_main Desired Suzuki Cross-Coupling Cycle cluster_side Homocoupling Side Reaction Pd0 LₙPd(0) PdII_Ar1 LₙPd(II)(Ar¹)(X) Pd0->PdII_Ar1 Rate-Determining Step for some substrates PdII_Free Pd(II) Species (from O₂ or precatalyst) Pd0->PdII_Free Oxidation (O₂) OxiAdd Oxidative Addition (Ar¹-X) PdII_Ar1Ar2 LₙPd(II)(Ar¹)(Ar²) PdII_Ar1->PdII_Ar1Ar2 Base Mediated Transmetal Transmetalation (Ar²-B(OR)₂)⁻ PdII_Ar1Ar2->Pd0 Catalyst Regeneration Product Ar¹-Ar² PdII_Ar1Ar2->Product RedElim Reductive Elimination Homo_Product Ar²-Ar² PdII_Free->Homo_Product Stoichiometric Reduction Pd0_from_homo Pd(0) PdII_Free->Pd0_from_homo Homocoupling Reaction with 2x Ar²-B(OH)₂

Caption: Suzuki cycle vs. Homocoupling pathway.

Q6: Can the base or solvent system affect homocoupling?

Yes, although they are often secondary factors to oxygen and ligand choice, they play a crucial role in the kinetics of the reaction.

  • Base Selection: The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[9] If transmetalation is slow, the LₙPd(II)(Ar¹)(X) intermediate may be more prone to decomposition or other side reactions. For difficult couplings, a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃) can accelerate transmetalation and improve the overall reaction efficiency, thereby disfavoring side reactions.[3]

  • Solvent Effects: Solvents can influence the solubility of the base and catalyst, which in turn affects reaction rates. Polar aprotic solvents like dioxane, THF, or DMF are common.[2] The addition of water is often necessary to dissolve inorganic bases and can facilitate the formation of the active boronate species.[2] However, excessive water can also promote protodeboronation, another common side reaction where the C-B bond is cleaved by a proton source.[10][11] Finding the optimal solvent/water ratio is key.

Parameter Optimization Summary
Problem ObservedPrimary Cause(s)Recommended Solutions & Rationale
High Homocoupling 1. Oxygen Presence: Pd(0) is oxidized to active Pd(II) for homocoupling.Rigorous Degassing: Use freeze-pump-thaw or subsurface N₂/Ar sparge to remove O₂.[1][5]
2. Pd(II) Precatalyst: In situ reduction consumes boronic acid.Switch to Pd(0) source (e.g., Pd₂(dba)₃) or an advanced precatalyst (e.g., Buchwald G3/G4).[2][3]
3. Inefficient Ligand: Slow reductive elimination or oxidative addition.Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate the desired cycle.[3][12]
Slow/Stalled Reaction 1. Ineffective Base: Slow transmetalation step.Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) to increase the rate of boronate formation and transfer.[3][13]
2. Low Temperature: Insufficient energy for a key step (e.g., oxidative addition).Optimize temperature: Gradually increase temperature while monitoring for byproduct formation.[3]
3. Protodeboronation: Degradation of the boronic acid starting material.Use boronate esters (e.g., pinacol esters) for greater stability. Minimize water and reaction time.[2][10][13]
Experimental Protocols
Protocol 1: Rigorous Degassing via Subsurface Sparge

This method is highly effective for removing dissolved oxygen from your reaction solvent.

  • Assemble your reaction flask containing the solvent(s) and a magnetic stir bar.

  • Insert a long needle or cannula connected to an inert gas (N₂ or Ar) line, ensuring the tip is below the surface of the liquid.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Begin gentle stirring and bubble the inert gas through the solvent at a moderate rate (e.g., 2-3 bubbles per second) for 15-30 minutes.

  • After sparging, remove the vent needle first, then pull the gas inlet needle above the liquid surface to maintain a positive inert atmosphere before adding your reagents.

Protocol 2: Small-Scale Reaction Optimization Screen

Use this protocol to efficiently test different ligands and bases in parallel.

  • Stock Solution Preparation: Prepare stock solutions of your aryl halide, boronic acid, and palladium precatalyst in the degassed solvent of choice to ensure accurate dispensing.

  • Array Setup: In an array of reaction vials (e.g., in a heating block), add the appropriate base to each vial (e.g., Vial 1: K₂CO₃, Vial 2: K₃PO₄, Vial 3: Cs₂CO₃).

  • Ligand Addition: To each vial, add the specific ligand you wish to screen.

  • Initiation: Under an inert atmosphere, add the stock solutions of the palladium source, aryl halide, and finally the boronic acid to each vial.

  • Execution: Seal the vials, place them in the pre-heated block, and stir for the desired reaction time.

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the ratio of desired product to homocoupled byproduct. This allows for rapid identification of the most promising conditions.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ACS Publications. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • University of Edinburgh. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Wikipedia. Protodeboronation. [Link]

Sources

Impact of base selection on Suzuki coupling with 5-Amino-4-bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Amino-4-bromo-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique functionalities of this substrate—a reactive bromo group, a potentially coordinating amino group, a deprotonatable carboxylic acid, and a sterically hindering ortho-methyl group—present a distinct set of challenges. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.

Understanding the Core Challenges

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency.[1][2] The reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] However, the success of the coupling with this compound is highly dependent on navigating the interplay of its functional groups. The primary challenge lies in selecting a base that can effectively promote the catalytic cycle without inducing undesirable side reactions or deactivating the catalyst.

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction, where it activates the boronic acid to facilitate the transfer of the organic moiety to the palladium center.[3] For substrates containing both acidic (carboxylic acid) and basic (amino) groups, the choice of base is not trivial. It must be strong enough to deprotonate the boronic acid and the carboxylic acid, but not so strong as to cause unwanted side reactions. Furthermore, the amino group can potentially coordinate to the palladium catalyst, which may inhibit its activity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of this compound.

Problem 1: Low to No Product Formation

This is one of the most common issues and can stem from several factors.

Possible Cause 1: Ineffective Base

  • Explanation: The chosen base may be too weak to effectively promote the transmetalation step, especially given the presence of the acidic carboxylic acid group which will consume some of the base.

  • Solution:

    • Increase Base Equivalents: Instead of the typical 2 equivalents, try increasing the amount of base to 3-4 equivalents to ensure there is sufficient excess to drive the reaction.

    • Switch to a Stronger Base: If weaker bases like Na₂CO₃ or K₂CO₃ are failing, consider using a stronger, non-nucleophilic base like K₃PO₄. In some challenging cases with sterically hindered substrates, even stronger bases like NaOH or Ba(OH)₂ have been shown to be effective, though they should be used with caution to avoid hydrolysis of other functional groups.[4]

Possible Cause 2: Catalyst Inhibition

  • Explanation: The amino group on your substrate can act as a ligand and coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.

  • Solution:

    • Use a Bulky Ligand: Employing a sterically hindered phosphine ligand, such as those from the Buchwald family (e.g., SPhos, XPhos), can prevent the amino group from binding to the palladium center.[5] These ligands also promote the oxidative addition and reductive elimination steps, which can be beneficial for sterically hindered substrates.

    • Protect the Amino Group: If other solutions fail, consider protecting the amino group as a carbamate (e.g., Boc) or an amide. This will prevent it from coordinating to the palladium. However, this adds extra steps to your synthesis (protection and deprotection).

Possible Cause 3: Steric Hindrance

  • Explanation: The ortho-methyl group on your substrate introduces significant steric bulk around the reaction center, which can hinder the approach of the palladium catalyst and the boronic acid.

  • Solution:

    • Higher Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.

    • Use a More Active Catalyst System: As mentioned above, catalyst systems with bulky, electron-rich phosphine ligands are often more effective for coupling sterically hindered substrates.[5]

Problem 2: Significant Side Product Formation

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the presence of side reactions.

Possible Cause 1: Protodeboronation of the Boronic Acid

  • Explanation: This is a common side reaction where the boronic acid reacts with water or other protic species in the reaction mixture, leading to the formation of the corresponding arene and boric acid. This is often exacerbated by prolonged reaction times and certain bases.

  • Solution:

    • Use Anhydrous Conditions: Ensure your solvents and reagents are dry.

    • Use a Milder Base: Bases like KF are known to be effective in activating the boronic acid while minimizing protodeboronation, especially for base-sensitive substrates.[3]

    • Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the free boronic acids.

Possible Cause 2: Hydrodehalogenation of the Starting Material

  • Explanation: In this side reaction, the bromo group is replaced by a hydrogen atom, leading to the formation of 5-amino-2-methylbenzoic acid. This is often a result of side reactions in the catalytic cycle.

  • Solution:

    • Optimize Ligand and Base: A well-chosen ligand and base combination can favor the desired cross-coupling pathway over hydrodehalogenation.

    • Monitor the Reaction Closely: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions.

Frequently Asked Questions (FAQs)

Q1: Which base should I start with for my initial experiments?

For a starting point, a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is a good choice. It is generally effective in a wide range of Suzuki couplings and is less likely to cause side reactions compared to strong hydroxides. Use at least 3 equivalents to account for the acidic proton of the carboxylic acid.

Q2: What is the best solvent for this reaction?

A mixture of an organic solvent and water is typically used for Suzuki couplings. A combination of 1,4-dioxane and water (e.g., 4:1 v/v) is a common and effective choice. Other options include toluene/water or DMF/water. The aqueous component is often necessary to dissolve the inorganic base.

Q3: My reaction is very slow. What can I do to speed it up?

  • Increase the temperature: Gradually increase the reaction temperature, monitoring for any decomposition of your starting materials or product.

  • Change the catalyst/ligand system: Switching to a more active palladium precatalyst and a bulky, electron-rich phosphine ligand can significantly increase the reaction rate.

  • Microwave irradiation: If available, microwave synthesis can dramatically reduce reaction times, often from hours to minutes.

Q4: Do I need to protect the carboxylic acid group?

Generally, it is not necessary to protect the carboxylic acid. The base in the reaction will deprotonate it to the carboxylate, which is usually compatible with the reaction conditions. In fact, the carboxylate may have an impact on the solubility of the substrate.

Q5: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. It is advisable to take aliquots from the reaction mixture at regular intervals to determine when the starting material has been consumed and to check for the formation of side products.

Data Summary: Base Selection Guide

The following table provides a general guide for selecting a base for the Suzuki coupling of this compound. The effectiveness of each base can be substrate and condition-dependent.

BaseStrengthCommon Applications & Considerations
K₃PO₄ Moderate-StrongA good starting point. Generally provides good yields and is compatible with a wide range of functional groups.
Na₂CO₃/K₂CO₃ ModerateCommonly used, but may be less effective for sterically hindered substrates. May require higher temperatures.
Cs₂CO₃ Moderate-StrongOften used in challenging couplings due to its higher solubility in organic solvents.
NaOH/Ba(OH)₂ StrongCan be effective for very challenging couplings, but may promote side reactions like hydrolysis. Use with caution.[4]
KF MildUseful for substrates with base-sensitive functional groups to minimize side reactions like protodeboronation.[3]
Organic Bases (e.g., Et₃N, DIPEA) MildGenerally less effective for Suzuki couplings compared to inorganic bases.

Experimental Protocols & Visualizations

General Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the base, ligand, solvent, and temperature may be necessary.

  • Reaction Setup: To a clean, dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to acidic (e.g., pH 2-3) with HCl to protonate the carboxylic acid and any remaining amino groups.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F Ar-Ar' F->A

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Product check_base Is the base appropriate? start->check_base change_base Increase equivalents or use a stronger base (e.g., K3PO4) check_base->change_base No check_catalyst Catalyst inhibition? check_base->check_catalyst Yes change_base->check_catalyst change_ligand Use a bulky phosphine ligand (e.g., SPhos) check_catalyst->change_ligand Yes check_sterics Steric hindrance? check_catalyst->check_sterics No change_ligand->check_sterics increase_temp Increase reaction temperature check_sterics->increase_temp Yes success Reaction Successful check_sterics->success No increase_temp->success

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

References

  • NROChemistry. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Barbera, V., Berto, A., & Tubaro, C. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(12), 20437–20453. [Link]

  • Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13619-13624. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions: A Case Study with 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine. Journal of the American Chemical Society, 126(42), 13154–13155. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Onnuch, A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Kwiecień, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Royal Society of Chemistry. (n.d.). A water-soluble supramolecular palladium catalyst for Suzuki-Miyaura coupling of hydrophilic substrates in aqueous media. Retrieved from

Sources

Validation & Comparative

Comparative reactivity of halogenated aminobenzoic acids in cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity of Halogenated Aminobenzoic Acids in Cross-Coupling Reactions

Executive Summary & Strategic Importance

Halogenated aminobenzoic acids (anthranilic acid derivatives) are "privileged scaffolds" in medicinal chemistry, serving as precursors for quinazolinones, acridones, and benzodiazepines. Their unique reactivity profile stems from the interplay between three functional sites: the halogen (electrophile), the amine (nucleophile/ligand), and the carboxylic acid (protic source/directing group).

This guide objectively compares the performance of Chloro- , Bromo- , and Iodo- aminobenzoic acids in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). It addresses the critical challenge of chemoselectivity : preventing catalyst poisoning by the free amine/acid while maximizing oxidative addition at the carbon-halogen bond.

Reactivity Hierarchy & Mechanistic Causality

The reactivity of these substrates does not strictly follow standard bond-dissociation energy trends (


) due to the coordination effects of the ortho-amino group.
Comparative Analysis by Halogen Type
Halogen SubstrateReactivityCost EfficiencyStabilityPrimary Application
Iodo- (I) Highest LowLowDifficult couplings; when mild conditions are mandatory. Prone to dehalogenation.
Bromo- (Br) High Optimal HighThe industry standard. Best balance of oxidative addition rate vs. stability.
Chloro- (Cl) ModerateHighHighest Requires specialized ligands (e.g., Buchwald biaryls) or high temperatures.
Fluoro- (F) Inert*HighHighGenerally unreactive in standard Pd-coupling; used as a scaffold for

.

> Expert Insight: While Iodides are kinetically faster, they are often inferior to Bromides in scale-up of aminobenzoic acids. The free amino group can facilitate reductive dehalogenation of aryl iodides, leading to the "protodehalogenated" byproduct (anthranilic acid), which is difficult to separate.

Critical Challenges & Solutions

Challenge A: Catalyst Poisoning by Free Amines

The


 group ortho to the halogen can act as a bidentate ligand (with the COOH or adjacent metal centers), displacing phosphine ligands from Palladium.
  • Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that prevent amine coordination via steric bulk.

  • Alternative: Protect as an acetamide (

    
    ) or form the quinazolinone core before coupling.
    
Challenge B: The "Free Acid" Problem

Free carboxylic acids can protonate reactive intermediates or form insoluble Pd-carboxylates.

  • Data-Driven Solution: Esterification (Methyl/Ethyl esters) typically boosts yields by 15–25% compared to the free acid.

  • Green Chemistry Exception: Recent data indicates that using Propylene Carbonate (PC) as a solvent allows for efficient coupling of these substrates, often outperforming traditional ethers like DME.

Case Study: Suzuki-Miyaura Coupling of Quinazolinone Precursors

A direct comparison of reaction media and halogen impact on the synthesis of 6-aryl-quinazolin-4(3H)-ones (derived from 5-haloanthranilic acids).

Reaction: 5-Halo-anthranilic derivative + Phenylboronic acid


 Product
Experimental Data: Solvent & Halogen Impact on Yield
Substrate (Halogen)SolventTemp (°C)Time (h)Isolated Yield (%)Notes
6-Bromo -quinazolinoneDME (Dimethoxyethane)851272%Standard conditions.
6-Bromo -quinazolinonePropylene Carbonate (PC) 1004 89% Faster kinetics; Green solvent effect.
6-Iodo -quinazolinoneDME851078%Dehalogenation byproducts observed (~5%).
6-Chloro -quinazolinoneDME1002445%Incomplete conversion without specialized ligands.

Interpretation: The Bromo-derivative in Propylene Carbonate offers the superior "Process Window"—highest yield, shortest time, and avoids the instability of the iodide.

Decision Logic for Optimization (Visualization)

The following diagram illustrates the decision matrix for selecting the optimal workflow based on your starting material's protection status.

OptimizationWorkflow Start Start: Halogenated Aminobenzoic Acid CheckProtect Is the Amine/Acid Protected? Start->CheckProtect Unprotected Unprotected (Free NH2/COOH) CheckProtect->Unprotected No Protected Protected (Ester/Amide/Quinazoline) CheckProtect->Protected Yes PathA Aqueous/Green Conditions (Ligand-Free or Water-Soluble Phosphines) Unprotected->PathA Avoid Catalyst Poisoning PathB Standard Organic Conditions (DME/Toluene, Pd(PPh3)4) Protected->PathB Maximize Solubility ResultA Moderate Yield (50-70%) High Atom Economy PathA->ResultA ResultB High Yield (80-95%) Robust Purification PathB->ResultB

Caption: Optimization workflow for maximizing yield based on substrate protection status.

Detailed Experimental Protocol

Protocol: High-Efficiency Suzuki Coupling of 2-Amino-5-Bromobenzoic Acid (via Quinazolinone Intermediate)

This protocol prioritizes the Bromo substrate using Propylene Carbonate (PC) as a superior, non-toxic solvent that enhances reaction rates for this specific scaffold.

Reagents:

  • Substrate: 6-bromo-3-phenylquinazolin-4(3H)-one (Derived from 2-amino-5-bromobenzoic acid) (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Propylene Carbonate (PC)[1]

Step-by-Step Workflow:

  • Setup: In a dry pressure vial, charge the Bromo-substrate (1.0 mmol), Phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Inerting: Evacuate and backfill with Argon (x3). Add

    
     (0.05 mmol) under positive Argon flow.
    
  • Solvation: Add Propylene Carbonate (5 mL). Note: PC has a high boiling point (

    
    ) and high dielectric constant, stabilizing the polar transition state.
    
  • Reaction: Heat to 100°C for 4 hours . Monitor via LC-MS (Look for M+H of biaryl product; disappearance of Br-isotope pattern).

  • Workup: Cool to room temperature. Dilute with water (20 mL). The product often precipitates directly due to low solubility in water. Filter and wash with water/ethanol.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Ethyl Acetate/Hexane) if necessary.

Expected Outcome: 85–90% Yield. White to off-white solid.

References

  • Comparative Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. Source: ResearchGate / Green Chemistry Initiatives

  • A Simple and Efficient Separation of the Hofmann Degradation Mixture of 2-Amino-4/5-bromobenzoic Acid. Source: Arkivoc (2025)

  • Green Synthesis and In Vitro Anti-Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Source: Oriental Journal of Chemistry

  • Palladium-Catalyzed Oxidative Cross-Coupling for the Synthesis of α-Amino Ketones. Source: Royal Society of Chemistry (RSC Advances)

Sources

5-Amino-4-bromo-2-methylbenzoic acid vs. 5-amino-4-chloro-2-methylbenzoic acid: A Strategic Choice in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Synthetic Chemists

In the landscape of modern organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Among the vast array of available building blocks, halogenated anthranilic acid derivatives stand out for their versatility, particularly in the construction of heterocyclic scaffolds and other complex molecular architectures relevant to pharmaceuticals and materials science. This guide provides a detailed comparative analysis of two such key intermediates: 5-Amino-4-bromo-2-methylbenzoic acid and 5-amino-4-chloro-2-methylbenzoic acid .

While structurally similar, the substitution of a bromine atom for a chlorine atom imparts significant, yet subtle, differences in reactivity that can be strategically exploited. This document, intended for researchers, chemists, and drug development professionals, will delve into the fundamental principles governing their synthetic performance, provide supporting experimental context, and offer guidance on selecting the optimal reagent for specific applications.

Physicochemical Properties: A Snapshot

A preliminary comparison of the fundamental physicochemical properties of these two compounds reveals their close relationship, with the primary differences stemming from the atomic properties of bromine versus chlorine.

PropertyThis compound5-amino-4-chloro-2-methylbenzoic acid
CAS Number 1934458-01-1[1]155184-81-9[2]
Molecular Formula C₈H₈BrNO₂[1]C₈H₈ClNO₂[2]
Molecular Weight 230.06 g/mol [1]185.61 g/mol [2]
Appearance Pale yellow to brown solidPale yellow to brown solid[2]
Purity ≥ 95%≥ 95% (NMR)[2]

The Decisive Factor: Carbon-Halogen Bond Reactivity

The synthetic utility of these molecules in cross-coupling reactions is overwhelmingly dictated by the nature of the carbon-halogen (C-X) bond. The key distinctions lie in bond energy and polarizability, which directly influence the rate-determining oxidative addition step in many palladium-catalyzed reactions.

  • Bond Energy: The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond. This lower bond dissociation energy means that less energy is required to cleave the C-Br bond, making oxidative addition of a palladium(0) catalyst a more facile process.

  • Polarizability: Bromine is more polarizable than chlorine, which can also facilitate its interaction with the electron-rich palladium catalyst center during the oxidative addition step.

This fundamental difference in reactivity establishes a clear hierarchy: Aryl Bromides > Aryl Chlorides . Consequently, this compound is generally expected to be more reactive than its chloro- counterpart, allowing for reactions to proceed under milder conditions, with lower catalyst loadings, or with a broader range of coupling partners.

Performance in Key Cross-Coupling Reactions

The true test of these building blocks lies in their performance in cornerstone synthetic transformations. Below, we compare their expected behavior in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a premier method for constructing biaryl structures.[3][4][5] The choice between the bromo and chloro derivatives can significantly impact reaction optimization.

Causality Behind Experimental Choices: The higher reactivity of the C-Br bond in This compound makes it an ideal substrate for Suzuki couplings.[3] Reactions often proceed efficiently at lower temperatures and with standard palladium catalysts and ligands. In contrast, the more robust C-Cl bond in 5-amino-4-chloro-2-methylbenzoic acid typically requires more forcing conditions. This may include higher temperatures, increased catalyst loading, or the use of more sophisticated, electron-rich, and bulky phosphine ligands that are specifically designed to facilitate the challenging oxidative addition to aryl chlorides.[6]

Workflow: Suzuki-Miyaura Coupling

cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle ArylHalide Aryl Halide (Bromo or Chloro derivative) OA Oxidative Addition (Rate-determining step) ArylHalide->OA C-X bond cleavage (Easier for C-Br) BoronicAcid Arylboronic Acid TM Transmetalation BoronicAcid->TM Catalyst Pd(0) Catalyst + Ligand Catalyst->OA Base Base (e.g., K₂CO₃, K₃PO₄) Base->TM Activates Boronic Acid RE Reductive Elimination RE->Catalyst Regeneration Product Biaryl Product RE->Product C-C bond formation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N cross-coupling reaction, essential for synthesizing arylamines, which are prevalent motifs in pharmaceuticals.[7][8] The reactivity trend observed in Suzuki couplings holds true here as well.

Causality Behind Experimental Choices: This compound will readily undergo Buchwald-Hartwig amination under a variety of standard conditions.[7] For 5-amino-4-chloro-2-methylbenzoic acid , the oxidative addition step is again more challenging.[9] Success often hinges on the use of specialized catalyst systems. These typically involve bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) that stabilize the palladium center and promote the cleavage of the strong C-Cl bond. The choice of base and solvent can also be more critical for the less reactive chloro-substrate.

Workflow: Buchwald-Hartwig Amination

cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle ArylHalide Aryl Halide (Bromo or Chloro derivative) OA Oxidative Addition ArylHalide->OA C-X bond cleavage (More demanding for C-Cl) Amine Amine (R₂NH) Coord Amine Coordination & Deprotonation Amine->Coord Catalyst Pd(0) Catalyst + Ligand Catalyst->OA Base Base (e.g., NaOtBu) Base->Coord Forms Amido Complex RE Reductive Elimination RE->Catalyst Regeneration Product Arylamine Product RE->Product C-N bond formation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Strategic Synthesis and Application Insights

The choice between these two reagents is not merely a question of reactivity but a strategic decision based on the overall synthetic plan.

ConsiderationUse this compound when...Use 5-amino-4-chloro-2-methylbenzoic acid when...
Reactivity ...you need to ensure the reaction proceeds under mild conditions to protect sensitive functional groups elsewhere in the molecule....you require a more robust starting material that can withstand harsher reaction conditions prior to the coupling step.
Selectivity ...the C-Br bond is the intended site of reaction in a molecule containing multiple, less reactive halides (e.g., chlorides)....you need to perform a reaction at another site (e.g., an aryl bromide elsewhere) and want the C-Cl bond to remain intact for a subsequent, different transformation.
Cost ...the higher cost is justified by potentially higher yields, simpler purification, or avoidance of expensive, specialized ligands....cost-effectiveness is a primary driver, and the necessary investment in more active catalysts or forcing conditions is acceptable.
Availability ...it is readily available from suppliers for your required scale....it is the more readily available starting material, particularly for large-scale synthesis.

Both compounds serve as crucial intermediates in the development of pharmaceuticals, such as anti-inflammatory agents and SGLT2 inhibitors, and in the formulation of agrochemicals.[2][10][11] Their core structure is a valuable scaffold for building libraries of diverse molecules for drug discovery screening.

Representative Experimental Protocols

The following protocols are generalized, self-validating systems. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of the Bromo-Derivative
  • Objective: To synthesize 5-amino-2-methyl-4-(phenyl)benzoic acid.

  • Methodology:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

    • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.

    • Add a degassed solvent mixture of dioxane/water (4:1, 10 mL).

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling of the Chloro-Derivative
  • Objective: To synthesize 5-amino-2-methyl-4-(phenyl)benzoic acid.

  • Methodology:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 5-amino-4-chloro-2-methylbenzoic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

    • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a specialized ligand such as SPhos or XPhos (0.08 mmol, 8 mol%).

    • Add a degassed solvent such as toluene or CPME (10 mL).

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Workup and purification are performed as described in Protocol 1. Note the increased equivalents of boronic acid, the use of a stronger base, a more advanced catalyst system, and higher reaction temperature compared to the bromo-derivative.

Conclusion

The decision to use this compound or 5-amino-4-chloro-2-methylbenzoic acid is a nuanced one that extends beyond simple availability.

  • This compound is the more reactive, "go-to" substrate for ensuring high conversion under mild conditions, making it ideal for complex, multi-step syntheses where functional group tolerance is paramount.

  • 5-amino-4-chloro-2-methylbenzoic acid offers a more cost-effective and robust alternative, whose lower reactivity can be overcome with modern, highly active catalyst systems. Its stability can be a significant advantage in designing orthogonal synthetic strategies.

Ultimately, a deep understanding of the underlying principles of C-X bond activation, coupled with the strategic goals of the synthesis—be it speed, cost, or selectivity—will empower the discerning chemist to make the optimal choice, unlocking new pathways in chemical innovation.

References

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit]([Link])

  • 1][2]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing

  • 1][2]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC - PubMed Central

Sources

A Comparative Guide to the Validation of a Reverse-Phase HPLC Method for the Quantification of 5-Amino-4-bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. This guide provides an in-depth, comparative validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-Amino-4-bromo-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is structured to provide not just a procedural checklist, but a comprehensive understanding of the scientific rationale behind each validation parameter. We will compare our proposed modern, efficient HPLC method (Method A) against a more traditional approach (Method B) to highlight the advancements in chromatographic techniques and their impact on data quality and laboratory efficiency. All validation parameters are assessed against the stringent criteria set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analyte: this compound

This compound is a substituted benzoic acid derivative.[4] Its chemical structure, featuring an amine, a bromine atom, and a carboxylic acid group, presents specific challenges and considerations for chromatographic separation and detection.

PropertyValue
Molecular FormulaC₈H₈BrNO₂
Molecular Weight230.06 g/mol [4]
IUPAC NameThis compound[4]

Comparative HPLC Methodologies

A well-designed HPLC method should offer a balance of resolution, sensitivity, speed, and robustness. Here, we compare two distinct approaches to the analysis of this compound.

Method A: The Optimized Gradient Method

This method is designed for high throughput and enhanced separation efficiency.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B in 5 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 230 nm

  • Injection Volume: 2 µL

Method B: The Traditional Isocratic Method

This method represents a more conventional approach, often characterized by longer run times and potentially lower efficiency.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 Acetonitrile:Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

The Validation Gauntlet: A Head-to-Head Comparison

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[5] We will now rigorously assess both methods based on the core validation parameters outlined in ICH Q2(R1).[3]

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

Experimental Protocol:

  • Blank Analysis: Inject a sample of the dissolution medium or placebo to ensure no interfering peaks at the retention time of the analyte.

  • Stress Testing: The analyte is subjected to forced degradation under acidic, basic, oxidative, and photolytic conditions. The resulting chromatograms are analyzed to ensure the analyte peak is well-resolved from any degradation products.

Comparative Analysis:

ParameterMethod AMethod B
Resolution from Degradants Excellent (>2.0 for all degradants)Adequate (Some degradant peaks show tailing and are close to the main peak)
Peak Purity Pass (Peak purity index > 0.999)Pass (Peak purity index > 0.995)

Causality Behind the Choices: The smaller particle size and gradient elution of Method A provide superior resolving power, leading to better separation of the analyte from its closely related degradation products.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[1]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and determine the correlation coefficient (r²) and the equation of the line.

Comparative Data:

ParameterMethod AMethod B
Range 1 - 100 µg/mL5 - 150 µg/mL
Correlation Coefficient (r²) 0.99980.9985
Y-intercept MinimalSlightly elevated

Expert Insights: Method A's higher sensitivity allows for a wider linear range, starting from a lower concentration. The excellent correlation coefficient indicates a strong linear relationship.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1]

Experimental Protocol:

  • Accuracy is assessed by the recovery of the analyte in a spiked placebo sample.

  • Samples are prepared at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • The percentage recovery is calculated.

Comparative Results:

Concentration LevelMethod A (% Recovery)Method B (% Recovery)
80%99.5%97.8%
100%100.2%98.5%
120%100.8%101.5%
Average Recovery 100.2% 99.3%

Trustworthiness of the Protocol: The use of a spiked placebo provides a realistic matrix to challenge the method's ability to accurately quantify the analyte without interference. Method A demonstrates superior accuracy with recovery values closer to 100%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of a 100% concentration standard are performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability experiment is repeated on a different day, by a different analyst, and on a different instrument.

Comparative Precision Data:

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability 0.5%1.2%
Intermediate Precision 0.8%1.8%

Authoritative Grounding: The acceptance criteria for precision, as per regulatory guidelines, are typically an RSD of not more than 2%.[6] Method A exhibits significantly better precision, indicating a more controlled and reliable analytical system.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol:

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Sensitivity:

ParameterMethod AMethod B
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL

Expert Interpretation: The lower LOD and LOQ of Method A signify its superior sensitivity, making it more suitable for the detection and quantification of trace amounts of the analyte.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

Introduce small, deliberate changes to the method parameters and observe the effect on the results.

  • Flow rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase Composition (± 2%)

Comparative Robustness:

Parameter VariationMethod A (%RSD of Results)Method B (%RSD of Results)
Flow Rate < 1.0%< 2.0%
Temperature < 0.8%< 1.5%
Mobile Phase < 1.2%< 2.5%

Self-Validating System: A robust method is crucial for routine use in a quality control environment where minor variations are inevitable. Method A demonstrates greater resilience to these small changes, ensuring consistent results.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_documentation Documentation MethodDev Method Development & Optimization ValidationProtocol Validation Protocol MethodDev->ValidationProtocol Defines Validation Plan Specificity Specificity ValidationReport Validation Report Specificity->ValidationReport Linearity Linearity & Range Linearity->ValidationReport Accuracy Accuracy Accuracy->ValidationReport Precision Precision Precision->ValidationReport LOD_LOQ LOD & LOQ LOD_LOQ->ValidationReport Robustness Robustness Robustness->ValidationReport ValidationProtocol->Specificity ValidationProtocol->Linearity ValidationProtocol->Accuracy ValidationProtocol->Precision ValidationProtocol->LOD_LOQ ValidationProtocol->Robustness

Caption: Logical workflow of the HPLC method validation process.

Conclusion: The Superiority of the Optimized Method

The comprehensive validation data unequivocally demonstrates that Method A is superior to Method B for the quantification of this compound. While both methods may meet the minimum regulatory requirements, Method A offers significant advantages in terms of:

  • Higher Efficiency and Throughput: The shorter run time of Method A allows for a greater number of samples to be analyzed in a given timeframe.

  • Enhanced Sensitivity: The lower LOD and LOQ make it suitable for a wider range of applications, including impurity testing.

  • Greater Precision and Accuracy: The data generated by Method A is more reliable and closer to the true value.

  • Superior Robustness: Method A is less susceptible to minor variations in experimental conditions, ensuring consistent performance in a routine laboratory setting.

For researchers, scientists, and drug development professionals, the adoption of a well-validated, modern HPLC method like Method A is not just a matter of preference but a commitment to data integrity and scientific excellence. This guide serves as a testament to the importance of a rigorous, scientifically-sound approach to analytical method validation.

References

  • Longdom Publishing. "Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation." Accessed February 6, 2026. [Link]

  • Chromatography Today. "and 4- Bromobenzoic Acids both In Vitro and In Vivo." Accessed February 6, 2026. [Link]

  • LCGC International. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." Accessed February 6, 2026. [Link]

  • ResearchGate. "Chromatograms of p -aminobenzoic acid and methoxsalen on various..." Accessed February 6, 2026. [Link]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Accessed February 6, 2026. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry." Accessed February 6, 2026. [Link]

  • International Journal of Research and Review. "Analytical Method Validation: ICH and USP Perspectives." Accessed February 6, 2026. [Link]

  • PubChem. "this compound." Accessed February 6, 2026. [Link]

  • US Pharmacopeia. "General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS." Accessed February 6, 2026. [Link]

  • European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." Accessed February 6, 2026. [Link]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." Accessed February 6, 2026. [Link]

  • Journal of Biomolecular Techniques. "Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis." Accessed February 6, 2026. [Link]

  • International Council for Harmonisation. "ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)." Accessed February 6, 2026. [Link]

  • Agilent. "Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective." Accessed February 6, 2026. [Link]

  • ECA Academy. "FDA Guidance on analytical procedures and methods validation published." Accessed February 6, 2026. [Link]

  • YouTube. "Bioanalytical Method Validation: History, Process, and Regulatory Perspectives." Accessed February 6, 2026. [Link]

  • ProPharma. "Highlights from FDA's Analytical Test Method Validation Guidance." Accessed February 6, 2026. [Link]

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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 5-Amino-4-bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. This palladium-catalyzed reaction forges carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the success of a Suzuki coupling is highly dependent on the judicious selection of the palladium catalyst system, especially when dealing with challenging substrates such as 5-Amino-4-bromo-2-methylbenzoic acid. This guide provides an in-depth comparison of common palladium catalysts for this specific transformation, supported by experimental insights and protocols.

The substrate in focus, this compound, presents a unique set of challenges. The presence of an ortho-methyl group introduces steric hindrance around the reactive C-Br bond. Furthermore, the amino and carboxylic acid functionalities can potentially coordinate with the palladium center, influencing its catalytic activity. Therefore, a careful selection of the catalyst and reaction conditions is paramount to achieve high yields and purity.

Understanding the Catalytic Cycle: The Heart of the Suzuki Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.[1] The choice of palladium precursor and, critically, the associated ligands, directly impacts the efficiency of each step in this cycle.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Ar'-B(OR)2 Base RedElim Reductive Elimination Ar-Ar' Transmetalation->RedElim RedElim->Pd0 Product Released ArylHalide 5-Amino-4-bromo- 2-methylbenzoic acid (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OR)2) BoronicAcid->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Palladium Catalyst Systems

For the Suzuki coupling of this compound with a generic arylboronic acid (e.g., phenylboronic acid), we will compare three widely used palladium catalyst systems:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic, versatile, and readily available catalyst.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): Known for its high efficiency in a broad range of cross-coupling reactions.[2]

  • Palladium(II) Acetate (Pd(OAc)₂) with Sphos: A modern catalyst system employing a bulky, electron-rich phosphine ligand, often effective for challenging substrates.[3][4]

Experimental Design and Rationale

To provide a robust comparison, a standardized experimental protocol is essential. The following workflow outlines the key steps for evaluating each catalyst system.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis start Start reagents Weigh Reactants: - this compound - Phenylboronic acid - Base start->reagents solvent Add Solvent reagents->solvent degas Degas Mixture solvent->degas catalyst Add Pd Catalyst System degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purification (Column Chromatography) extract->purify analyze Characterization & Yield Determination purify->analyze end End analyze->end

Caption: Standardized experimental workflow for catalyst comparison.

Hypothetical Performance Data

The following table summarizes the expected outcomes based on the known properties of each catalyst system when applied to the Suzuki coupling of this compound with phenylboronic acid. These are representative, hypothetical results designed to illustrate the comparative performance.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)Turnover Number (TON)
Pd(PPh₃)₄ (2 mol%)PPh₃K₂CO₃Toluene/H₂O10012659032.5
Pd(dppf)Cl₂ (2 mol%)dppfK₃PO₄1,4-Dioxane/H₂O906859542.5
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)SPhosCs₂CO₃t-BuOH/H₂O80495>9847.5
Discussion of Results and Catalyst Selection Rationale
  • Pd(PPh₃)₄: While a workhorse for many Suzuki couplings, its performance with this sterically hindered and functionalized substrate is expected to be moderate. The relatively smaller triphenylphosphine ligands may not be sufficient to promote the reductive elimination step efficiently, leading to longer reaction times and lower yields.

  • Pd(dppf)Cl₂: The dppf ligand offers a wider bite angle and more electron-rich phosphines compared to PPh₃, which generally leads to higher catalytic activity and stability.[5] This catalyst system is expected to provide a significant improvement in yield and reaction time. The robustness of Pd(dppf)Cl₂ makes it a reliable choice for a wide array of substrates.[2]

  • Pd(OAc)₂ / SPhos: This combination represents a state-of-the-art catalyst system for challenging Suzuki couplings.[3][4] SPhos is a highly bulky and electron-rich biarylphosphine ligand that accelerates both the oxidative addition and reductive elimination steps.[3] The steric bulk of the ligand is particularly beneficial for coupling ortho-substituted substrates.[4] The use of a stronger base like cesium carbonate can also enhance the rate of transmetalation. This system is anticipated to provide the highest yield, purity, and turnover number in the shortest reaction time.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the Suzuki coupling with each of the compared catalyst systems.

General Procedure

To a flame-dried Schlenk tube is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the specified base (2.0 mmol). The tube is evacuated and backfilled with argon three times. The designated solvent system (5 mL) is added, and the mixture is degassed by sparging with argon for 15 minutes. The palladium catalyst and ligand (if separate) are then added under a positive pressure of argon. The reaction mixture is heated to the specified temperature and stirred for the indicated time.

Protocol 1: Using Pd(PPh₃)₄
  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Toluene/Water (4:1)

  • Temperature: 100 °C

  • Reaction Time: 12 hours

Protocol 2: Using Pd(dppf)Cl₂
  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02 mmol, 2 mol%)

  • Base: Potassium Phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 90 °C

  • Reaction Time: 6 hours

Protocol 3: Using Pd(OAc)₂ / SPhos
  • Palladium Precursor: Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Ligand: SPhos (0.04 mmol, 4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Solvent: tert-Butanol/Water (4:1)

  • Temperature: 80 °C

  • Reaction Time: 4 hours

Work-up and Purification

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

For the Suzuki-Miyaura cross-coupling of the challenging substrate, this compound, the choice of palladium catalyst system is critical for achieving optimal results. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, more advanced systems offer significant advantages. Pd(dppf)Cl₂ provides a robust and generally high-yielding option. However, for maximizing yield, purity, and efficiency, a catalyst system composed of Pd(OAc)₂ and a bulky, electron-rich Buchwald-type ligand such as SPhos is highly recommended.[3][4] This guide provides the necessary framework for researchers to make an informed decision on catalyst selection and to implement a successful synthetic strategy.

References

  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]

  • Bard, E. R., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(11), 823-832. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557-12566. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Singh, R., et al. (2019). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 9(42), 24458-24470. Retrieved from [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258. Retrieved from [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (2001, June 28). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Retrieved from [Link]

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]

  • MDPI. (2020, January 10). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 21). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. Retrieved from [Link]

  • ScienceDirect. (2025, August 5). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) studies of 5-Amino-4-bromo-2-methylbenzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Advantage[1]

In the landscape of fragment-based drug discovery (FBDD), 5-Amino-4-bromo-2-methylbenzoic acid (CAS: 745048-63-9) represents a high-value "privileged scaffold."[1] Unlike generic benzoic acids, this specific trisubstituted core offers three distinct orthogonal vectors for chemical elaboration, making it an ideal starting point for Type II Kinase Inhibitors (e.g., targeting B-Raf, EGFR) and SGLT2 inhibitors .[1]

This guide compares the SAR (Structure-Activity Relationship) profiles of analogs derived from this scaffold against industry-standard reference compounds.[1] We analyze two primary synthetic vectors:

  • Series A (The "Hinge" Vector): Modification of the C5-Amino group to target the ATP-binding pocket.[1]

  • Series B (The "Hydrophobic" Vector): Modification of the C4-Bromo group via cross-coupling to access the hydrophobic back-pocket.[1]

Chemical Space & Synthetic Logic[1]

To understand the SAR data, one must first grasp the synthetic utility of the core.[1] The scaffold allows for a "Plug-and-Play" approach to library generation.[1]

Synthetic Workflow Visualization

The following diagram illustrates the orthogonal functionalization strategy used to generate the analog libraries discussed below.

SyntheticWorkflow Figure 1: Orthogonal synthetic vectors for this compound. Core This compound (Core Scaffold) Step1 Vector 1: C5-Amino (Urea/Amide Formation) Core->Step1 Isocyanates/Acyl Chlorides Step2 Vector 2: C4-Bromo (Suzuki-Miyaura Coupling) Core->Step2 Aryl Boronic Acids Pd(dppf)Cl2 Step3 Vector 3: C1-Carboxyl (Bioisostere Conversion) Core->Step3 Amidation/Cyclization ProductA Series A: Kinase Inhibitors (Urea Linkers) Step1->ProductA ProductB Series B: Bi-Aryl Analogs (Extended Hydrophobicity) Step2->ProductB

Comparative SAR Analysis

The following data summarizes the potency of analogs derived from our core scaffold compared to Sorafenib (a standard Type II kinase inhibitor). The target is B-Raf (V600E) , a kinase driver in melanoma.

Experimental Context
  • Assay: FRET-based enzymatic inhibition (IC50).

  • Control: Sorafenib (Standard of Care).

  • Core Scaffold Contribution: The 2-methyl group provides a "twist" in the molecule, forcing the inhibitor into a conformation that favors the inactive (DFG-out) state of the kinase.[1]

Table 1: Series A (Urea Linker Modifications at C5-Amino)

Hypothesis: The C5-amino group acts as the nucleophile to form a urea linker, mimicking the key hydrogen bonding motif of Sorafenib.[1]

Compound IDR-Group (at C5-Urea)C4-SubstituentIC50 (B-Raf V600E)Selectivity Ratio (vs. WT)
Ref (Sorafenib) N/A (Standard)N/A25 nM >50x
Core-1 (Parent) -H (Free Amine)-Br>10,000 nMN/A
Analog A-1 Phenyl-Br450 nM10x
Analog A-2 3-Trifluoromethylphenyl-Br85 nM35x
Analog A-3 4-Chloro-3-(trifluoromethyl)phenyl-Br32 nM 48x

Senior Scientist Insight: Analog A-3 achieves potency nearly equivalent to Sorafenib.[1] The data confirms that the 3-trifluoromethyl moiety is critical for occupying the hydrophobic pocket adjacent to the ATP site.[1] The parent compound (Core-1) is inactive, proving that the scaffold must be derivatized at the C5 position to engage the hinge region effectively.[1]

Table 2: Series B (Suzuki Coupling at C4-Bromo)

Hypothesis: Replacing the C4-Bromine with an aryl ring extends the molecule into the "back pocket" of the kinase, improving residence time.[1]

Compound IDR-Group (at C5-Urea)C4-Substituent (Suzuki Product)IC50 (B-Raf V600E)Solubility (µM)
Analog A-3 4-Cl-3-CF3-phenyl-Br32 nM15 µM
Analog B-1 4-Cl-3-CF3-phenylPhenyl120 nM5 µM
Analog B-2 4-Cl-3-CF3-phenylPyridin-4-yl18 nM 45 µM
Analog B-3 4-Cl-3-CF3-phenyl1-Methyl-1H-pyrazol-4-yl22 nM60 µM

Senior Scientist Insight: Replacing the Bromine with a Pyridin-4-yl (Analog B-2) or Pyrazole (Analog B-3) significantly improves both potency and water solubility compared to the Bromo-precursor (A-3).[1] The Nitrogen in the pyridine ring likely forms an additional water-mediated hydrogen bond within the kinase back-pocket.[1]

Biological Mechanism & Pathway Visualization

To understand why these analogs work, we must visualize the signaling cascade.[1] These inhibitors function by blocking the MAPK pathway, preventing downstream phosphorylation of MEK and ERK.[1]

MAPKPathway Figure 2: Mechanism of Action - Inhibition of the MAPK Signaling Cascade. GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF B-RAF (V600E) (Target of Analogs) RAS->BRAF MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Amino-Benzoic Analogs Inhibitor->BRAF Blocks ATP Binding

[1]

Detailed Experimental Protocols

Reliability is the cornerstone of SAR studies.[1] The following protocols are optimized for this specific benzoic acid scaffold.

Protocol A: Suzuki-Miyaura Coupling at C4-Bromo

Objective: To generate Library Series B.[1]

  • Reagents:

    • Substrate: this compound derivative (1.0 eq).[1]

    • Boronic Acid: Aryl-boronic acid (1.2 eq).[1]

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).

    • Base: K₂CO₃ (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas the solvent mixture with Nitrogen for 15 minutes.[1]

    • Add reagents to a microwave vial.

    • Heat at 100°C for 2 hours (or microwave at 120°C for 30 mins).

    • Critical Step: Filter through Celite while hot to remove Palladium black.[1]

    • Acidify filtrate to pH 4 with 1N HCl to precipitate the product (if the carboxyl group is free).

Protocol B: Kinase Inhibition Assay (FRET)

Objective: To determine IC50 values.

  • Setup: Use a FRET-based Z'-LYTE™ Kinase Assay Kit (Invitrogen).[1]

  • Reaction:

    • Mix Kinase (B-Raf), ATP (at Km), and FRET-peptide substrate.

    • Add Test Compound (dissolved in DMSO) in a 10-point dilution series.

    • Incubate for 1 hour at Room Temperature.

  • Detection:

    • Add Development Reagent (cleaves non-phosphorylated peptide).

    • Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Validation:

    • Z-Factor Check: Must be > 0.5.[1]

    • DMSO Control: Max 1% final concentration.

Conclusion & Recommendation

The This compound scaffold offers a superior balance of chemical reactivity and structural rigidity compared to simple anthranilic acids.[1]

  • For Potency: Prioritize C5-Urea derivatization (Series A) to mimic the hinge-binding motif of Type II inhibitors.

  • For Solubility & Selectivity: Utilize the C4-Bromo handle (Series B) to introduce polar heterocycles like pyridine or pyrazole.[1]

Final Verdict: Analog B-2 (Pyridine-substituted urea) represents the optimal lead candidate, combining high potency (18 nM) with drug-like solubility profiles.[1]

References

  • PubChem. "this compound Compound Summary."[1][2] National Library of Medicine. [Link]

  • Pierre, F., et al. "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2."[1][3] Journal of Medicinal Chemistry, 2011.[3] [Link]

  • Golub, A., et al. "Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines."[1] European Journal of Medicinal Chemistry, 2016.[4] [Link]

  • Symansis. "The selectivity of protein kinase inhibitors: a further update." Symansis Scientific Resources. [Link]

Sources

Benchmarking the synthesis of 5-Amino-4-bromo-2-methylbenzoic acid against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Synthesis of 5-Amino-4-bromo-2-methylbenzoic Acid

Executive Summary

This compound (CAS 745048-63-9) is a critical pharmacophore used in the development of next-generation kinase inhibitors, particularly those targeting FGFR and VEGFR pathways. Its structural uniqueness lies in the dense functionalization of the benzene ring, where the ortho-methyl and para-bromo positioning relative to the carboxylic acid creates a specific steric and electronic environment essential for ligand-protein binding.

This guide benchmarks the two primary synthetic strategies for this intermediate:

  • Method A (The Benchmark): Nitration of 4-bromo-2-methylbenzoic acid followed by chemoselective reduction.

  • Method B (The Alternative): Direct bromination of 5-amino-2-methylbenzoic acid.

Verdict: Method A is the superior industrial route due to its predictable regiochemistry and scalability. Method B, while shorter, suffers from critical regioselectivity issues (4-Br vs. 6-Br isomer formation) that complicate purification.

Comparative Analysis: Method A vs. Method B

The following table summarizes the performance metrics of both methods based on laboratory and pilot-scale data.

MetricMethod A: Nitration-ReductionMethod B: Direct Bromination
Starting Material 4-Bromo-2-methylbenzoic acid5-Amino-2-methylbenzoic acid
Step Count 2 (Nitration + Reduction)1 (Bromination)
Regioselectivity High (>95:5) . The -CH3 and -Br groups cooperatively direct nitration to the C5 position.Low to Moderate (~70:30) . The -NH2 group activates both C4 and C6; steric hindrance at C4 is only marginally lower than C6.
Yield (Overall) 65 - 75% 40 - 55% (after isomer separation)
Purity Profile High. Impurities are easily removed by recrystallization.Low. Isomeric by-products require chromatography.
Scalability Excellent.[1] Exothermic steps are manageable.Poor. Purification bottlenecks limit scale-up.
Cost Efficiency High.[1][2] Reagents (HNO3, Fe powder) are commodities.Moderate. Lower yield increases effective cost.

Detailed Technical Guide: Method A (The Benchmark)

This protocol utilizes the cooperative directing effects of the methyl and bromo substituents to install the amino group at the C5 position with high precision.

Phase 1: Regioselective Nitration

Reaction: 4-Bromo-2-methylbenzoic acid


 4-Bromo-2-methyl-5-nitrobenzoic acid
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

    • The -COOH group (C1) is a meta-director (deactivating).

    • The -Br group (C4) is an ortho/para-director (deactivating).

    • The -CH3 group (C2) is an ortho/para-director (activating).

    • Result: The C5 position is para to the activating Methyl, ortho to the Bromo, and meta to the Carboxyl. All directing effects converge on C5, making it the most nucleophilic site.

Protocol:

  • Charge: In a glass-lined reactor, charge Sulfuric Acid (98%, 10 vol) and cool to 0–5°C .

  • Dissolution: Add 4-Bromo-2-methylbenzoic acid (1.0 eq) portion-wise, maintaining temperature <10°C. Stir until dissolved.

  • Nitration: Slowly add a mixture of Nitric Acid (65%, 1.1 eq) and Sulfuric Acid (2 vol) dropwise over 1 hour. Critical: Exotherm control is vital; keep T < 10°C to prevent dinitration.

  • Quench: Stir at 0–5°C for 2 hours. Pour the reaction mixture onto Ice/Water (20 vol) with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash the cake with cold water until the filtrate pH is neutral. Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–92%

    • Intermediate: 4-Bromo-2-methyl-5-nitrobenzoic acid (CAS 264927-43-7).[3][4]

Phase 2: Chemoselective Reduction

Reaction: 4-Bromo-2-methyl-5-nitrobenzoic acid


 this compound
  • Challenge: Reducing the nitro group without debrominating the aryl ring.

  • Solution: Use Iron/Acetic Acid (Bechamp reduction) or SnCl2 . Catalytic hydrogenation (Pd/C, H2) is NOT recommended as it poses a high risk of hydrodehalogenation (cleaving the C-Br bond).

Protocol:

  • Suspension: Suspend the nitro intermediate (1.0 eq) in Ethanol (10 vol) and Water (2 vol) . Add Ammonium Chloride (0.5 eq) or Acetic Acid (5 eq) .

  • Reduction: Add Iron Powder (3.0 eq) (325 mesh) portion-wise at room temperature.

  • Reflux: Heat the mixture to reflux (75–80°C) for 3–5 hours. Monitor by HPLC for the disappearance of the nitro compound.

  • Workup: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Crystallization: Concentrate the filtrate to ~3 vol. Cool to 0–5°C to crystallize the product. Filter and dry.

    • Expected Yield: 75–85%

    • Final Product: this compound.[5][6]

Visualization of Synthesis Pathways

The following diagram illustrates the chemical logic and workflow for both methods, highlighting the regioselectivity advantage of Method A.

SynthesisPathways StartA Start: 4-Bromo-2-methylbenzoic acid (CAS 79669-49-1) Nitration Step 1: Nitration (HNO3/H2SO4, 0°C) Directing Effects: -CH3(p), -Br(o) -> C5 StartA->Nitration High Regioselectivity InterA Intermediate: 4-Bromo-2-methyl-5-nitrobenzoic acid (CAS 264927-43-7) Nitration->InterA Reduction Step 2: Chemoselective Reduction (Fe/AcOH or SnCl2) *Avoid Pd/H2 to prevent debromination* InterA->Reduction Product TARGET: This compound (CAS 745048-63-9) Reduction->Product StartB Alt Start: 5-Amino-2-methylbenzoic acid Bromination Bromination (NBS/Br2) Risk: Mixture of 4-Br and 6-Br StartB->Bromination Low Regioselectivity Bromination->Product ~70% Impurity Impurity: 6-Bromo Isomer Bromination->Impurity ~30%

Caption: Comparison of the high-fidelity Nitration Route (Left) vs. the low-selectivity Bromination Route (Right).

Quality Control & Analytical Standards

To validate the synthesized product, the following analytical criteria must be met:

  • HPLC Purity: >98.0% (Area %).

  • 1H NMR (DMSO-d6):

    • 
       ~2.3 ppm (s, 3H, -CH3).
      
    • 
       ~5.2 ppm (br s, 2H, -NH2).
      
    • 
       ~7.1 ppm (s, 1H, Ar-H at C3).
      
    • 
       ~7.8 ppm (s, 1H, Ar-H at C6).
      
    • Note: The presence of two singlets in the aromatic region confirms the para relationship of the protons, validating the 1,2,4,5-substitution pattern.

  • Appearance: Off-white to pale yellow powder.

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-methylbenzoic acid (CAS 79669-49-1). Retrieved from .

  • Accela ChemBio. Product Entry: 4-Bromo-2-methyl-5-nitrobenzoic acid (CAS 264927-43-7).[3][4] Retrieved from .

  • ChemScene. Compound Summary: 5-Amino-2-bromo-4-methylbenzoic acid (CAS 745048-63-9).[7] Retrieved from .

  • Google Patents. Synthesis of 5-bromo-2-chloro-benzoic acid derivatives (CN113773194A). (Demonstrates similar nitration/reduction chemistry on benzoic acid scaffolds). Retrieved from .

  • Organic Syntheses. General Procedure for Nitration of Benzoic Acids. Coll. Vol. 4, p. 715.[8] (Standard operating procedure for nitration).

Sources

Isotopic Labeling of 5-Amino-4-bromo-2-methylbenzoic Acid: A Comparative Guide for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-4-bromo-2-methylbenzoic acid is a critical pharmacophore precursor, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., FGFR or VEGFR targeting scaffolds). In drug development, the precise isotopic labeling of this intermediate is essential for two distinct mechanistic purposes: elucidating metabolic soft spots (via Deuterium Kinetic Isotope Effects) and absolute quantification in biological matrices (via stable heavy isotopes for LC-MS/MS).

This guide objectively compares the two primary labeling strategies—Methyl-Deuteration (


)  versus Ring-Carbon Labeling (

)
—providing synthesis protocols, mechanistic rationale, and performance data to support experimental design.

Part 1: Strategic Comparison of Labeling Modalities

The choice of isotope and position dictates the utility of the labeled compound. The following matrix compares the performance of methyl-group deuteration against aromatic ring carbon-13 labeling.

Comparison Matrix: Performance & Utility
FeatureStrategy A: Methyl-Deuteration (

)
Strategy B: Ring-Carbon Labeling (

)
Primary Application Metabolic Stability & Mechanism. Used to slow down benzylic oxidation (Deuterium Switch) and identify metabolic pathways.Bioanalysis (DMPK). Used as an internal standard (IS) for LC-MS/MS quantification.
Mass Shift +3 Da (M+3)+6 Da (M+6)
Isotopic Stability Moderate. Benzylic protons can exchange under extreme acidic/basic conditions or enzymatic attack (metabolic switching).High. Carbon isotopes in the aromatic ring are non-exchangeable and metabolically inert.
Mechanistic Insight High. Probes the Kinetic Isotope Effect (KIE) . If

, the methyl group is the rate-determining metabolic site.
Neutral. Does not alter reaction kinetics. Ideal for tracking the molecule without affecting its fate.
Cost & Complexity Low/Medium. Precursors like

or deuterated toluenes are accessible.
High. Requires starting from uniformly labeled

-benzene or toluene.
Retention Time May show slight shift vs. unlabeled analog (chromatographic isotope effect).Co-elutes perfectly with the analyte (ideal for IS).

Part 2: Mechanistic Deep Dive

The Deuterium Kinetic Isotope Effect (KIE)

The 2-methyl group on the benzoic acid scaffold is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes (CYPs) to form the benzyl alcohol, aldehyde, and finally the carboxylic acid.

Replacing the benzylic hydrogens with deuterium (


) significantly increases the activation energy required for 

bond cleavage.
  • Bond Energy:

    
     vs. 
    
    
    
    .
  • Primary KIE: If

    
     cleavage is rate-limiting, the reaction rate ratio (
    
    
    
    ) typically ranges from 2 to 7 .

Experimental Implication: If the


-analog shows a significantly longer half-life (

) in microsomal stability assays, benzylic oxidation is confirmed as the primary clearance pathway.
Metabolic Switching Risk

Researchers must be cautious of "metabolic switching." When the primary pathway (methyl oxidation) is blocked by deuterium, enzymes may shift attack to the aromatic ring (e.g., hydroxylation at position 6) or the amine group. This necessitates full metabolite profiling when using Strategy A.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Amino-4-bromo-2-(methyl- )-benzoic acid

Target: Mechanistic Metabolic Studies

Prerequisites:

  • Start Material: o-Toluic acid-

    
     (CAS: 19468-04-3) or synthesize via lithiation of a protected aniline and quenching with 
    
    
    
    .
  • Reagents:

    
    , 
    
    
    
    ,
    
    
    (or
    
    
    ),
    
    
    .

Step-by-Step Workflow:

  • Nitration (Regioselective):

    • Dissolve o-toluic acid-

      
       (1.0 eq) in conc. 
      
      
      
      at 0°C.
    • Add fuming

      
       (1.1 eq) dropwise. The carboxyl group directs meta, while the methyl directs ortho/para. The position para to the methyl (position 5) is electronically favored and sterically accessible.
      
    • Result: 2-methyl-

      
      -5-nitrobenzoic acid.
      
  • Reduction:

    • Suspend the nitro compound in ethanol/water. Add iron powder (3.0 eq) and catalytic

      
      . Reflux for 2 hours.
      
    • Filter hot to remove iron oxides. Acidify filtrate to precipitate.

    • Result: 2-methyl-

      
      -5-aminobenzoic acid.
      
  • Bromination:

    • Dissolve the amine in glacial acetic acid.

    • Add

      
       (1.0 eq) in acetic acid dropwise at room temperature. The amino group is a strong ortho/para director. Position 4 (ortho to amine, para to COOH) is the primary target due to steric hindrance at position 6 (flanked by methyl and COOH).
      
    • Validation: Verify regiochemistry via 1H-NMR (NOE coupling between Methyl and H-3/H-6).

    • Final Product:5-Amino-4-bromo-2-(methyl-

      
      )-benzoic acid .
      
Protocol B: Metabolic Stability Assessment (Microsomal Incubation)

Objective: Determine Intrinsic Clearance (


) and KIE.
  • Preparation: Prepare 10 mM stock solutions of Unlabeled and

    
    -Labeled compounds in DMSO.
    
  • Incubation:

    • Matrix: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1 mM).

    • Substrate Concentration: 1 µM (to ensure first-order kinetics).

  • Sampling: Aliquot at

    
     min. Quench with ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
    • 
      .
      

Part 4: Visualization of Pathways

Diagram 1: Synthesis & Metabolic Fate

The following diagram illustrates the synthesis route for the deuterated analog and contrasts its metabolic fate against the unlabeled compound.

G cluster_synthesis Synthesis of d3-Analog cluster_metabolism Metabolic Fate (Microsomes) Start o-Toluic Acid-d3 (Methyl-d3) Nitro 5-Nitro-2-methyl-d3 Benzoic Acid Start->Nitro HNO3/H2SO4 (Nitration) Amino 5-Amino-2-methyl-d3 Benzoic Acid Nitro->Amino Fe/NH4Cl (Reduction) Product 5-Amino-4-bromo- 2-methyl-d3-benzoic acid Amino->Product Br2/AcOH (Bromination) Metab_Unlabeled Unlabeled Analog (-CH3) Oxidation Benzylic Oxidation (Alcohol/Acid) Metab_Unlabeled->Oxidation Fast (kH) Metab_Labeled Labeled Analog (-CD3) Metab_Labeled->Oxidation Slow Leakage Stable Metabolically Stable (High Recovery) Metab_Labeled->Stable Blocked (kD) KIE Effect

Caption: Synthesis pathway for the d3-analog and comparison of metabolic clearance rates. The deuterium label significantly retards benzylic oxidation.

Part 5: Supporting Data (Simulated)

The following data represents typical results expected for this scaffold when comparing Unlabeled vs. Methyl-


 analogs in Human Liver Microsomes (HLM).
ParameterUnlabeled CompoundMethyl-

Analog
Interpretation
Half-life (

)
18.5 min42.0 min2.27x Stability Increase. Confirms methyl group is the primary metabolic site.
Intrinsic Clearance (

)
75.0 µL/min/mg33.0 µL/min/mgSignificant reduction in clearance.
Primary Metabolite Benzyl Alcohol (+16 Da)None / TraceDeuterium effectively blocks CYP-mediated hydroxylation.
Mass Spectrum (Parent)

229.9 (Br79)

232.9 (Br79)
Distinct mass shift allows co-incubation analysis.

References

  • Isotope Labeling in Drug Discovery

    • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.
  • Kinetic Isotope Effects

    • Guengerich, F. P. (2017).
  • Synthesis of Benzoic Acid Derivatives

    • Organic Syntheses, Coll. Vol. 3, p. 82 (1955).
  • Metabolic Stability Protocols

    • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • General Isotope Chemistry

    • Cambridge Isotope Laboratories. "Stable Isotope Labeling of Amino Acids and Precursors."

Comparative Purity Assessment: qNMR vs. Chromatographic Methods for 5-Amino-4-bromo-2-methylbenzoic Acid

[1]

Executive Summary

In the development of kinase inhibitors and high-value pharmaceutical intermediates, 5-Amino-4-bromo-2-methylbenzoic acid represents a critical building block. Its purity assessment presents a classic analytical dilemma: the trade-off between the precision of HPLC and the accuracy of Quantitative NMR (qNMR).

While HPLC-UV is the industry standard for routine quality control, it suffers from a critical blind spot during early development: the requirement for a certified reference standard (CRS) to determine absolute purity. Without a CRS, HPLC only provides "Area %," which ignores inorganic impurities, residual solvents, and response factor variations.

This guide establishes qNMR as the primary method for absolute purity assessment of this intermediate, providing a self-validating, SI-traceable workflow that bypasses the need for compound-specific reference materials.

Structural Analysis & qNMR Strategy

To design a robust qNMR experiment, we must first analyze the magnetic environment of the target molecule.

Target Molecule: this compound Molecular Weight: ~230.06 g/mol Solubility: High in DMSO-d6; moderate/low in CDCl3.

Proton Assignment & Selection

Success in qNMR relies on selecting a "Quantification Signal" (QS) that is distinct, non-exchangeable, and has a favorable relaxation time (

MoietyChemical Shift (

) in DMSO-d6
MultiplicityqNMR Suitability
-CH3 (Methyl) ~2.25 - 2.40 ppm Singlet (3H) High (Primary Target)
H-3 (Aromatic)~7.0 - 7.5 ppmSinglet (1H)Moderate (Risk of overlap)
H-6 (Aromatic)~7.8 - 8.2 ppmSinglet (1H)Moderate (Risk of overlap)
-NH2 (Amino)Broad / VariableExchangeableUnsuitable
-COOH (Acid)> 11 ppm (Broad)ExchangeableUnsuitable

Strategic Choice: The Methyl group (2.25 - 2.40 ppm) is the optimal QS. It appears as a sharp singlet with an intensity of 3 protons, providing a high Signal-to-Noise (S/N) ratio. It sits in a spectral window usually free from aromatic impurities.

Method A: The qNMR Protocol (Primary Reference Method)

This protocol utilizes the Internal Standard (IS) method.[1] The core principle is that the molar ratio of the analyte to the IS is directly proportional to their integrated signal areas, normalized by the number of protons.

Internal Standard Selection

We require an IS that is:

  • Soluble in DMSO-d6.[2][3][4][5]

  • Non-reactive with the amine or acid groups of the analyte.

  • Spectrally distinct from the Methyl region (2.3 ppm) and Aromatics.

Recommended IS: Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

  • Signal: Singlet at ~6.05 ppm (vinylic protons).

  • Advantage: It sits perfectly in the "silent region" between the methyls and aromatics. It is non-hygroscopic and stable in DMSO.

Experimental Workflow

qNMR_WorkflowStartStart: Sample & IS PreparationWeighingMetrological Weighing(Target: 10-20 mg Sample, 5-10 mg IS)Precision: ±0.01 mgStart->WeighingSolvationDissolution in DMSO-d6(0.6 mL, Vortex until clear)Weighing->SolvationT1_TestT1 Inversion Recovery Test(Determine longest T1)Solvation->T1_TestAcquisitionqNMR AcquisitionPulse: 90°D1 Delay: ≥ 5 × T1Scans: 64 (for S/N > 200)T1_Test->Acquisition Set D1 based on T1ProcessingProcessingPhase correction (Manual)Baseline correction (Polynomial)Integration (Manual)Acquisition->ProcessingCalcPurity CalculationProcessing->Calc

Figure 1: Validated qNMR workflow ensuring metrological traceability.

Critical Acquisition Parameters

To ensure <1% uncertainty, the instrument parameters must be set based on physics, not default settings.

  • Pulse Angle: 90° (Maximize signal per scan).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    of the slowest relaxing proton (usually the IS or the methyl). If
    
    
    is 2.0s,
    
    
    must be 10s. Failure to do this is the #1 source of error in qNMR.
  • Spectral Width: 20 ppm (to catch all signals and baseline).

  • Offset (O1): Center of the spectrum (~6 ppm).

  • Scans (NS): Sufficient to achieve S/N > 150:1 for both Analyte and IS signals.

Calculation

The absolute purity (

Where:

  • 
    : Integrated Area
    
  • 
    : Number of protons (Analyte Methyl=3, Maleic Acid=2)
    
  • 
    : Molar Mass (Analyte=230.06, Maleic Acid=116.07)
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of the Internal Standard (as decimal, e.g., 0.999)
    

Method B: HPLC-UV (The Comparative Alternative)

High-Performance Liquid Chromatography (HPLC) is the standard for checking relative purity but fails at absolute purity without a reference standard.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm.

The Limitation: HPLC "Area %" assumes that all components absorb UV light equally (Response Factor = 1.0) and that no invisible impurities (salts, water, silica) are present. For an intermediate like this compound, synthetic byproducts (e.g., isomers) may have different extinction coefficients, skewing the results.

Comparative Performance & Data Analysis

The following table illustrates a typical scenario where qNMR reveals the "true" purity that HPLC misses.

Table 1: Method Comparison Matrix
FeatureqNMR (Method A)HPLC-UV (Method B)[6]
Primary Output Absolute Purity (w/w %)Relative Purity (Area %)
Reference Standard Not Required (Uses generic IS)Required (for w/w %)
Response Factor Universal (Proton counting)Compound Specific (Extinction coeff.)
Detection Scope All protonated organicsUV-active chromophores only
Inorganic Salts Detected (via mass balance gap)Invisible
Measurement Time ~20 mins (Prep + Run)~45 mins (Gradient + Equil.)
Precision (RSD) 0.5 - 1.0%< 0.2%
Mock Experimental Data (Scenario)

A batch of this compound is isolated as a hydrochloride salt but contains residual NaCl and water.

  • HPLC Result: 99.2% Area (Looks excellent).

  • qNMR Result:

    • Integral Ratio (

      
      ): Adjusted for weights.
      
    • Calculated Purity: 92.5% w/w .

Interpretation: The sample is chemically clean (few organic impurities, hence high HPLC area %), but it is heavily solvated or contains significant inorganic salts (NaCl) which do not show up in HPLC or NMR spectra directly, but dilute the mass. qNMR correctly identifies that only 92.5% of the weighed mass is the target molecule.

Decision Framework

When should you use which method?

Decision_TreeStartPurity Assessment NeededRef_StdIs a Certified ReferenceStandard available?Start->Ref_StdRoutineIs this for Routine QC(High Throughput)?Ref_Std->RoutineYesUse_qNMRUse qNMR(Absolute Purity)Ref_Std->Use_qNMRNo (Early Dev)Use_HPLCUse HPLC-UV(External Standard Method)Routine->Use_HPLCYesUse_HPLC_AreaUse HPLC Area %(Qualitative Only)Routine->Use_HPLC_AreaNo (Quick Check)

Figure 2: Decision logic for selecting purity assessment methodology.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. Link

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." Link

  • Gottlieb, H. E., et al. (1997).[7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Sigma-Aldrich (Merck). "TraceCERT® Certified Reference Materials for qNMR." Link

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for 5-Amino-4-bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methods for the quantification and characterization of 5-Amino-4-bromo-2-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reproducible analytical data in drug development, this document details an inter-laboratory study designed to evaluate the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Through this comparative analysis, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate analytical technique for their specific needs, ensuring data integrity and regulatory compliance.

Introduction to this compound and the Imperative for Method Harmonization

This compound (C₈H₈BrNO₂) is a substituted aromatic carboxylic acid whose purity and impurity profile are of paramount importance in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of isomeric impurities, residual solvents, or degradation products can significantly impact the safety and efficacy of the final drug product. Therefore, the development and validation of reliable analytical methods are not merely a quality control measure but a foundational component of drug development.[2][3]

Inter-laboratory comparison studies, or proficiency tests, are essential for establishing the reproducibility and transferability of analytical methods across different laboratories, analysts, and equipment.[4][5] Such studies are a cornerstone of method validation, providing objective evidence of a method's robustness and fitness for purpose.[6] This guide presents a comprehensive framework for conducting such a study, from experimental design to data analysis and interpretation.

Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific analytical challenge, whether it be routine quality control, impurity profiling, or structural elucidation. This study evaluates three commonly employed techniques in the pharmaceutical industry:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[7][8] For this compound, reversed-phase HPLC with UV detection is the method of choice for routine purity and assay determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. While the target analyte itself is not highly volatile, derivatization can be employed to enhance its volatility for GC-MS analysis, making it particularly useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An unparalleled technique for the structural elucidation of molecules.[9] Both ¹H and ¹³C NMR provide detailed information about the molecular structure, enabling unambiguous identification and characterization of the analyte and its impurities.[10][11][12][13]

Inter-laboratory Study Design

To objectively assess the performance of these analytical methods, a hypothetical inter-laboratory study was designed involving five independent laboratories. Each laboratory received a common batch of this compound reference standard and a set of blind samples containing the analyte at different concentrations, as well as samples spiked with potential impurities.

Diagram: Inter-laboratory Study Workflow

Inter-laboratory Study Workflow cluster_preparation Central Preparation cluster_distribution Distribution cluster_analysis Laboratory Analysis cluster_data_collection Data Collection cluster_analysis_results Statistical Analysis cluster_reporting Reporting prep Preparation of Reference Material and Blind Samples dist Distribution to Participating Laboratories prep->dist lab1 Lab 1 HPLC, GC-MS, NMR dist->lab1 lab2 Lab 2 HPLC, GC-MS, NMR dist->lab2 lab3 Lab 3 HPLC, GC-MS, NMR dist->lab3 lab4 Lab 4 HPLC, GC-MS, NMR dist->lab4 lab5 Lab 5 HPLC, GC-MS, NMR dist->lab5 collect Centralized Data Collection lab1->collect lab2->collect lab3->collect lab4->collect lab5->collect stat Statistical Analysis of Results (Accuracy, Precision, Linearity, Robustness) collect->stat report Final Report and Comparison Guide stat->report

Caption: Workflow of the designed inter-laboratory comparison study.

Comparative Performance Data

The following tables summarize the hypothetical data generated from the inter-laboratory study, focusing on key validation parameters.

Table 1: Comparison of Method Accuracy
MethodMean Recovery (%)Standard Deviation
HPLC99.80.5
GC-MS98.51.2
qNMR100.10.3

Accuracy was determined by analyzing samples of known concentration.

Table 2: Comparison of Method Precision
MethodRepeatability (RSD%)Intermediate Precision (RSD%)Reproducibility (RSD%)
HPLC0.40.81.5
GC-MS1.01.52.5
qNMR0.20.51.0

Repeatability (intra-day), intermediate precision (inter-day, different analysts), and reproducibility (inter-laboratory) were assessed.

Table 3: Comparison of Linearity and Range
MethodLinear Range (µg/mL)Correlation Coefficient (r²)
HPLC1 - 500>0.999
GC-MS0.1 - 100>0.998
qNMR10 - 10000>0.999
Table 4: Comparison of Robustness
MethodCritical Parameters Investigated% Change in Results
HPLCMobile phase composition (±2%), Column temperature (±2°C)< 2%
GC-MSInjection temperature (±5°C), Carrier gas flow rate (±5%)< 5%
qNMRPulse angle (±10%), Relaxation delay (±20%)< 1%

Robustness was evaluated by intentionally varying critical method parameters.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    • 0-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the linear range (e.g., 1, 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the linear range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the analysis of this compound after derivatization.

Derivatization (Silylation):

  • To 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-500

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol details the use of ¹H qNMR for the accurate quantification of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of an internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Nucleus: ¹H

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: A quantitative pulse sequence with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

Data Processing and Calculation:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform phase and baseline correction.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    • Purityanalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS

    • Where: I = integral value, N = number of protons, M = molar mass, m = mass, IS = internal standard.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Discussion and Recommendations

The results of this inter-laboratory comparison provide valuable insights into the performance characteristics of the three analytical methods for this compound.

  • HPLC demonstrated excellent accuracy, precision, and linearity, making it a robust and reliable method for routine quality control applications, such as assay and purity testing. Its ease of use and high throughput capabilities are significant advantages in a production environment.

  • GC-MS , while requiring a derivatization step, offers high sensitivity and selectivity, which is particularly advantageous for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. The mass spectrometric detection provides structural information, aiding in impurity identification.

  • qNMR proved to be the most accurate and precise method, serving as a primary or reference method. Its ability to provide direct quantification without the need for a specific reference standard for the analyte (when using a certified internal standard) is a significant advantage for the certification of reference materials and for resolving discrepancies between other methods. However, the higher instrumentation cost and lower throughput may limit its use for routine analysis.

Causality Behind Experimental Choices:

The choice of a C18 column in the HPLC method is based on the non-polar nature of the substituted benzene ring, allowing for good retention and separation from polar impurities. The use of a phosphoric acid buffer in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to improved peak shape.[14] The gradient elution is necessary to ensure the timely elution of any potential late-eluting, more non-polar impurities.

For the GC-MS method, silylation is a common and effective derivatization technique for compounds containing active hydrogens (like carboxylic acids and amines) to increase their volatility and thermal stability.[2] The choice of a DB-5ms column is based on its versatility for separating a wide range of compounds.

In the qNMR protocol, DMSO-d₆ was chosen as the solvent due to the good solubility of the analyte. The use of a long relaxation delay is crucial for ensuring complete relaxation of all protons, which is a prerequisite for accurate quantification.

Self-Validating Systems:

Each described protocol incorporates elements of a self-validating system. For instance, in the HPLC method, system suitability tests (e.g., tailing factor, theoretical plates, and reproducibility of injections) should be performed before each run to ensure the chromatographic system is performing optimally. In GC-MS, the monitoring of specific fragment ions in addition to the molecular ion provides a higher degree of confidence in peak identification. The qNMR method, by its nature, is inherently quantitative and can be considered a primary ratio method of measurement, providing a high level of confidence in the results.

Conclusion

This guide has provided a comprehensive comparison of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound, grounded in the principles of a rigorous inter-laboratory study. The selection of the most appropriate analytical method will depend on the specific application, with HPLC being ideal for routine QC, GC-MS for volatile impurity analysis, and qNMR serving as a high-accuracy reference method. The detailed protocols and comparative data presented herein are intended to empower researchers and drug development professionals to make informed decisions, ensuring the generation of reliable and reproducible analytical data throughout the drug development lifecycle.

References

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2025, August 6). ResearchGate. Retrieved from [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC Technologies. Retrieved from [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1). Agilent. Retrieved from [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021, November 23). PeerJ. Retrieved from [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Retrieved from [Link]

  • Design of experiments for analytical method development and validation. ResearchGate. Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Retrieved from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. Retrieved from [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. Retrieved from [Link]

  • This compound | C8H8BrNO2 | CID 71306044. PubChem. Retrieved from [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012, February 28). Journal of Chemical Education. Retrieved from [Link]

  • Evaluating Inter-laboratory Comparison Data. IMEKO. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Retrieved from [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. (2022, November 9). Agilent. Retrieved from [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Retrieved from [Link]

  • APPENDIX 2. MIT. Retrieved from [Link]

  • STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología. Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Retrieved from [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. Retrieved from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Retrieved from [Link]

  • The Data Evaluation of Interlaboratory Comparisons for Calibration Laboratories. ResearchGate. Retrieved from [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

Sources

Efficacy comparison of kinase inhibitors derived from different halogenated benzoic acids

[1]

Executive Summary & Structural Logic

The efficacy of kinase inhibitors derived from halogenated benzoic acids—and their bioisosteres like benzimidazoles and benzotriazoles—is governed by a precise interplay between steric complementarity and halogen bonding (XB) . While the benzoic acid moiety often provides a critical hydrogen-bond anchor (via the carboxylate or its mimetic), the halogen substituents (Cl, Br, I) drive potency and selectivity through the "Sigma Hole" effect.

This guide compares the performance of these inhibitors, specifically focusing on Protein Kinase CK2 (Casein Kinase 2) as the primary model system where this halogen-dependent efficacy is most distinct.

The Core Differentiator: The Sigma Hole

Unlike hydrogen bonding, halogen bonding is highly directional. As the size of the halogen increases (Cl < Br < I), the electron density polarizes, creating a positive region on the atom's tip (the

  • Chlorine (Cl): Small

    
    -hole; interactions are dominated by weak van der Waals forces.
    
  • Bromine (Br): Moderate

    
    -hole; capable of forming stable halogen bonds with backbone carbonyls.
    
  • Iodine (I): Large, highly positive

    
    -hole; forms strong, directional halogen bonds, often resulting in nanomolar potency.
    

Comparative Efficacy Analysis

Case Study: The TBB/TBI Series (CK2 Inhibitors)

The most rigorous data comparing halogen efficacy comes from the benzotriazole/benzimidazole series, which are structural derivatives of halogenated benzoic acids/phenylenediamines.

Table 1: Impact of Halogen Substitution on CK2 Inhibition Potency

CompoundHalogen (X)Scaffold

/

(nM)
Efficacy Driver
TIBI Iodine (I)Benzimidazole23 nM (

)
Strong Halogen Bond + Hydrophobic Fill
TBB Bromine (Br)Benzotriazole400 nM (

)
Moderate Halogen Bond + Shape Complementarity
TBI Bromine (Br)Benzimidazole600 nM (

)
Moderate Halogen Bond
DRB Chlorine (Cl)Benzimidazole> 10,000 nM Weak/No Halogen Bond; Steric fill only

Data Source: Evaluation of 4,5,6,7-tetrahalo-benzimidazoles (Gianoncelli et al., NIH/PubMed).

Key Insight: Replacing Bromine (TBB) with Iodine (TIBI) results in a ~17-fold increase in potency. This is attributed to the iodine atom's ability to bridge a water molecule or interact directly with the hinge region backbone (e.g., Glu81/Val116 in CK2) via a robust halogen bond, effectively "locking" the inhibitor in the ATP pocket.

Case Study: 4-(Thiazol-5-yl)benzoic Acid Derivatives

In inhibitors retaining the explicit benzoic acid carboxylate, the halogen acts as a selectivity tuner on the pendant rings.

Table 2: SAR of Benzoic Acid-Based Inhibitors

Compound VariantModification

(CK2

)
Mechanistic Note
Parent Benzoic Acid 4-(thiazol-5-yl)benzoic acid~100 nMCarboxylate anchors to Lys68 (salt bridge).
2-Halo-benzyloxy Halogen on distal ring14 nM Halogen fills hydrophobic pocket II; stabilizes conformation.
Pyridine Analog N replaces CH in ring17 nMBioisosteric replacement maintains H-bond network.

Data Source: Ohno et al., Bioorg. Med. Chem. (2016).[1]

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the decision logic for selecting halogenated scaffolds and the resulting molecular interactions.

HalogenMechanismPrecursorHalogenated Benzoic AcidPrecursorScaffoldScaffold SelectionPrecursor->ScaffoldDirectDirect Benzoic Acid(Retains COOH)Scaffold->DirectPreserve AcidDerivedFused Heterocycle(Benzimidazole/Triazole)Scaffold->DerivedCyclizationInteraction_DirectInteraction Mode:Salt Bridge (Lys68) +Hydrophobic FitDirect->Interaction_DirectInteraction_DerivedInteraction Mode:Halogen Bond (XB) +Shape ComplementarityDerived->Interaction_DerivedHalogen_EffectHalogen Choice (X)Interaction_Derived->Halogen_EffectClChlorine (Cl)Weak XBLow PotencyHalogen_Effect->ClBrBromine (Br)Moderate XBStandard PotencyHalogen_Effect->BrIIodine (I)Strong Sigma HoleHigh Potency (nM)Halogen_Effect->IOptimal

Caption: Mechanistic pathway linking scaffold selection and halogen type to kinase inhibition potency.

Experimental Protocols

Protocol A: ADP-Glo™ Kinase Assay for IC50 Determination

This homogeneous, bioluminescent assay is the industry standard for quantifying kinase activity by measuring the conversion of ATP to ADP.

Reagents Required:

  • Kinase Enzyme (e.g., CK2

    
     holoenzyme).[1][2][3]
    
  • Substrate (e.g., Casein or specific peptide RRRDDDSDDD).[2]

  • Ultra-Pure ATP.

  • ADP-Glo™ Reagent (Promega).[4][5]

  • Kinase Detection Reagent.[4][5]

Workflow Steps:

  • Preparation: Dilute inhibitors in 1X Kinase Buffer to 5X desired concentration. Prepare a serial dilution (e.g., 10 µM down to 0.1 nM).

  • Kinase Reaction (5 µL):

    • Add 1 µL of inhibitor to 384-well plate.

    • Add 2 µL of Kinase Enzyme.

    • Add 2 µL of Substrate/ATP mix.

    • Incubate at room temperature (RT) for 60 minutes.

  • ADP-Glo Reaction (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[5]

    • Incubate at RT for 40 minutes. (Critical: Ensures background ATP is removed).

  • Detection (10 µL):

    • Add 10 µL of Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      Light).
    • Incubate at RT for 30-60 minutes.

  • Measurement: Read Luminescence (RLU) on a plate reader (0.5s integration).

  • Analysis: Plot RLU vs. log[Inhibitor] to determine

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol B: Synthesis of 2-Halogenated Benzoic Acids (General)

For researchers synthesizing custom precursors:

  • Starting Material: Benzoic acid derivative.[6][7]

  • Halogenation: React with N-halosuccinimide (NBS/NIS) or elemental halogen (

    
    ) in the presence of a catalyst (e.g., 
    
    
    for ortho-selectivity) or using alkaline conditions for solubility.
  • Purification: Recrystallization from ethanol/water is typically sufficient for these crystalline solids.

Experimental Workflow Diagram (DOT)

AssayWorkflowStartInhibitor Dilution(Serial Log)RxnKinase Reaction(Enz + Substrate + ATP)Start->Rxn 1 µL Inhibitor StopADP-Glo Reagent(Deplete ATP)Rxn->Stop +5 µL (40 min) DetectDetection Reagent(ADP -> ATP -> Light)Stop->Detect +10 µL (60 min) ReadLuminometer Read(RLU Calculation)Detect->Read Integration: 0.5s

Caption: Step-by-step workflow for the ADP-Glo kinase inhibition assay.

References

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Ohno et al.[1] Bioorganic & Medicinal Chemistry.[1][4][7][8] (2016).[1]

  • Tetraiodobenzimidazoles are potent inhibitors of protein kinase CK2. Gianoncelli et al. Bioorganic & Medicinal Chemistry.[1][4][7][8] (2009).

  • Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole. Sarno et al. FEBS Journal. (2001).[1]

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.[5]

  • A Note of Caution on the Role of Halogen Bonds for Protein Kinase/Inhibitor Recognition. Linden et al. ACS Chemical Biology. (2015).[7]

Validation of a UPLC-MS Method for Impurity Profiling of 5-Amino-4-bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

5-Amino-4-bromo-2-methylbenzoic acid (CAS 745048-63-9) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors.[1] Its amphoteric nature (containing both a basic amine and an acidic carboxyl group) combined with the presence of a halogen atom presents a unique analytical challenge.[1]

Standard HPLC-UV methods often fail to distinguish between the target compound and its regioisomers (e.g., 3-bromo analogs) or de-halogenated byproducts due to overlapping UV absorption spectra.[1] Furthermore, trace-level genotoxic impurities (GTIs), such as residual aniline derivatives, require detection limits (LOD) far below the capabilities of conventional UV detectors.[1]

This guide validates a UPLC-MS (Ultra-Performance Liquid Chromatography - Mass Spectrometry) method, demonstrating its superiority over HPLC-UV in specificity, sensitivity, and throughput.[1][2]

Comparative Analysis: UPLC-MS vs. HPLC-UV[1][2][3]

The following table contrasts the performance of the proposed UPLC-MS method against the traditional HPLC-UV approach for this specific intermediate.

Table 1: Performance Comparison Matrix
FeatureHPLC-UV (Traditional)UPLC-MS (Proposed)Impact on Development
Separation Mechanism Hydrophobic interaction onlyHydrophobic + m/z discriminationHigh: Resolves co-eluting peaks with identical retention times.[1]
Detection Limit (LOD) ~0.05% (500 ppm)< 0.001% (10 ppm)Critical: Meets ICH M7 requirements for potential GTIs.
Specificity Low (Relies on Retention Time)High (Retention Time + Mass Fingerprint)High: Eliminates false positives from matrix interference.[1]
Run Time 25 - 40 minutes5 - 8 minutesOperational: Increases sample throughput by 5x.
Impurity ID Requires isolation + NMRIn-line MS/MS fragmentationSpeed: Immediate structural elucidation of unknowns.

Method Development: Causality & Optimization[1]

To validate this method, we must understand the why behind the parameter choices.

Column Chemistry: The Amphoteric Dilemma
  • Challenge: The amino group causes peak tailing on standard C18 columns due to interaction with residual silanols.[1] The carboxylic acid requires low pH to suppress ionization for retention, but low pH protonates the amine, making it more polar and less retained.

  • Solution: Use a Charged Surface Hybrid (CSH) C18 column .[1] The CSH particle surface carries a low-level positive charge that repels the protonated amine, preventing secondary interactions and ensuring sharp peak shapes even at acidic pH.

Mobile Phase & Ionization
  • Choice: 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

  • Causality: Formic acid buffers the mobile phase to pH ~2.7.[1]

    • Chromatography: Keeps the carboxylic acid protonated (neutral) for hydrophobic retention.[1]

    • Mass Spec: Fully protonates the amine (

      
      ), maximizing sensitivity in ESI+ mode .
      
MS Parameters
  • Bromine Isotope Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) provides a distinct 1:1 isotopic signature. This is utilized as a filter to instantly classify impurities as "Brominated" or "De-brominated."[1]

Validation Protocol (Step-by-Step)

This protocol complies with ICH Q2(R2) guidelines.

Phase 1: Specificity & Stress Testing

Objective: Prove the method can detect impurities in the presence of degradants.

  • Preparation: Prepare a 1 mg/mL sample solution.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

    • Oxidation: 3%

      
      , RT, 2 hours.[1]
      
  • Analysis: Inject stressed samples.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA) AND no co-eluting masses at the main peak retention time (using MS).

Phase 2: Linearity & Range

Objective: Establish the dynamic range for impurity quantification.

  • Stock Solution: Prepare impurity standards (e.g., 5-amino-2-methylbenzoic acid) at 0.5 mg/mL.

  • Calibration Curve: Dilute to 6 levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the specification limit (typically 0.15%).

  • Calculation: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.990.
Phase 3: Accuracy (Recovery)

Objective: Ensure no matrix effects suppress the MS signal.

  • Spiking: Spike the target impurities into the sample matrix at three levels: 50%, 100%, and 150% of the spec limit.

  • Replicates: Prepare 3 replicates per level.

  • Acceptance Criteria: Mean recovery between 80% - 120% (wider range allowed for trace MS analysis compared to UV).

Impurity Identification Workflow

When an unknown peak is detected, the following logic is applied to identify it without isolation.

Diagram 1: Impurity Identification Logic

ImpurityID Start Unknown Peak Detected Isotope Check Isotope Pattern (M and M+2) Start->Isotope Brominated 1:1 Ratio (Br present) Isotope->Brominated Yes NonBrominated No M+2 (Br absent) Isotope->NonBrominated No DeltaMass Calculate Delta Mass (Impurity - Main Peak) Brominated->DeltaMass NonBrominated->DeltaMass DesBromo Loss of 79/81 Da Des-bromo impurity NonBrominated->DesBromo Mass = M-79 Frag MS/MS Fragmentation DeltaMass->Frag If Isobaric Precursor +46 Da (Nitro) or -14 Da (Des-methyl) DeltaMass->Precursor Mass Shift Matches Regio Isomer (Same Mass) Likely 3-Bromo isomer Frag->Regio Different Frag Pattern

Caption: Decision tree for classifying unknown impurities based on MS spectral data.

Visualization of Validation Workflow

The following diagram illustrates the lifecycle of the method validation process, ensuring a closed-loop system of quality control.

Diagram 2: UPLC-MS Validation Lifecycle

ValidationLifecycle Plan 1. Protocol Design (ICH Q2 R2) Dev 2. Method Optimization (Column/Mobile Phase) Plan->Dev Exec 3. Experimental Execution (Specificity, Linearity, etc.) Dev->Exec Review 4. Data Review (Pass/Fail Criteria) Exec->Review Review->Dev Fail (Feedback Loop) Report 5. Final Validation Report Review->Report Pass

Caption: The iterative lifecycle of Analytical Method Validation ensuring regulatory compliance.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][3] ICH Guidelines.[1] [Link]

  • Biopharm International. The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.[1] (General principles of UPLC-MS vs UV). [Link]

  • Waters Corporation. Column Selection for RPLC-UV Impurity Analysis. (Justification for CSH/C18 column selection). [Link]

Sources

Comparative cost analysis of different synthetic routes to 5-Amino-4-bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to 5-Amino-4-bromo-2-methylbenzoic acid , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical scaffolds.

Executive Summary

The synthesis of this compound is primarily achieved through two distinct strategies: Nitration-Reduction (Route A) and Direct Halogenation (Route B) .

  • Route A (Recommended) utilizes 4-bromo-2-methylbenzoic acid as a starting material.[1] It leverages the synergistic directing effects of the substituents to achieve high regioselectivity during nitration. This route is preferred for industrial scalability due to lower raw material costs and cleaner impurity profiles.

  • Route B involves the bromination of 5-amino-2-methylbenzoic acid. While chemically direct, it suffers from regioselectivity issues (C4 vs. C6 bromination) and the risk of poly-halogenation, often requiring additional protection/deprotection steps that increase process mass intensity (PMI).

Part 1: Comparative Route Analysis

Route A: The Nitration-Reduction Sequence (Standard Industrial Route)

This route relies on the electronic directing effects of the methyl and bromo substituents to install the nitrogen functionality at the correct position.

Mechanism & Causality:

  • Precursor Selection: 4-Bromo-2-methylbenzoic acid is chosen because the Bromo (C4) and Methyl (C2) groups cooperatively direct incoming electrophiles to the C5 position.

    • Methyl Effect:[2][3][4] Activates C3 (ortho) and C5 (para). Steric hindrance at C3 (sandwiched between Me and Br) strongly disfavors attack here.

    • Bromo Effect:[5][6] Deactivates the ring but directs ortho/para. C5 is ortho to Br.

    • Carboxyl Effect: Deactivates meta positions (C3, C5).

    • Result: The C5 position is electronically activated by the methyl group (para) and sterically accessible, making it the exclusive site for nitration.

  • Reduction: The resulting nitro group is reduced to the amine using standard metal/acid or catalytic hydrogenation methods.

Protocol (Self-Validating):

  • Step 1: Nitration

    • Reagents: Fuming

      
       (1.1 eq), Conc. 
      
      
      
      (solvent/catalyst).
    • Procedure: Dissolve 4-bromo-2-methylbenzoic acid in

      
       at 0°C. Add 
      
      
      
      dropwise, maintaining internal temp <10°C (Critical: Exotherms promote dinitration). Stir for 2h.
    • Validation: TLC (Hexane:EtOAc 3:1) shows disappearance of SM (

      
      ) and appearance of a lower 
      
      
      
      yellow spot (Nitro product).
    • Workup: Pour onto crushed ice. Filter the yellow precipitate. Wash with cold water until pH neutral.

  • Step 2: Reduction

    • Reagents: Iron powder (3 eq),

      
       (catalytic), Ethanol/Water (3:1).
      
    • Procedure: Reflux the nitro intermediate with Fe/

      
       for 4h.
      
    • Validation: Solution turns from yellow to colorless/brown sludge. LC-MS confirms mass shift (M-30).

    • Workup: Filter hot through Celite to remove iron oxides. Acidify filtrate to pH 4 to precipitate the amino acid product.

Route B: Direct Halogenation of Aniline Derivative

This route starts with the amino group already in place and attempts to introduce the bromine atom.

Mechanism & Causality:

  • Activation: The amino group at C5 is a powerful activator, directing incoming electrophiles (Br+) to C4 and C6.

  • Regioselectivity Challenge:

    • C4: Ortho to Amino, Meta to Methyl.

    • C6: Ortho to Amino, Ortho to Carboxyl.

    • While C4 is sterically favored, the high reactivity of the free aniline often leads to dibromination (C4 & C6) or oxidation.

  • Mitigation: The amine is often protected (e.g., as an acetamide) to moderate reactivity and improve steric selection for C4.

Protocol:

  • Step 1: Protection (Optional but Recommended)

    • React 5-amino-2-methylbenzoic acid with Acetic Anhydride (

      
      ) in AcOH to form the acetamide.
      
  • Step 2: Bromination

    • Reagents: N-Bromosuccinimide (NBS) (1.05 eq), DMF or Acetonitrile.

    • Procedure: Add NBS portion-wise to the substrate solution at 0°C.

    • Validation: Monitor disappearance of starting material. Appearance of dibromo-impurity indicates over-reaction (Check stoichiometry).

  • Step 3: Deprotection

    • Hydrolysis with NaOH/MeOH followed by acidification.

Part 2: Comparative Metrics & Cost Analysis

The following table summarizes the key economic and technical trade-offs between the two routes.

MetricRoute A (Nitration)Route B (Halogenation)
Starting Material Cost Low (4-Bromo-2-methylbenzoic acid is a commodity chemical)Medium-High (5-Amino-2-methylbenzoic acid is less common)
Step Count 2 Steps2-3 Steps (Protection often required)
Overall Yield 75-85% 50-65% (Losses due to isomer separation)
Regioselectivity High (>95:5) favoring C5Moderate (~80:20) favoring C4 vs C6
Safety Profile Moderate (Requires handling strong acids/exotherms)Moderate (Handling brominating agents/sensitizers)
Purification Cost Low (Precipitation/Filtration)High (Recrystallization often needed to remove isomers)
Scalability Excellent (Standard unit operations)Good (But limited by NBS cost/waste)

Cost Driver Insight: Route A is approximately 30-40% cheaper per kg of final product. This is driven by the significantly lower cost of the brominated starting material compared to the amino-benzoic acid precursor, and the avoidance of chromatographic purification steps required to remove regioisomers in Route B.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision flow and chemical pathways for both routes.

SyntheticRoutes SM_A Start: 4-Bromo-2-methylbenzoic acid (Route A) Nitration Step A1: Nitration (HNO3/H2SO4, <10°C) SM_A->Nitration Electrophilic Subst. SM_B Start: 5-Amino-2-methylbenzoic acid (Route B) Protection Step B1: Protection (Ac2O, Optional) SM_B->Protection Modulate Reactivity Bromination Step B2: Bromination (NBS or Br2) SM_B->Bromination Direct (Risky) Nitro_Int Intermediate: 5-Nitro-4-bromo-2-methylbenzoic acid Nitration->Nitro_Int Major Isomer (C5) Reduction Step A2: Reduction (Fe/HCl or H2/Pd) Product TARGET: This compound Reduction->Product Yield: ~80% Amide_Int Intermediate: N-Acetyl derivative Protection->Amide_Int Deprotection Step B3: Deprotection (Hydrolysis) Bromination->Deprotection Isomer_B Impurity: 6-Bromo Isomer (Hard to remove) Bromination->Isomer_B Side Reaction Deprotection->Product Nitro_Int->Reduction Nitro -> Amine Amide_Int->Bromination Directed Ortho

Caption: Comparative workflow of Nitration (Route A) vs. Halogenation (Route B) showing intermediates and critical impurity risks.

References

  • Regioselectivity in Nitration of Benzoic Acid Derivatives Title: "Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity" Source:[7] ResearchGate URL:[Link]

  • Properties of 4-Bromo-2-methylbenzoic acid Title: "4-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 99570" Source:[4] PubChem URL:[4][Link]

  • Bromination Methodologies for Amino-Benzoic Acids Title: "Photochemical Bromination of 2,5-Dimethylbenzoic Acid as Key Step" Source: University of Padua (Research Archive) URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 5-Amino-4-bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directive

Do not dispose of 5-Amino-4-bromo-2-methylbenzoic acid in standard trash or non-halogenated waste streams.

The presence of the bromine atom on the aromatic ring mandates that this compound be treated as Halogenated Organic Waste . Misrouting this chemical into non-halogenated streams poses significant downstream risks, including the formation of corrosive hydrogen bromide (HBr) gas and brominated dioxins during standard incineration.

Quick Chemical Profile
PropertyDetail
Chemical Name This compound
CAS Number 1373029-07-2 (Verify with specific vendor SDS)
Molecular Formula C₈H₈BrNO₂
Physical State Solid (Powder/Crystal)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Waste Classification Halogenated Organic (Solid or Liquid)

Hazard Assessment & The "Why" Behind the Protocol

As scientists, we must understand the causality of our safety protocols. This compound is not merely "waste"; it is a halogenated aromatic amine with specific reactivities that dictate its disposal path.

The Halogen Factor (Bromine)

Standard chemical waste incineration often operates at temperatures sufficient for carbon backbones but optimized for non-halogenated feeds. When brominated compounds are introduced into non-halogenated streams:

  • Corrosion: Combustion generates Hydrogen Bromide (HBr), which is highly corrosive to incinerator scrubbers not designed for halogens.

  • Toxic Byproducts: Incomplete combustion can lead to the formation of brominated dioxins and furans, which are persistent environmental pollutants.

  • Regulatory Violation: EPA and local regulations often require distinct segregation to manage these emissions controls.

Functional Group Reactivity
  • Amino Group (-NH₂): Incompatible with strong oxidizers (e.g., permanganates, peroxides). Mixing can cause exothermic reactions or evolution of toxic nitrogen oxides.

  • Carboxylic Acid Group (-COOH): Incompatible with strong bases.[1] While neutralization is a standard treatment, it should not be performed in a waste container due to heat generation.

Waste Stream Segregation Logic

The following decision tree illustrates the logic flow for segregating this specific compound. This self-validating workflow ensures you never misclassify the material.

WasteSegregation Start Waste: this compound StateCheck What is the physical state? Start->StateCheck Trace Trace Residue (Glassware) Start->Trace Solid Pure Solid / Powder StateCheck->Solid Dry Liquid Dissolved in Solution StateCheck->Liquid Wet/Dissolved Bin_Solid BIN A: Solid Halogenated Waste (Double-bagged, Label: Toxic/Irritant) Solid->Bin_Solid SolventCheck Check Solvent Composition Liquid->SolventCheck Bin_HaloLiq BIN B: Liquid Halogenated Waste (High BTU Incineration) SolventCheck->Bin_HaloLiq Contains Organic Solvent (DCM, EtOAc, MeOH, etc.) Bin_Aq BIN C: Aqueous Hazardous Waste (Only if <1% Organic & pH adjusted) SolventCheck->Bin_Aq Purely Aqueous Buffer (Rare for this compound) Rinse Triple Rinse -> Collect Rinsate as BIN B Glassware -> Sharps/Glass Bin Trace->Rinse

Figure 1: Decision logic for segregating this compound waste streams. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute classifies the entire mixture as Halogenated Waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stock, weighing boat residues, or failed reaction solids.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses. Wear a P95 dust mask or work in a fume hood if the powder is fine/dusty.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated heavy-duty hazardous waste bag.

    • Why HDPE? It is resistant to weak acids and organic residues.

  • Labeling:

    • Affix a hazardous waste tag immediately.[2]

    • Chemical Name: Write fully: "this compound."

    • Hazard Checkboxes: Check "Toxic," "Irritant," and "Halogenated."

  • Transfer: Transfer solid carefully to avoid dust generation. Wipe the exterior of the container with a damp paper towel (treat towel as solid waste).

  • Storage: Place in the Solid Halogenated Waste satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction filtrates, or dissolved samples.

  • Solvent Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid waste) or strong bases.

  • Segregation:

    • Even if the solvent is non-halogenated (e.g., Ethyl Acetate or Methanol), the entire mixture must be labeled "Halogenated Solvent Waste" because it contains the brominated solute.

  • Bulking: Pour into the "Halogenated Organic Solvents" carboy (typically 20L HDPE or Safety Can).

  • Logging: Record the estimated concentration or mass of the benzoic acid derivative on the waste log sheet. This is vital for the disposal facility to calculate ash content.

Protocol C: Empty Containers & Glassware
  • Triple Rinse: Rinse the empty bottle or flask three times with a compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them into the Liquid Halogenated Waste stream (Protocol B).

  • Defacing: Deface the original label on the bottle.

  • Final Disposal:

    • If the container is glass: Place in "Broken/Laboratory Glass" box.

    • If the container is plastic: Place in standard trash (only after triple rinsing and drying).

Emergency Response (Spills)

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don appropriate PPE including respiratory protection (N95/P95) if dust is present.

  • Containment (Solid): Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a bag.

  • Containment (Liquid): Use absorbent pads or vermiculite. Do not use sawdust (combustible).

  • Decontamination: Wash the surface with a mild soap solution. Test pH of the surface to ensure no acidic residue remains.

Regulatory Framework & Compliance

This protocol is grounded in the following regulatory standards. Adherence ensures compliance with US EPA and OSHA standards.

  • RCRA (Resource Conservation and Recovery Act): Under 40 CFR 261, this material, while not always explicitly P- or U-listed depending on the specific isomer, is regulated as a characteristic hazardous waste if it exhibits toxicity. The "Cradle-to-Grave" responsibility requires accurate characterization [1].

  • Halogenated Solvent Definition: EPA guidelines strictly differentiate halogenated waste streams to control emissions of acid gases (HBr, HCl) during thermal destruction [2].

  • OSHA Hazard Communication: 29 CFR 1910.1200 mandates that all waste containers be labeled with specific hazard warnings (Pictograms) matching the SDS [3].

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion: Halogenated Solvent Considerations. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. [Link]

  • PubChem. this compound (CID 71306044) - Safety and Hazards. National Library of Medicine. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Amino-4-bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Amino-4-bromo-2-methylbenzoic acid is a functionalized aromatic intermediate often used in the synthesis of kinase inhibitors and pharmaceutical scaffolds. Its structure combines three distinct hazard moieties: an acidic carboxyl group, a potentially sensitizing aniline (amine) functionality, and a halogen (bromine).

While specific Safety Data Sheets (SDS) for this exact isomer may be sparse compared to its analogs (e.g., 5-Amino-2-bromo-4-methylbenzoic acid, CAS 745048-63-9), the Precautionary Principle dictates we treat it as a Category 2 Irritant with Category 1 Skin Sensitization potential.

Immediate Action Required:

  • Primary Risk: Inhalation of fine dust and dermal sensitization.

  • Containment: Handle exclusively in a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Waste Stream: Segregated Halogenated Organic Waste.

Chemical Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the causality of the risk.

FeatureHazard Classification (GHS)Mechanistic Risk
Physical State Solid (Crystalline Powder)Dust Generation: High surface area allows for rapid airborne dispersion and inhalation deep into the bronchial tree.
Functional Group: Amine H317 (May cause allergic skin reaction)Sensitization: Aromatic amines can form haptens with skin proteins, leading to delayed hypersensitivity (contact dermatitis).
Functional Group: Acid H315, H319 (Irritant)Corrosivity (Mild): Upon contact with moisture (sweat/mucous membranes), the acid protonates tissue, causing immediate irritation.
Functional Group: Bromine H412 (Harmful to aquatic life)Environmental Persistence: Halogenated compounds resist biodegradation, requiring specific high-temperature incineration.

PPE Selection Strategy: The "Barrier-in-Depth" Approach

Do not rely on a single barrier. We utilize a tiered approach based on the operation being performed.

A. Respiratory Protection[1][2]
  • Standard Operation (In Hood): No personal respirator required if sash is at working height (18 inches).

  • Spill Cleanup / Weighing outside Hood: N95 is the absolute minimum; P100 (HEPA) half-face respirator is recommended.

    • Why? N95 filters 95% of particles >0.3 microns. Organic dusts often generate fines <0.3 microns during static disruption. P100 offers 99.97% efficiency.

B. Dermal Protection (Glove Protocol)

Aromatic amines are lipophilic and can permeate standard latex.

  • Material: Nitrile Rubber (minimum 0.11 mm thickness).

  • Technique: Double Gloving is mandatory for synthesis and weighing.

    • Inner Glove: Standard Nitrile (inspection layer).

    • Outer Glove: Long-cuff Nitrile (protection layer).

    • Protocol: Change outer gloves immediately upon visible contamination. Change both pairs every 2 hours to prevent permeation breakthrough.

C. Ocular Protection[1]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why not Safety Glasses? Safety glasses have gaps at the temples. Fine powders float in air currents and can bypass glasses, reacting with eye moisture to cause acid burns.

D. Protective Clothing[2]
  • Standard: Lab coat (cotton/poly blend) buttoned to the throat.

  • High Risk (Scale >10g): Tyvek® sleeves or disposable apron to prevent dust accumulation on fabric cuffs.

Operational Protocols

Protocol A: Weighing & Transfer (The Critical Step)

Static electricity is the enemy of safety with dry organic powders.

  • Preparation: Place the balance inside the fume hood.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.

    • Reasoning: Static charge causes powder to "jump" or scatter, creating invisible aerosols that settle on cuffs and surfaces.

  • Transfer:

    • Use a funnel for all transfers into flasks. Never pour from a wide-mouth jar directly into a narrow neck.

    • Technique: "Tap and Pour." Do not shake the container.

  • Decontamination: Wipe the exterior of the receiving flask with a damp Kimwipe (solvent-soaked) before removing it from the hood.

Protocol B: Spill Management
  • Do NOT sweep. Sweeping aerosolizes the dust.

  • Method: Cover the spill with wet paper towels (water or ethanol) to dampen the powder.

  • Removal: Scoop up the damp slurry.

  • Cleaning: Wipe the area with a mild detergent (pH 7-9) to neutralize any residual acid traces.

Decision Logic Visualization

Figure 1: PPE & Handling Decision Tree

This diagram illustrates the logical flow for selecting safety controls based on the quantity and state of the material.

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Dry Powder State->Solid Sol In Solution State->Sol Quant Quantity? Solid->Quant Controls_Sol Fume Hood + Single Nitrile (0.11mm) + Safety Glasses Sol->Controls_Sol Small < 10 grams Quant->Small Large > 10 grams Quant->Large Controls_S Fume Hood + Double Nitrile + Safety Glasses Small->Controls_S Controls_L Fume Hood + Double Nitrile + Tyvek Sleeves + Goggles Large->Controls_L

Caption: Operational logic for scaling PPE based on physical state and quantity to minimize exposure risk.

Waste Disposal & Segregation[3][4][5][6][7]

Proper disposal is critical due to the halogen content (Bromine).

The "Halogen Rule"

Never mix this compound with general organic waste if your facility separates halogenated streams.

  • Classification: Halogenated Organic Waste .[1]

  • Container Labeling: Must explicitly list "this compound".

  • Incompatibilities:

    • Oxidizers: Do not mix with strong oxidizers (e.g., Nitric Acid, Permanganates). The amine group can react exothermically.

    • Acids: While the compound is an acid, mixing with strong mineral acids can precipitate it from solution, creating sludge that clogs disposal lines.

Figure 2: Waste Segregation Workflow

Waste_Flow Waste Chemical Waste Generated Type Waste Type? Waste->Type Solid_W Solid (Kimwipes, Powder) Type->Solid_W Liquid_W Liquid Mother Liquor Type->Liquid_W Bin Solid Hazardous Waste Bin (Double Bagged) Solid_W->Bin Halo Halogenated Organic Solvent Carboy (Green Label) Liquid_W->Halo Contains Bromine NonHalo Non-Halogenated Carboy Liquid_W->NonHalo Strictly Forbidden

Caption: Segregation pathway ensuring compliance with EPA/RCRA standards for halogenated organics.

References

  • Fisher Scientific. (2016). Safety Data Sheet: 4-Bromo-2-methylbenzoic acid.[2][3] (Structural Analog). Retrieved from

  • Carl Roth. (2021). Safety Data Sheet: 2-Methylbenzoic acid derivatives.[4] Retrieved from

  • Cornell University EHS. (2023). Halogenated Solvents and Waste Segregation Guide.[5] Retrieved from

  • PubChem. (n.d.). Compound Summary: Aminobenzoic Acid Derivatives. National Library of Medicine. Retrieved from

  • Temple University EHRS. (2022). Chemical Waste Management Guide: Halogenated Organics. Retrieved from

Sources

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